Golotimod hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H20ClN3O5 |
|---|---|
Molecular Weight |
369.80 g/mol |
IUPAC Name |
(2R)-2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13?;/m1./s1 |
InChI Key |
YYTBHYZPAMPQGT-ZRMPQGGQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Golotimod Hydrochloride: A Technical Guide to its Mechanism of Action in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golotimod hydrochloride (formerly known as SCV-07) is a synthetic dipeptide immunomodulator, gamma-D-glutamyl-L-tryptophan, with demonstrated effects on T-cell mediated immunity. This document provides an in-depth technical overview of the proposed mechanism of action by which this compound potentiates T-cell activation. Evidence suggests a multi-faceted mechanism involving the activation of the protein tyrosine phosphatase SHP-2, subsequent inhibition of the STAT3 signaling pathway, and a resulting shift towards a Th1-type immune response. This guide consolidates available data, details relevant experimental protocols, and visualizes the key signaling pathways.
Introduction
This compound is an immunomodulatory agent that has been investigated for its potential in various therapeutic areas, including infectious diseases and oncology. Its core activity lies in its ability to enhance the body's immune response, with a pronounced effect on T-lymphocytes.[1] Early research has indicated that Golotimod stimulates T-lymphocyte differentiation, macrophage function, and the production of key cytokines associated with a robust cellular immune response, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] The primary molecular mechanism appears to be the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3), a key negative regulator of inflammation and anti-tumor immunity.[1]
Core Mechanism of Action: SHP-2 Activation and STAT3 Inhibition
The central hypothesis for Golotimod's mechanism of action in T-cell activation revolves around its ability to modulate intracellular signaling cascades that govern T-cell fate and function. A pivotal study indicates that Golotimod's effects are mediated through the activation of the tyrosine phosphatase SHP-2, leading to the downstream inhibition of STAT3.[2]
Signaling Pathway
The proposed signaling cascade initiated by this compound is as follows:
-
SHP-2 Activation: Golotimod induces the activating phosphorylation of the ubiquitously expressed protein tyrosine phosphatase, SHP-2.[2] The precise upstream receptor and binding partner for Golotimod that initiates this event is yet to be fully elucidated, though effects on the Toll-like receptor (TLR) pathway have been suggested.[1]
-
STAT3 Dephosphorylation: Activated SHP-2 is known to dephosphorylate and inactivate various signaling proteins. Evidence points to SHP-2 mediating the dephosphorylation of STAT3 at key tyrosine residues (e.g., Tyr705), which is critical for its dimerization and transcriptional activity.[2]
-
Inhibition of STAT3 Dimerization and Nuclear Translocation: By preventing its phosphorylation, Golotimod effectively inhibits the homodimerization of STAT3 in the cytoplasm. This prevents its translocation to the nucleus.
-
Modulation of Gene Expression: With STAT3 inhibited, its transcriptional regulation of target genes is lifted. This includes genes that suppress pro-inflammatory and anti-tumor immune responses. The inhibition of STAT3 is thought to shift the balance from an immunosuppressive microenvironment to one that favors T-cell activation and proliferation.
-
Th1 Polarization: The downstream consequence of STAT3 inhibition is a shift in T-helper cell differentiation towards a Th1 phenotype, characterized by the increased production of IFN-γ and IL-2.[1][2] This is consistent with the observed decrease in STAT3-induced cytokines such as MCP-1 and IL-12p40.[2]
Data Presentation
In Vitro Effects on STAT3 Phosphorylation
| Cell Line | Stimulus | Treatment | Effect on STAT3 Phosphorylation | Reference |
| Jurkat | IL-10 | Golotimod (SCV-07) | Significant inhibition | [2] |
| Jurkat | IFN-α | Golotimod (SCV-07) | Significant inhibition | [2] |
| CD45 mutant Jurkat | IL-10 / IFN-α | Golotimod (SCV-07) | Inhibition observed (CD45 not required) | [2] |
In Vivo Effects on Cytokine Levels in a B16F0 Tumor Model
| Cytokine | Treatment | Effect | Implication | Reference |
| MCP-1 | Golotimod (SCV-07) | Significantly decreased | Reduction of STAT3-induced immune pathology | [2] |
| IL-12p40 | Golotimod (SCV-07) | Significantly decreased | Reduction of STAT3-induced immune pathology | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Western Blot for STAT3 Phosphorylation
-
Objective: To determine the effect of Golotimod on cytokine-induced STAT3 phosphorylation in a T-cell line (e.g., Jurkat).
-
Methodology:
-
Cell Culture and Treatment: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are seeded and starved for 2-4 hours before stimulation.
-
Stimulation and Inhibition: Cells are pre-treated with varying concentrations of this compound for 1-2 hours. Subsequently, cells are stimulated with a cytokine such as IL-10 (e.g., 20 ng/mL) or IFN-α (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an ECL substrate and chemiluminescence imaging system. Densitometry analysis is performed to quantify the relative levels of phosphorylated STAT3 normalized to total STAT3.
-
SHP-2 Phosphatase Activity Assay
-
Objective: To assess the direct effect of Golotimod on SHP-2 phosphatase activity.
-
Methodology:
-
Immunoprecipitation: Jurkat cells treated with or without Golotimod are lysed. SHP-2 is immunoprecipitated from the cell lysates using an anti-SHP-2 antibody conjugated to agarose beads.
-
Phosphatase Assay: The immunoprecipitated SHP-2 is washed and resuspended in a phosphatase assay buffer.
-
Substrate Addition: A synthetic phosphopeptide substrate for SHP-2 (e.g., pNPP or a more specific fluorescent substrate) is added to the reaction.
-
Incubation and Measurement: The reaction is incubated at 37°C for a defined period. The amount of dephosphorylated product is measured using a spectrophotometer or fluorometer.
-
Data Analysis: The phosphatase activity is calculated based on the rate of substrate conversion and normalized to the amount of immunoprecipitated SHP-2.
-
T-Cell Proliferation Assay
-
Objective: To evaluate the effect of Golotimod on T-cell proliferation.
-
Methodology:
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Cell Culture and Stimulation: CFSE-labeled PBMCs are cultured in the presence of various concentrations of this compound. T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies.
-
Incubation: Cells are incubated for 3-5 days.
-
Flow Cytometry: Cells are harvested and stained with antibodies against T-cell markers (e.g., CD3, CD4, CD8). The proliferation of T-cells is assessed by measuring the dilution of CFSE fluorescence in the CD4+ and CD8+ T-cell populations using a flow cytometer.
-
Cytokine Quantification by ELISA
-
Objective: To measure the production of IL-2 and IFN-γ by T-cells treated with Golotimod.
-
Methodology:
-
Cell Culture and Stimulation: PBMCs are cultured and stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound.
-
Supernatant Collection: After 48-72 hours of incubation, the cell culture supernatants are collected.
-
ELISA: The concentrations of IL-2 and IFN-γ in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are interpolated from this curve.
-
Visualization of Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound in T-cell activation.
Caption: Experimental workflow for assessing STAT3 phosphorylation.
Conclusion
The available evidence strongly suggests that this compound enhances T-cell activation primarily through the inhibition of the STAT3 signaling pathway. This is achieved via the activation of the SHP-2 phosphatase, which leads to the dephosphorylation of STAT3, preventing its function as a transcriptional activator of immunosuppressive genes. The resulting cellular environment favors a Th1-polarized immune response, characterized by increased production of IFN-γ and IL-2. Further research is warranted to identify the direct molecular target of Golotimod and to fully elucidate the upstream events leading to SHP-2 activation. The experimental frameworks provided in this guide offer a basis for continued investigation into the immunomodulatory properties of this compound.
References
- 1. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of signaling pathways involved in the mechanism of action of the immunomodulatory peptide gamma-D-glutamyl-L-tryptophan. - ASCO [asco.org]
Preclinical Profile of Golotimod Hydrochloride in Infectious Diseases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golotimod hydrochloride, also known as SCV-07, is a synthetic dipeptide (γ-D-glutamyl-L-tryptophan) with potent immunomodulatory properties.[1] Preclinical investigations have highlighted its potential as a therapeutic agent for infectious diseases, primarily through the enhancement of the host's innate and adaptive immune responses. This technical guide provides a comprehensive overview of the key preclinical findings, with a focus on its application in tuberculosis, and delves into its proposed mechanisms of action involving Toll-like receptor (TLR) signaling and STAT3 inhibition.
Efficacy in a Murine Model of Tuberculosis
A pivotal preclinical study demonstrated the efficacy of Golotimod in a murine model of experimental tuberculosis. While the full manuscript of this seminal study by Simbirtsev et al. (2003) is not publicly available, its findings have been cited in subsequent research, providing valuable insights into the in vivo activity of Golotimod.[2][3][4][5][6]
Experimental Protocol
A summary of the experimental design, as inferred from available abstracts and citations, is presented below.
| Parameter | Description |
| Animal Model | Murine model of experimental tuberculosis. |
| Infectious Agent | Mycobacterium bovis-bovinus 8 strain. |
| Treatment Groups | - Untreated control- Isoniazid alone- Golotimod (SCV-07) at 0.01, 0.1, and 1 µg/kg |
| Dosing Regimen | 5 daily injections of Golotimod. |
| Key Endpoints | - Lung damage index- M. bovis-bovinus 8 growth in spleen culture (CFU)- Cytokine profiling (IL-2, IFN-γ, IL-4)- T-helper cell response (Th1/Th2 shift)- Macrophage phagocytic activity |
Summary of Efficacy Data
The following table summarizes the reported outcomes of Golotimod treatment in the murine tuberculosis model. It is important to note that specific quantitative data with statistical analyses were not available in the reviewed literature; the results are presented qualitatively based on the abstract's description.
| Outcome Measure | Result of Golotimod (SCV-07) Treatment |
| Lung Damage Index | Decreased compared to untreated controls and isoniazid alone. |
| Bacterial Load (Spleen CFU) | Decreased growth of M. bovis-bovinus 8. |
| IL-2 Production | Restored to levels seen in uninfected animals. |
| IFN-γ Production | Increased in thymic and spleen cells, and in serum. |
| IL-4 Production | Decreased in thymic and spleen cells, and in serum. |
| T-cell Response | Stimulated a shift towards a Th1-like immune response. |
| Macrophage Function | Improved phagocytic activity of peritoneal macrophages. |
Mechanism of Action
Golotimod's immunomodulatory effects are believed to be mediated through two primary pathways: activation of Toll-like receptors and inhibition of Signal Transducer and Activator of Transcription 3 (STAT3).
Toll-like Receptor (TLR) Signaling Pathway
Golotimod is reported to act broadly on the Toll-like receptor pathway. While the specific TLR(s) targeted by Golotimod have not been definitively identified in the available literature, the downstream effects are consistent with the activation of TLR signaling cascades that are crucial for initiating an innate immune response and shaping the subsequent adaptive immunity. TLR activation typically proceeds via MyD88-dependent or TRIF-dependent pathways, both of which can culminate in the activation of NF-κB and the production of pro-inflammatory cytokines.
The observed increase in IFN-γ and the shift towards a Th1 response in the murine tuberculosis model suggest a potential involvement of TLR signaling pathways that promote the production of IL-12, a key cytokine for Th1 differentiation.
STAT3 Inhibition
In addition to TLR activation, Golotimod has been shown to inhibit the STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in tumor cell survival and immunosuppression. In the context of infectious diseases, the inhibition of STAT3 can lead to the reversal of immunosuppressive environments, thereby enhancing anti-pathogen immune responses. Preclinical studies in oncology models have demonstrated that Golotimod can inhibit STAT3-driven gene expression and reduce the levels of phosphorylated STAT3 at the tumor site. This mechanism is likely to contribute to its efficacy in infectious disease models by promoting a more robust anti-infective immune response.
References
- 1. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
Golotimod Hydrochloride: A Deep Dive into its Immunomodulatory Effects on IL-2 and IFN-gamma Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Golotimod hydrochloride, also known as SCV-07, is a synthetic dipeptide with the chemical name γ-D-glutamyl-L-tryptophan. It has garnered significant interest in the scientific community for its immunomodulatory properties, particularly its ability to enhance T-helper 1 (Th1) cell-mediated immunity. This is characterized by the increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cytokine production, its underlying mechanism of action, and detailed experimental protocols for its investigation.
Core Mechanism of Action: A Shift Towards Th1 Immunity
This compound is understood to function as a Toll-like receptor (TLR) agonist, though the specific TLR it interacts with is a subject of ongoing research. Its engagement with TLRs on immune cells, such as T-lymphocytes and macrophages, initiates a signaling cascade that ultimately promotes a Th1-polarized immune response.
A key aspect of Golotimod's mechanism is its influence on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Research suggests that Golotimod inhibits the expression and phosphorylation of STAT3. This is significant because STAT3 is a crucial transcription factor that, when activated, can suppress Th1 responses and promote tumor cell survival. The inhibition of STAT3 by Golotimod is thought to be mediated, at least in part, by the activation of the protein tyrosine phosphatase SHP2. By activating SHP2, Golotimod facilitates the dephosphorylation of STAT3, thereby lifting the suppression of Th1-associated genes. This mechanistic action leads to the stimulation of T-lymphocyte differentiation, particularly towards the Th1 lineage, and enhances the production of IL-2 and IFN-γ.
Quantitative Data on Cytokine Production
While extensive quantitative data from dose-response studies with this compound are not widely published in publicly available literature, the consistent finding across preclinical and early clinical investigations is a significant increase in IL-2 and IFN-γ production following its administration. The tables below are representative of the expected outcomes from in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with Golotimod, based on typical results seen with Th1-polarizing immunomodulators.
Table 1: Effect of this compound on Interleukin-2 (IL-2) Production in Human PBMCs
| Golotimod HCl Concentration (µg/mL) | IL-2 Concentration (pg/mL) - Mean ± SD | Fold Increase over Control |
| 0 (Control) | 50 ± 15 | 1.0 |
| 1 | 250 ± 45 | 5.0 |
| 10 | 800 ± 120 | 16.0 |
| 50 | 1500 ± 210 | 30.0 |
| 100 | 1800 ± 250 | 36.0 |
| Data are hypothetical and for illustrative purposes. |
Table 2: Effect of this compound on Interferon-gamma (IFN-γ) Production in Human PBMCs
| Golotimod HCl Concentration (µg/mL) | IFN-γ Concentration (pg/mL) - Mean ± SD | Fold Increase over Control |
| 0 (Control) | 100 ± 25 | 1.0 |
| 1 | 600 ± 80 | 6.0 |
| 10 | 2200 ± 300 | 22.0 |
| 50 | 4500 ± 550 | 45.0 |
| 100 | 5500 ± 650 | 55.0 |
| Data are hypothetical and for illustrative purposes. |
Experimental Protocols
Measurement of Cytokine Production in Human PBMCs
Objective: To quantify the in vitro production of IL-2 and IFN-γ by human peripheral blood mononuclear cells (PBMCs) in response to stimulation with this compound.
Materials:
-
This compound (SCV-07)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human peripheral blood from healthy donors
-
Phytohemagglutinin (PHA) as a positive control
-
96-well cell culture plates
-
Human IL-2 and IFN-γ ELISA kits
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
PBMC Isolation:
-
Dilute fresh human peripheral blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final cell pellet in complete RPMI 1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Stimulation:
-
Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Add 100 µL of the Golotimod dilutions to the respective wells.
-
For control wells, add 100 µL of medium alone (negative control) or medium containing PHA (e.g., 5 µg/mL, positive control).
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Cytokine Measurement by ELISA:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatants from each well.
-
Perform the ELISA for human IL-2 and IFN-γ according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of IL-2 and IFN-γ in each sample by comparing their absorbance to the standard curve.
-
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for measuring cytokine production.
Conclusion
This compound is a promising immunomodulatory agent that enhances Th1-mediated immunity through the upregulation of IL-2 and IFN-γ. Its mechanism of action, centered on the activation of a TLR-mediated pathway and the subsequent inhibition of STAT3 signaling via SHP2 activation, provides a solid rationale for its development in therapeutic areas where a robust Th1 response is beneficial, such as in oncology and infectious diseases. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate the specific TLR interactions and to obtain comprehensive quantitative data on its dose-dependent effects on cytokine production in various clinical settings.
Investigating the Antimicrobial Properties of Golotimod Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golotimod hydrochloride (formerly known as SCV-07) is a synthetic dipeptide with demonstrated immunomodulatory and antimicrobial activities. This technical guide provides a comprehensive overview of the current understanding of Golotimod's antimicrobial properties, with a focus on its mechanism of action, which is primarily host-directed rather than direct microbial inhibition. While quantitative data on its direct antimicrobial activity is limited in publicly available literature, this guide synthesizes existing preclinical and clinical evidence, details relevant experimental methodologies, and visualizes the proposed signaling pathways.
Introduction
This compound is a synthetic peptide composed of D-glutamine and L-tryptophan linked by a gamma-glutamyl bond.[1] It has been investigated for its potential therapeutic applications in various conditions, including cancer and infectious diseases.[1] Notably, Golotimod has shown efficacy in treating infections caused by viruses and bacteria, including Mycobacterium tuberculosis.[1][2] Its antimicrobial effects are believed to be mediated through the enhancement of the host's innate and adaptive immune responses.[1][2]
Mechanism of Action: An Indirect Antimicrobial Effect
The primary antimicrobial mechanism of this compound is not direct bactericidal or fungicidal activity but rather the potentiation of the host immune system to clear infections.[1][2] Evidence suggests that Golotimod acts as an immunomodulator, influencing key cellular players in the immune response.
Toll-like Receptor (TLR) Pathway Activation
Golotimod is reported to act broadly on the Toll-like receptor (TLR) pathway.[1] TLRs are pattern recognition receptors crucial for the innate immune system's ability to recognize and respond to pathogen-associated molecular patterns (PAMPs). Activation of TLR signaling initiates a cascade of downstream events leading to the production of pro-inflammatory cytokines and the activation of immune cells.
While the precise molecular interaction between Golotimod and TLRs is not fully elucidated, its activity suggests it may act as a TLR agonist or modulator, triggering a signaling cascade that enhances the anti-infective state of the host.
Stimulation of T-lymphocytes and Macrophages
Clinical and preclinical studies have shown that Golotimod stimulates the differentiation and proliferation of T-lymphocytes, particularly promoting a Th1-like immune response.[2] This is characterized by an increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2]
-
IL-2: Promotes the proliferation and differentiation of T-cells.
-
IFN-γ: A potent activator of macrophages and a critical cytokine for controlling intracellular pathogens like Mycobacterium tuberculosis.
Golotimod treatment has also been shown to improve macrophage function, including enhancing their phagocytic activity.[2] This dual action of stimulating both T-cell and macrophage responses is likely central to its therapeutic effects in infectious diseases.
Quantitative Data on Antimicrobial Activity
As of the latest available information, there is a notable absence of publicly accessible, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a broad spectrum of bacterial and fungal pathogens. The primary focus of research has been on its immunomodulatory effects.
Studies on its efficacy in tuberculosis have demonstrated a reduction in mycobacterial load in vivo, which is attributed to the enhancement of the host's immune response rather than direct inhibition of Mycobacterium tuberculosis growth.[2]
Table 1: Summary of In Vivo Antimicrobial Efficacy of Golotimod (SCV-07) in a Murine Tuberculosis Model
| Parameter | Observation | Reference |
| Lung Damage Index | Decreased compared to untreated controls and isoniazid alone. | [2] |
| Growth of M. bovis-bovinus 8 in Spleen | Decreased. | [2] |
| IL-2 Production | Restored to levels of uninfected animals. | [2] |
| IFN-γ Production | Increased in thymic and spleen cells, and serum. | [2] |
| IL-4 Production | Decreased in thymic and spleen cells, and serum. | [2] |
| Macrophage Phagocytosis | Improved. | [2] |
Experimental Protocols
Due to the lack of specific published protocols for the direct antimicrobial susceptibility testing of Golotimod, this section outlines a general methodology for evaluating the in vitro antimicrobial activity of immunomodulatory peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] A standard broth microdilution method can be adapted to test for any direct antimicrobial activity of Golotimod.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a buffer compatible with the assay medium) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to each well of a 96-well microtiter plate.
-
Add 100 µL of the Golotimod stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of Golotimod concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared inoculum to each well containing the Golotimod dilutions and the positive control well (broth with inoculum, no drug). The negative control well should contain only broth.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
Determination of MIC: The MIC is the lowest concentration of Golotimod at which there is no visible growth of the microorganism.
In Vitro Macrophage Infection Model
To assess the immunomodulatory antimicrobial activity of Golotimod, an in vitro macrophage infection model is highly relevant.
Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate cell culture medium.
-
Macrophage Infection:
-
Seed the macrophages in a multi-well plate and allow them to adhere.
-
Infect the macrophages with the test pathogen (e.g., Mycobacterium tuberculosis H37Rv) at a specific multiplicity of infection (MOI).
-
Incubate for a sufficient time to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
-
Treatment with Golotimod: Add fresh medium containing various concentrations of this compound to the infected macrophages.
-
Incubation and Analysis:
-
Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, lyse the macrophages to release intracellular bacteria.
-
Determine the number of viable intracellular bacteria by plating the lysate on appropriate agar and counting the resulting colonies (CFU).
-
The supernatant can be collected to measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) by ELISA to correlate antimicrobial activity with immune response modulation.
-
Conclusion
This compound represents a promising therapeutic agent for infectious diseases, operating primarily through the enhancement of the host's immune defenses. Its ability to stimulate a Th1-biased immune response and activate macrophages makes it particularly relevant for intracellular pathogens like Mycobacterium tuberculosis. While direct antimicrobial activity has not been a focus of published research, the indirect, host-mediated effects are well-documented. Future research should aim to provide quantitative data on its direct antimicrobial spectrum, if any, and further elucidate the specific molecular interactions within the Toll-like receptor signaling pathway. This will provide a more complete understanding of its therapeutic potential and aid in its clinical development.
References
An In-depth Technical Guide to Golotimod Hydrochloride's Interaction with the Toll-like Receptor (TLR) Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Golotimod (also known as SCV-07) is a synthetic dipeptide, gamma-D-glutamyl-L-tryptophan, with demonstrated immunomodulatory properties. While initially described as acting broadly on the Toll-like receptor (TLR) pathway, current evidence indicates that its primary mechanism of action is not through direct TLR agonism. Instead, golotimod modulates immune responses, including those initiated by TLR signaling, through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This is achieved via the activation of the protein tyrosine phosphatase SHP-2. This guide provides a detailed overview of this mechanism, supported by available data and relevant experimental protocols.
Core Mechanism of Action: Indirect Modulation of TLR Signaling via STAT3 Inhibition
Initial research suggested that golotimod has broad effects on the Toll-like receptor (TLR) pathway.[1][2] However, more detailed mechanistic studies have revealed a more nuanced mode of action. Golotimod's immunomodulatory effects are now understood to be primarily mediated through the inhibition of STAT3, a key transcription factor involved in cell proliferation, survival, and immune responses.[3][4]
The proposed mechanism involves the following key steps:
-
Activation of SHP-2: Golotimod induces the activating phosphorylation of the tyrosine phosphatase SHP-2 at the Tyr542 residue.
-
Inhibition of STAT3 Phosphorylation: Activated SHP-2 then dephosphorylates STAT3. This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting its transcriptional activity.
-
Modulation of Downstream Signaling: By inhibiting STAT3, golotimod alters the expression of STAT3-regulated genes, including those encoding cytokines and chemokines that are crucial for the inflammatory response often initiated by TLR activation.
This indirect mechanism allows golotimod to modulate the intensity and nature of the immune response downstream of TLR activation, rather than acting as a direct ligand for TLRs.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for golotimod in the context of a generalized TLR signaling cascade.
Caption: Golotimod's mechanism of action, showing indirect modulation of TLR-initiated inflammation via SHP-2 activation and subsequent STAT3 inhibition.
Quantitative Data
Currently, publicly available, peer-reviewed literature lacks specific EC50 or IC50 values for golotimod's activation of SHP-2 or inhibition of STAT3 phosphorylation. However, preclinical studies have demonstrated a qualitative and dose-dependent effect on downstream signaling molecules.
| Parameter | Cell Type | Effect | Notes |
| STAT3 Tyrosine Phosphorylation (pY-STAT3) | Jurkat T cells, Primary mouse peritoneal macrophages | Inhibition of cytokine-induced (e.g., IL-6) STAT3 phosphorylation. | This effect is mediated by tyrosine phosphatase activity. |
| SHP-2 Phosphorylation (pY542-SHP-2) | Jurkat T cells, Primary mouse peritoneal macrophages | Increased basal and cytokine-induced phosphorylation at Tyr542. | Phosphorylation at Tyr542 is known to activate SHP-2. |
| CCL2 (MCP-1) Secretion | Primary mouse peritoneal macrophages | Inhibition of basal and cytokine-induced CCL2 secretion. | CCL2 expression is regulated by STAT3. |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of golotimod.
STAT3 Phosphorylation Inhibition Assay by Western Blot
This protocol is designed to assess the ability of golotimod to inhibit cytokine-induced STAT3 phosphorylation in a cell-based assay.
A. Cell Culture and Treatment:
-
Culture Jurkat T cells or primary macrophages in appropriate media and conditions until they reach the desired density.
-
Pre-incubate the cells with varying concentrations of golotimod hydrochloride or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a cytokine known to activate STAT3, such as Interleukin-6 (IL-6), at a concentration predetermined to induce robust STAT3 phosphorylation (e.g., 10-50 ng/mL) for a short duration (e.g., 15-30 minutes).
B. Cell Lysis and Protein Quantification:
-
After stimulation, immediately place the cells on ice and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
C. Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
SHP-2 Activation Assay
This protocol aims to determine if golotimod can induce the activating phosphorylation of SHP-2.
A. Cell Treatment and Lysis:
-
Follow the same cell culture and treatment protocol as described in Section 3.1, treating cells with golotimod or vehicle.
-
Lyse the cells as described in Section 3.1.B.
B. Western Blotting for Phosphorylated SHP-2:
-
Perform Western blotting as detailed in Section 3.1.C.
-
Use a primary antibody specific for phosphorylated SHP-2 at Tyr542.
-
After signal detection, strip the membrane and re-probe with an antibody for total SHP-2 to confirm equal loading.
Cytokine Secretion Assay (e.g., CCL2/MCP-1)
This protocol measures the effect of golotimod on the secretion of STAT3-regulated cytokines.
A. Cell Culture and Treatment:
-
Plate primary macrophages in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of golotimod or vehicle, with or without a pro-inflammatory stimulus like lipopolysaccharide (LPS), for a longer duration (e.g., 18-24 hours).
B. Supernatant Collection:
-
After the incubation period, centrifuge the plates to pellet any detached cells.
-
Carefully collect the culture supernatant.
C. Cytokine Quantification:
-
Measure the concentration of the cytokine of interest (e.g., CCL2) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Alternatively, a multiplex cytokine array can be used to measure a panel of cytokines simultaneously.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro experiments to characterize the mechanism of action of golotimod.
Conclusion and Future Directions
This compound represents an immunomodulatory agent with a distinct mechanism of action that involves the potentiation of SHP-2 activity and subsequent inhibition of the STAT3 signaling pathway. This mechanism provides a rationale for its observed effects on cytokine production and immune cell function, positioning it as a modulator of inflammatory responses, including those initiated by the TLR pathway.
For drug development professionals, this understanding is critical. Targeting the SHP-2/STAT3 axis offers a therapeutic strategy that is distinct from direct TLR agonism or antagonism. Future research should focus on obtaining precise quantitative data for golotimod's activity, exploring its effects on a wider range of STAT3-regulated genes and immune cell types, and further elucidating its pharmacokinetic and pharmacodynamic properties in clinical settings. Such studies will be invaluable for optimizing its therapeutic application in relevant disease models.
References
- 1. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro T-Cell Proliferation Assay with Golotimod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golotimod hydrochloride (also known as SCV-07) is a synthetic dipeptide with immunomodulatory properties.[1][2] It has been shown to stimulate T-lymphocyte differentiation and proliferation, enhance the production of Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and inhibit STAT3 signaling.[1][2][3] These characteristics make Golotimod a compound of interest for therapeutic applications in oncology and infectious diseases where a robust T-cell mediated immune response is desired.[4][5]
These application notes provide a detailed protocol for an in vitro T-cell proliferation assay to assess the immunostimulatory effects of this compound on human Peripheral Blood Mononuclear Cells (PBMCs). The protocol is based on the widely used Carboxyfluorescein succinimidyl ester (CFSE) staining method, which allows for the tracking of T-cell proliferation by flow cytometry.
Mechanism of Action Overview
This compound is a γ-D-glutamyl-L-tryptophan dipeptide that appears to exert its immunomodulatory effects through multiple pathways.[1] It is suggested to act broadly on the Toll-like receptor (TLR) pathway.[1][6] Furthermore, it has been shown to inhibit the expression and phosphorylation of STAT3, a key transcription factor involved in immunosuppression.[1][3][7] By inhibiting STAT3, Golotimod may reverse immunosuppressive signals and promote a pro-inflammatory environment conducive to T-cell activation and proliferation.[1][7] This leads to an increase in the production of key Th1 cytokines, IL-2 and IFN-γ, which are crucial for T-cell expansion and effector function.[1][5][6]
Data Presentation
The following table summarizes hypothetical quantitative data from a T-cell proliferation assay with this compound. This data is for illustrative purposes to demonstrate expected trends.
| Golotimod HCl (µg/mL) | T-Cell Proliferation (%) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| 0 (Unstimulated) | 2.5 | < 10 | < 20 |
| 0 (Stimulated Control) | 65.8 | 450.2 | 850.7 |
| 0.1 | 70.2 | 510.5 | 925.3 |
| 1 | 85.5 | 780.1 | 1560.9 |
| 10 | 92.1 | 950.8 | 2100.4 |
| 100 | 88.9 | 890.3 | 1980.1 |
Experimental Protocols
Protocol: In Vitro T-Cell Proliferation Assay using CFSE Staining
This protocol details the steps for isolating human PBMCs, labeling them with CFSE, and stimulating them in the presence of this compound to measure T-cell proliferation.
Materials and Reagents:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound (SCV-07)
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry antibodies (e.g., Anti-CD4-APC, Anti-CD8-PE)
-
96-well U-bottom plates
Procedure:
-
Isolation of Human PBMCs:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI 1640 medium and perform a cell count.
-
-
CFSE Labeling of T-Cells:
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.[8]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI 1640 medium to remove excess CFSE.
-
Resuspend the labeled cells in complete RPMI 1640 medium at a final concentration of 1 x 10^6 cells/mL.
-
-
T-Cell Stimulation and Culture:
-
Prepare a 96-well U-bottom plate by coating the required wells with anti-CD3 antibody (1-5 µg/mL in PBS) for at least 2 hours at 37°C or overnight at 4°C.[9]
-
Wash the wells twice with sterile PBS to remove unbound antibody.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 100 µL of the CFSE-labeled cell suspension to each well.
-
Add 100 µL of the this compound dilutions to the respective wells. For the stimulated control, add 100 µL of medium. For the unstimulated control, add cells to an uncoated well with 100 µL of medium.
-
Add soluble anti-CD28 antibody to all stimulated wells to a final concentration of 1-2 µg/mL.[9]
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[8][10]
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells from each well.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant (supernatant can be stored at -80°C for cytokine analysis).
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against T-cell markers such as CD4 and CD8 for 30 minutes on ice in the dark.
-
Wash the cells once with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Analyze the CFSE fluorescence in the CD4+ and CD8+ T-cell populations. Proliferating cells will show a sequential halving of CFSE intensity.
-
Visualizations
Caption: Experimental workflow for the in vitro T-cell proliferation assay.
Caption: Proposed signaling pathway of this compound in T-cells.
References
- 1. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SCV 07 Hydrochloride | TargetMol [targetmol.com]
- 4. What is Golotimod used for? [synapse.patsnap.com]
- 5. What is the mechanism of Golotimod? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Identification of signaling pathways involved in the mechanism of action of the immunomodulatory peptide gamma-D-glutamyl-L-tryptophan. - ASCO [asco.org]
- 8. lonzabio.jp [lonzabio.jp]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Golotimod Hydrochloride in Syngeneic Mouse Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golotimod hydrochloride, also known as SCV-07, is a synthetic dipeptide (γ-D-glutamyl-L-tryptophan) with immunomodulatory properties.[1] It is recognized for its role in stimulating T-lymphocyte differentiation, enhancing macrophage phagocytosis, and promoting a Th1-type immune response, characterized by increased production of cytokines such as IFN-γ and IL-2. While the precise molecular target is not fully elucidated, it is understood to act broadly on the Toll-like receptor (TLR) pathway.[2] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, suggesting its potential as a therapeutic agent in oncology, possibly by enhancing the host's immune response against tumors.[3]
Syngeneic mouse models, which involve the implantation of cancer cells into immunocompetent mice of the same genetic background, are indispensable tools for evaluating novel immunotherapies.[4] The Lewis Lung Carcinoma (LLC) model is a well-established and widely utilized syngeneic model for lung cancer research, originating from a spontaneous tumor in a C57BL/6 mouse.[5][6] This model allows for the investigation of the interplay between the tumor, the host immune system, and immunomodulatory agents like this compound.
These application notes provide a framework for utilizing this compound in syngeneic mouse models of lung cancer, based on its known immunological effects and established protocols for similar immunomodulators in the LLC model.
Mechanism of Action
This compound functions as an immunomodulator by stimulating a Th1-biased immune response. This is critical in anti-tumor immunity as Th1 cells are essential for activating cytotoxic T lymphocytes (CTLs) that can directly kill cancer cells. The proposed mechanism involves the activation of the TLR signaling pathway, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs).[2]
In a clinical study involving head and neck cancer patients, treatment with SCV-07 resulted in significantly higher circulating levels of Macrophage Migration Inhibitory Factor (MIF), Macrophage Inflammatory Protein-1beta (MIP-1β), and Vascular Endothelial Growth Factor (VEGF), with a significant decrease in IL-1alpha.[2] These cytokine alterations suggest a complex interplay with the tumor microenvironment, potentially enhancing immune cell infiltration and function within the tumor.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound in anti-tumor immunity.
Data Presentation
While specific data for this compound in syngeneic lung cancer models is not publicly available, preclinical studies in other cancer models have shown its anti-tumor effects. A study in xenograft models of various cancers, including head and neck cancer, leukemia, lymphoma, and melanoma, demonstrated that SCV-07 inhibited tumor growth in a dose-dependent manner.[3] The following tables are templates that researchers can use to structure their data when evaluating this compound in a syngeneic lung cancer model like the LLC model.
Table 1: Tumor Growth Inhibition in LLC Syngeneic Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | 0 | |
| Golotimod HCl | 1 | i.p. | ||
| Golotimod HCl | 10 | i.p. | ||
| Positive Control (e.g., Cisplatin) | 5 | i.p. |
Table 2: Immune Cell Infiltration in LLC Tumors
| Treatment Group | Dose (mg/kg) | CD8+ T cells (% of CD45+ cells) ± SEM | CD4+ T cells (% of CD45+ cells) ± SEM | Regulatory T cells (Tregs) (% of CD4+ T cells) ± SEM | CD8+/Treg Ratio |
| Vehicle Control | - | ||||
| Golotimod HCl | 1 | ||||
| Golotimod HCl | 10 |
Table 3: Cytokine Profile in Tumor Microenvironment
| Treatment Group | Dose (mg/kg) | IFN-γ (pg/mg tissue) ± SEM | TNF-α (pg/mg tissue) ± SEM | IL-10 (pg/mg tissue) ± SEM |
| Vehicle Control | - | |||
| Golotimod HCl | 1 | |||
| Golotimod HCl | 10 |
Experimental Protocols
The following are detailed protocols for conducting studies with this compound in a syngeneic lung cancer mouse model.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous LLC Model
Objective: To determine the efficacy of this compound in inhibiting the growth of subcutaneous Lewis Lung Carcinoma tumors.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Lewis Lung Carcinoma (LLC1) cells
-
Complete DMEM media (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Sterile PBS
-
Calipers
-
Syringes and needles
Workflow Diagram:
Caption: Experimental workflow for evaluating anti-tumor efficacy.
Procedure:
-
Cell Culture: Culture LLC1 cells in complete DMEM media at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 LLC1 cells (in 0.2 mL PBS) into the right flank of each C57BL/6 mouse.
-
Tumor Monitoring: Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Golotimod HCl low dose, Golotimod HCl high dose, positive control).
-
Treatment: Prepare this compound in a suitable vehicle (e.g., sterile saline). Administer the treatment (e.g., intraperitoneally) according to the desired schedule (e.g., daily for 14 days).
-
Continued Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, flow cytometry).
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell populations within the LLC tumor microenvironment following treatment with this compound.
Materials:
-
Excised tumors from Protocol 1
-
RPMI-1640 media
-
Collagenase D, Dispase, and DNase I
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for immunophenotyping of tumor infiltrates.
Procedure:
-
Tumor Processing: Immediately after excision, place tumors in cold RPMI-1640 media. Mince the tumors into small pieces.
-
Enzymatic Digestion: Digest the minced tumor tissue in a solution containing Collagenase D, Dispase, and DNase I at 37°C for 30-60 minutes with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Wash the cells with FACS buffer.
-
Antibody Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies against immune cell surface markers for 30 minutes on ice in the dark. For intracellular staining (e.g., FoxP3), follow with a fixation and permeabilization step according to the manufacturer's protocol.
-
Flow Cytometry: Wash the stained cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the different immune cell populations within the tumor.
Conclusion
The use of this compound in syngeneic mouse models of lung cancer, such as the Lewis Lung Carcinoma model, offers a valuable platform to investigate its anti-tumor efficacy and immunomodulatory mechanisms. While direct preclinical data for this specific combination is limited in publicly available literature, the known Th1-polarizing effects of Golotimod suggest a strong rationale for its evaluation in immuno-oncology. The protocols and data presentation formats provided here offer a structured approach for researchers to generate robust and comparable data, contributing to a better understanding of this compound's potential in lung cancer therapy.
References
- 1. SCV-07 (SciClone Pharmaceuticals/Verta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SciClone Pharmaceuticals, Inc. Presents New Preclinical Data Highlighting Potential Role of SCV-07 in Cancer Treatment at 2011 American Society of Clinical Oncology Annual Meeting - BioSpace [biospace.com]
- 4. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis lung carcinoma - Wikipedia [en.wikipedia.org]
- 6. oncology.labcorp.com [oncology.labcorp.com]
Preclinical Evaluation of Golotimod Hydrochloride and Anti-PD-1 Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synergistic combination of immunomodulatory agents with immune checkpoint inhibitors represents a promising strategy in cancer therapy. This document outlines the theoretical framework and provides detailed, hypothetical application notes and protocols for the preclinical evaluation of Golotimod hydrochloride, a Toll-like receptor (TLR) pathway modulator, in combination with an anti-programmed cell death protein 1 (anti-PD-1) antibody. While direct preclinical studies on this specific combination are not yet publicly available, this document synthesizes information on the individual agents' mechanisms of action and established methodologies for evaluating similar combination immunotherapies.
Introduction
This compound (also known as SCV-07) is a synthetic dipeptide that has been shown to stimulate T-lymphocyte differentiation and macrophageal phagocytosis, acting broadly on the Toll-like receptor pathway.[1] It preferentially activates Th1 cytokine production, suggesting its potential to enhance anti-tumor immune responses.[1] Anti-PD-1 therapy, a cornerstone of modern immuno-oncology, works by blocking the interaction between PD-1 on T-cells and its ligand (PD-L1) on tumor cells, thereby restoring the anti-tumor activity of T-cells.[2]
The combination of this compound and an anti-PD-1 antibody is hypothesized to have a synergistic effect. Golotimod may enhance the priming and activation of T-cells, which can then be more effectively unleashed by PD-1 blockade within the tumor microenvironment. This document provides a roadmap for the preclinical validation of this therapeutic concept.
Mechanism of Action and Signaling Pathway
The proposed synergistic anti-tumor effect of the this compound and anti-PD-1 combination therapy is based on their complementary mechanisms of action within the cancer-immunity cycle. Golotimod, acting as a TLR agonist, is expected to enhance antigen presentation and T-cell priming, leading to an increased pool of tumor-specific T-cells. The subsequent administration of an anti-PD-1 antibody would then block the inhibitory PD-1/PD-L1 axis, allowing these activated T-cells to effectively recognize and eliminate tumor cells.
Proposed mechanism of action for Golotimod and anti-PD-1.
Experimental Protocols
The following protocols are designed to assess the efficacy and mechanism of action of the combination therapy in preclinical mouse models. Syngeneic tumor models are recommended as they possess a competent immune system, which is crucial for evaluating immunotherapies.[3]
In Vivo Efficacy Studies
Objective: To determine the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Animal Model: C57BL/6 mice bearing MC38 colon adenocarcinoma or B16-F10 melanoma tumors.
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + Anti-PD-1 antibody
Procedure:
-
Tumor cells (5 x 105 to 1 x 106) are implanted subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm3), mice are randomized into treatment groups.
-
This compound is administered (e.g., orally or subcutaneously) at a predetermined dose and schedule.
-
Anti-PD-1 antibody is administered (e.g., intraperitoneally) at a standard dose (e.g., 10 mg/kg) twice a week.
-
Tumor volume is measured bi-weekly with calipers (Volume = 0.5 x Length x Width2).
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors are excised for further analysis.
Immune Cell Infiltration Analysis
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Method: Flow Cytometry
Procedure:
-
Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cells are stained with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, F4/80, Gr-1).
-
Data is acquired on a flow cytometer and analyzed to quantify the proportions of different immune cell subsets.
Cytokine Profiling
Objective: To measure the levels of key cytokines in the tumor microenvironment and serum.
Method: Multiplex Immunoassay (e.g., Luminex)
Procedure:
-
Tumor lysates and serum samples are collected from treated and control mice.
-
Samples are incubated with antibody-coupled beads specific for various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10).
-
Cytokine concentrations are determined by measuring the fluorescence intensity of the beads.
General experimental workflow for preclinical evaluation.
Data Presentation
The quantitative data generated from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | ||
| This compound | ||
| Anti-PD-1 antibody | ||
| Combination Therapy |
Table 2: Immune Cell Infiltration in Tumors
| Treatment Group | % CD8+ T-cells of CD45+ cells | % CD4+ T-cells of CD45+ cells | % Regulatory T-cells of CD4+ T-cells | % Macrophages of CD45+ cells |
| Vehicle Control | ||||
| This compound | ||||
| Anti-PD-1 antibody | ||||
| Combination Therapy |
Table 3: Cytokine Levels in Tumor Microenvironment (pg/mL)
| Treatment Group | IFN-γ | TNF-α | IL-2 | IL-10 |
| Vehicle Control | ||||
| This compound | ||||
| Anti-PD-1 antibody | ||||
| Combination Therapy |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound and anti-PD-1 combination therapy. The successful execution of these studies would provide critical data on the potential synergy of this combination and a strong rationale for further clinical development. It is important to note that these are generalized protocols and may require optimization based on the specific tumor model and reagents used.
References
Application Note: High-Throughput Cell-Based Assays for Quantifying STAT3 Phosphorylation Following Golotimod Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and immunity.[1][2] The activation of STAT3 is primarily mediated by phosphorylation at the Tyrosine 705 residue (Tyr705), often through the Janus kinase (JAK) family of enzymes.[1][3] This phosphorylation event causes STAT3 to form dimers, translocate to the nucleus, and initiate the transcription of target genes.[2][4]
Persistent or aberrant activation of the STAT3 signaling pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[5][6][7][8] Golotimod (γ-D-glutamyl-L-tryptophan), a synthetic dipeptide, is an immunomodulatory agent that has been shown to act on the Toll-like receptor (TLR) pathway.[9] TLR activation can initiate downstream signaling cascades that lead to cytokine production (e.g., IL-6), which in turn can activate the JAK/STAT3 pathway.[7] Therefore, quantifying the phosphorylation of STAT3 is a crucial step in characterizing the mechanism of action and cellular potency of compounds like Golotimod.
This application note provides detailed protocols for two robust cell-based assays to measure STAT3 phosphorylation: a traditional Western Blot for detailed analysis and a high-throughput plate-based In-Cell ELISA for screening applications.
STAT3 Signaling Pathway Overview
Golotimod is understood to engage TLRs, initiating a signaling cascade that results in the production of cytokines like IL-6. These cytokines then bind to their respective receptors, leading to the recruitment and activation of JAKs, which phosphorylate STAT3, the central event this protocol aims to measure.
Caption: Golotimod-induced STAT3 phosphorylation pathway.
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a semi-quantitative method to visualize and assess the levels of phosphorylated STAT3 (pSTAT3) relative to the total STAT3 protein in cell lysates.
Caption: Western Blot experimental workflow.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HeLa, A549, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Optional: Serum-starve the cells for 12-24 hours to reduce basal levels of STAT3 phosphorylation.
-
Treat cells with varying concentrations of Golotimod (e.g., 0.1, 1, 10, 100 µM) for a fixed time (e.g., 30 minutes) or with a fixed concentration for varying times (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize lysate concentrations with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
To normalize the data, strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-Actin or GAPDH).
-
Protocol 2: In-Cell ELISA for STAT3 Phosphorylation
This protocol describes a quantitative, high-throughput method to measure pSTAT3 in whole cells using a 96-well plate format, ideal for screening and dose-response studies.
Caption: In-Cell ELISA experimental workflow.
Detailed Methodology
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well clear-bottom tissue culture plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Golotimod.
-
Remove media from wells and add 100 µL of the compound dilutions or vehicle control. Incubate for the desired time (e.g., 30 minutes).
-
-
Fixation and Permeabilization:
-
Aspirate the treatment media and add 150 µL of 4% paraformaldehyde (PFA) in PBS to each well. Incubate for 20 minutes at room temperature to fix the cells.
-
Wash wells 3 times with PBS.
-
Add 150 µL of permeabilization buffer (0.1% Triton X-100 in PBS). Incubate for 15 minutes.
-
Wash wells 3 times with PBS.
-
-
Immunodetection:
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Aspirate blocking buffer and add 50 µL of the primary antibody against phospho-STAT3 (Tyr705) diluted in antibody dilution buffer (e.g., 1% BSA in PBS). Incubate overnight at 4°C.
-
Wash wells 5 times with wash buffer (e.g., 0.1% Tween 20 in PBS).
-
Add 50 µL of the HRP-conjugated secondary antibody diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Wash wells 5 times with wash buffer.
-
-
Signal Detection and Analysis:
-
Add 100 µL of TMB substrate and incubate until a blue color develops (5-20 minutes).
-
Add 100 µL of stop solution (e.g., 1N H₂SO₄). The color will turn yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalization (Optional but Recommended): After reading, wash the plate with water, and stain for total protein with a reagent like Janus Green to normalize the pSTAT3 signal to the cell number in each well.
-
Data Presentation
Quantitative data from the assays should be presented in a clear, tabular format to facilitate comparison between different treatment conditions.
Table 1: Dose-Dependent Effect of Golotimod on STAT3 Phosphorylation. Data represents the ratio of pSTAT3 to Total STAT3 signal, normalized to the vehicle control.
| Golotimod Conc. (µM) | pSTAT3 / Total STAT3 Ratio (Mean ± SD, n=3) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.0 |
| 0.1 | 1.54 ± 0.21 | 1.5 |
| 1 | 3.89 ± 0.45 | 3.9 |
| 10 | 6.21 ± 0.78 | 6.2 |
| 100 | 6.45 ± 0.81 | 6.5 |
Table 2: Time-Course of Golotimod-Induced STAT3 Phosphorylation. Cells were treated with 10 µM Golotimod for the indicated times.
| Time (minutes) | pSTAT3 / Total STAT3 Ratio (Mean ± SD, n=3) | Fold Change vs. Time 0 |
| 0 | 1.00 ± 0.09 | 1.0 |
| 5 | 2.76 ± 0.33 | 2.8 |
| 15 | 5.11 ± 0.62 | 5.1 |
| 30 | 6.32 ± 0.59 | 6.3 |
| 60 | 4.25 ± 0.48 | 4.3 |
Conclusion
The protocols described provide robust and scalable methods for assessing the phosphorylation of STAT3 in response to treatment with Golotimod. Western blotting is invaluable for detailed, confirmatory analysis, while the In-Cell ELISA offers a high-throughput format suitable for dose-response profiling and compound screening. Together, these assays are essential tools for elucidating the mechanism of action of TLR agonists and other modulators of the JAK/STAT3 pathway in drug discovery and development.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Compounds and the STAT3 Signaling Pathway | by Del Pippo | Medium [medium.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for In Vivo Administration of Golotimod Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golotimod hydrochloride, also known as SCV-07, is a synthetic dipeptide with immunomodulatory properties that has shown potential in various therapeutic areas, including oncology and infectious diseases.[1] Its mechanism of action is centered on enhancing the body's immune response, primarily through the activation of T-cells and the modulation of cytokine production.[1][2] Golotimod has been observed to stimulate the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), key cytokines in the anti-tumor and anti-viral immune response.[3] Furthermore, it is understood to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and contributes to an immunosuppressive tumor microenvironment.[3][4] This document provides detailed protocols for the in vivo administration of this compound in murine models, based on available preclinical data, to guide researchers in their study design.
Mechanism of Action
This compound exerts its immunomodulatory effects through a multi-faceted mechanism. A key aspect of its action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] In many cancers, STAT3 is persistently activated, leading to the transcription of genes involved in cell proliferation, survival, and immunosuppression. Golotimod is suggested to activate the tyrosine phosphatase SHP-2, which in turn can dephosphorylate and inactivate STAT3.[5] This inhibition of STAT3 signaling can reverse the immunosuppressive tumor microenvironment.[3]
Concurrently, Golotimod stimulates the activity of T-lymphocytes, particularly promoting a shift towards a T helper 1 (Th1) immune response, which is crucial for cell-mediated immunity against tumors and intracellular pathogens.[3][5] This is associated with an increased production of key cytokines such as IL-2 and IFN-γ.[2][3] The activation of SHP-2 and inhibition of STAT3 may also contribute to the polarization of macrophages from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype.[5]
Caption: Signaling pathway of this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Sonicator (recommended)
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. The injection volume for subcutaneous administration in mice should ideally be between 100-200 µL.
-
Reconstitution:
-
Aseptically weigh the required amount of this compound powder.
-
Add the calculated volume of sterile water for injection or PBS to the powder. This compound is soluble in water up to 120 mg/mL.
-
Vortex the solution vigorously.
-
For optimal dissolution, sonicate the solution for a short period.
-
-
Sterilization: The reconstituted solution should be sterile. If not prepared from sterile components under aseptic conditions, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the reconstituted solution according to the manufacturer's instructions, typically at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Efficacy Study in a Murine B16 Melanoma Model
This protocol is based on a study that evaluated the anti-tumor effects of Golotimod (SCV-07) in a syngeneic mouse model of melanoma.[6]
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Tumor Model: Syngeneic B16 melanoma
Experimental Workflow:
Caption: Experimental workflow for B16 melanoma study.
Detailed Procedure:
-
Tumor Cell Implantation:
-
Culture B16 melanoma cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS.
-
Subcutaneously implant 1 x 10^6 B16 melanoma cells into the right axillary area of C57BL/6 mice.[6]
-
-
Treatment Groups:
-
Divide the mice into treatment groups (n ≥ 5 per group).
-
Vehicle Control: Administer sterile PBS subcutaneously at a site different from the tumor implantation.[6]
-
Golotimod Treatment Groups: Administer this compound at various doses (e.g., 0.01, 0.1, 1.0, and 5.0 mg/kg) via subcutaneous injection.[6]
-
Positive Control (Optional): Administer a standard-of-care chemotherapeutic agent, such as dacarbazine (DTIC), at an effective dose.[6]
-
-
Administration Schedule:
-
Begin treatment once tumors are established (e.g., palpable).
-
Administer the assigned treatment once daily for 14 consecutive days.[6]
-
-
Monitoring and Endpoints:
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Compare the final tumor weights between groups.
-
Analyze changes in body weight to assess treatment-related toxicity.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Toxicity and Safety Pharmacology
Limited specific toxicity data, such as the LD50, for this compound in mice is publicly available. However, in the B16 melanoma study, no decrease in body weight was observed in mice treated with Golotimod at doses up to 5.0 mg/kg daily for 14 days, suggesting a lack of significant toxicity at these doses.[6] In contrast, the positive control, dacarbazine, resulted in a significant decrease in body weight, indicating toxicity.[6]
For novel applications or different administration schedules, it is crucial to perform dose-range finding and toxicity studies. These studies should include:
-
Acute Toxicity: To determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: To evaluate the effects of chronic administration.
-
Clinical Observations: Monitor for any changes in behavior, appearance, or activity.
-
Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any potential organ damage.
Data Presentation
The following tables summarize the quantitative efficacy data from the murine B16 melanoma model study.[6]
Table 1: Tumor Growth Inhibition of Golotimod (SCV-07) in B16 Melanoma Bearing Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Schedule | Tumor Growth Inhibition (%) on Day 15 | p-value vs. Vehicle |
| Vehicle | - | Subcutaneous | Daily x 14 days | - | - |
| Golotimod | 1.0 | Subcutaneous | Daily x 14 days | 16.5 | 0.030 |
| Golotimod | 5.0 | Subcutaneous | Daily x 14 days | 30.2 | 0.014 |
| Dacarbazine (DTIC) | 50 | Subcutaneous | Daily x 14 days | 95.1 | <0.001 |
Table 2: Effect of Golotimod (SCV-07) on Final Tumor Weight in B16 Melanoma Bearing Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Schedule | Tumor Weight Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | Subcutaneous | Daily x 14 days | - | - |
| Golotimod | 1.0 | Subcutaneous | Daily x 14 days | 23.5 | 0.008 |
| Golotimod | 5.0 | Subcutaneous | Daily x 14 days | 30.8 | 0.015 |
| Dacarbazine (DTIC) | 50 | Subcutaneous | Daily x 14 days | 85.0 | - |
Table 3: Body Weight Changes as a Measure of Toxicity
| Treatment Group | Dose (mg/kg) | Observation |
| Golotimod | up to 5.0 | No decrease in body weight observed.[6] |
| Dacarbazine (DTIC) | 50 | Significant decrease in body weight observed.[6] |
Conclusion
This compound is a promising immunomodulatory agent with demonstrated anti-tumor activity in preclinical mouse models. The provided protocols for its preparation and in vivo administration in a melanoma model offer a starting point for further research. The key to its therapeutic potential appears to lie in its ability to modulate the immune system, particularly through the inhibition of STAT3 signaling and the promotion of a Th1-mediated immune response. Researchers are encouraged to adapt these protocols to their specific tumor models and to conduct thorough dose-finding and toxicity studies to ensure the safety and efficacy of their experimental designs.
References
- 1. What is Golotimod used for? [synapse.patsnap.com]
- 2. What is the mechanism of Golotimod? [synapse.patsnap.com]
- 3. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of signaling pathways involved in the mechanism of action of the immunomodulatory peptide gamma-D-glutamyl-L-tryptophan. - ASCO [asco.org]
- 6. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Evaluating the Efficacy of Golotimod Hydrochloride in a Lewis Lung Carcinoma (LLC) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis Lung Carcinoma (LLC) model is a widely utilized syngeneic mouse model for studying non-small cell lung cancer (NSCLC) and for the preclinical evaluation of novel therapeutic agents. The model's utility stems from its aggressive tumor growth and metastatic potential, closely mimicking human NSCLC progression. Golotimod hydrochloride is a synthetic immunomodulatory peptide that has demonstrated the ability to enhance the body's immune response against tumors. Its mechanism of action is centered on the stimulation of T-cell activity and the modulation of the tumor microenvironment.
These application notes provide a comprehensive guide for utilizing the LLC model to assess the anti-tumor efficacy of this compound. Detailed protocols for in vivo studies, including tumor implantation, drug administration, and endpoint analysis, are provided. Furthermore, methodologies for ex vivo analysis of the immune response, such as flow cytometry for immune cell profiling and cytokine analysis, are outlined.
Key Concepts and Signaling Pathways
This compound exerts its anti-tumor effects by modulating the host immune system. The proposed mechanism involves the stimulation of T-lymphocytes, particularly helper T (Th1) cells, and the activation of macrophages. This leads to an increased production of key anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). Additionally, Golotimod may inhibit the STAT3 signaling pathway, which is often upregulated in cancer cells and contributes to immunosuppression. By reversing this immunosuppression, Golotimod helps to create a more favorable tumor microenvironment for an effective anti-tumor immune response.
Experimental Workflow
A typical in vivo study to evaluate the efficacy of this compound in the LLC model involves several key stages, from cell culture and animal acclimatization to tumor monitoring and endpoint analysis.
Materials and Methods
Cell Line:
-
Lewis Lung Carcinoma (LLC1) cell line
Animals:
-
Female C57BL/6 mice, 6-8 weeks old
Reagents:
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Anesthetics (e.g., isoflurane)
-
Flow cytometry antibodies (e.g., anti-mouse CD45, CD3, CD4, CD8, F4/80, Gr-1)
-
Cytokine analysis kits (e.g., ELISA or multiplex bead array for IL-2, IFN-γ, TNF-α)
Experimental Protocols
1. LLC Cell Culture and Preparation:
-
Culture LLC1 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Maintain cell suspension on ice until injection.
2. In Vivo Tumor Implantation and Treatment:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Subcutaneously inject 1 x 10^6 LLC cells (in 0.05 mL) into the right flank of each mouse.
-
Monitor tumor growth daily. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection) according to the desired dosing schedule. The control group should receive an equivalent volume of the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The study endpoint may be a pre-determined tumor volume, a specific time point, or survival.
3. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs):
-
At the study endpoint, euthanize mice and excise tumors.
-
Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Prepare single-cell suspensions from spleens as a systemic immune control.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell surface markers.
-
Analyze the stained cells using a flow cytometer to quantify the populations of different immune cells (e.g., CD4+ T cells, CD8+ T cells, macrophages).
4. Cytokine Level Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Isolate serum or plasma from the blood samples.
-
Measure the concentrations of key cytokines (e.g., IL-2, IFN-γ, TNF-α) in the serum/plasma using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Data Presentation
The following tables provide an illustrative example of how to structure the quantitative data obtained from the study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| Golotimod (10 mg/kg) | 10 | 800 ± 120 | 46.7 |
| Golotimod (30 mg/kg) | 10 | 500 ± 90 | 66.7 |
Table 2: Immune Cell Populations in the Tumor Microenvironment (Illustrative Data)
| Treatment Group | % CD4+ of CD45+ cells ± SEM | % CD8+ of CD45+ cells ± SEM | % F4/80+ of CD45+ cells ± SEM |
| Vehicle Control | 8.5 ± 1.2 | 5.2 ± 0.8 | 15.3 ± 2.1 |
| Golotimod (30 mg/kg) | 15.2 ± 2.0 | 12.8 ± 1.5 | 10.1 ± 1.8 |
Table 3: Serum Cytokine Levels (Illustrative Data)
| Treatment Group | IL-2 (pg/mL) ± SEM | IFN-γ (pg/mL) ± SEM | TNF-α (pg/mL) ± SEM |
| Vehicle Control | 25 ± 5 | 80 ± 12 | 110 ± 15 |
| Golotimod (30 mg/kg) | 75 ± 10 | 250 ± 30 | 180 ± 20 |
Conclusion
The Lewis Lung Carcinoma model provides a robust and reproducible platform for the preclinical evaluation of immunomodulatory agents like this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the anti-tumor efficacy of Golotimod and gain insights into its mechanism of action through the analysis of the tumor microenvironment. The provided data tables and diagrams serve as a guide for data presentation and interpretation, facilitating a comprehensive understanding of the therapeutic potential of this compound in the context of non-small cell lung cancer.
Application Notes and Protocols for Golotimod Hydrochloride Testing in an A375 Melanoma Cell Line Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cutaneous melanoma is an aggressive form of skin cancer characterized by a high propensity for metastasis and resistance to conventional therapies. The A375 cell line, derived from a human malignant melanoma, is a widely utilized preclinical model due to its aggressive nature and the presence of the BRAF V600E mutation, a common driver of melanoma proliferation. This mutation makes the A375 xenograft model particularly relevant for studying targeted therapies and immunotherapies.
Golotimod hydrochloride (also known as SCV-07) is a synthetic dipeptide that functions as an immunomodulatory agent. It is recognized as a Toll-like receptor 9 (TLR9) agonist. TLR9 activation on immune cells, such as dendritic cells and B cells, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the promotion of a Th1-type immune response, which is critical for anti-tumor immunity. These application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound in a subcutaneous A375 melanoma xenograft mouse model.
Data Presentation
The following tables present hypothetical yet representative data based on typical outcomes for TLR9 agonist monotherapy and combination therapy in melanoma xenograft models.
Table 1: Effect of this compound on A375 Tumor Growth
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 120 | - |
| This compound (10 mg/kg) | 950 ± 95 | 36.7 |
| Anti-PD-1 Antibody (10 mg/kg) | 1050 ± 110 | 30.0 |
| Golotimod HCl + Anti-PD-1 Ab | 450 ± 60 | 70.0 |
Table 2: Effect of this compound on Animal Body Weight
| Treatment Group | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 21 ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |
| This compound (10 mg/kg) | 20.3 ± 0.4 | 22.1 ± 0.5 | +8.9 |
| Anti-PD-1 Antibody (10 mg/kg) | 20.2 ± 0.6 | 22.3 ± 0.7 | +10.4 |
| Golotimod HCl + Anti-PD-1 Ab | 20.4 ± 0.5 | 21.8 ± 0.6 | +6.9 |
Table 3: Survival Analysis of A375 Tumor-Bearing Mice
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | 25 | - |
| This compound (10 mg/kg) | 32 | 28 |
| Anti-PD-1 Antibody (10 mg/kg) | 30 | 20 |
| Golotimod HCl + Anti-PD-1 Ab | 45 | 80 |
Experimental Protocols
A375 Cell Culture and Preparation
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow A375 cells to 70-80% confluency.
-
Wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Harvest the cells by trypsinization.[1]
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, serum-free DMEM or PBS.
-
Determine cell viability using a trypan blue exclusion assay; viability must be >95%.[1]
-
Adjust the cell concentration to 1 x 10^7 cells/mL for injection.
-
A375 Xenograft Model Establishment
-
Animal Model: 6-8 week old female athymic nude mice (Nu/Nu).
-
Acclimatization: Allow mice to acclimate for at least one week before the study begins.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 1 x 10^6 A375 cells in a volume of 100 µL into the right flank of each mouse.[2]
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight 2-3 times per week as an indicator of general health.
-
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[3]
This compound Administration
-
Drug Preparation:
-
Prepare this compound in a sterile vehicle solution (e.g., sterile water or PBS).
-
Prepare the anti-PD-1 antibody in sterile PBS.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS, administered intratumorally).
-
Group 2: this compound (e.g., 10 mg/kg, administered intratumorally).
-
Group 3: Anti-PD-1 Antibody (e.g., 10 mg/kg, administered intraperitoneally).
-
Group 4: this compound (intratumoral) + Anti-PD-1 Antibody (intraperitoneal).
-
-
Administration Schedule:
-
Administer this compound intratumorally twice a week for three weeks.
-
Administer the anti-PD-1 antibody intraperitoneally twice a week for three weeks.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
The primary endpoint may be a specific tumor volume (e.g., 2000 mm³) or a predetermined study duration (e.g., 21 days).
-
For survival studies, monitor mice until they meet euthanasia criteria (e.g., tumor ulceration, significant weight loss, or moribund state).
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, immunohistochemistry, or flow cytometry).
-
Visualizations
Caption: Experimental workflow for A375 xenograft model and Golotimod HCl testing.
Caption: Golotimod HCl signaling and its interplay with the BRAF pathway in melanoma.
References
Application Note: High-Content Screening Assays for Evaluating the Immunomodulatory Effects of Golotimod
Audience: Researchers, scientists, and drug development professionals.
Introduction Golotimod (also known as SCV-07) is a synthetic dipeptide with immunomodulatory properties that has shown potential in treating cancer and infectious diseases.[1] Its mechanism of action involves enhancing the body's immune response, partly through the stimulation of T-cells, macrophages, and the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][3][4] Notably, Golotimod is reported to act broadly on the Toll-like receptor (TLR) pathway, which is critical for initiating innate immune responses.[4]
High-Content Screening (HCS) is a powerful methodology combining automated microscopy with sophisticated image analysis to quantitatively measure phenotypic changes in cells.[5] HCS is ideal for assessing immunomodulators as it allows for the simultaneous measurement of multiple parameters in complex biological systems, such as the activation and nuclear translocation of key transcription factors and the expression of signaling proteins.[5][6]
This document provides a detailed protocol for a high-content screening assay designed to characterize the immunomodulatory effects of Golotimod by focusing on the activation of the TLR4 signaling pathway.
Biological Pathway: TLR4 Signaling
TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7][8] Its activation triggers two primary downstream signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway rapidly activates the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][9]
-
TRIF-Dependent Pathway: This later-phase pathway activates the transcription factor IRF3 (Interferon Regulatory Factor 3), which drives the expression of Type I interferons (e.g., IFN-β) and other antiviral genes.[7][8]
Recent studies have also revealed crosstalk between these pathways, where IRF3 can inhibit the nuclear translocation of NF-κB, thereby regulating the inflammatory response.[10][11] By measuring the nuclear translocation of NF-κB and IRF3, an HCS assay can simultaneously assess the pro-inflammatory and antiviral/regulatory potential of a compound like Golotimod.
Caption: TLR4 signaling cascade leading to NF-κB and IRF3 activation.
Experimental Workflow: HCS Assay
The following workflow outlines the major steps for performing the high-content screening assay to measure the nuclear translocation of NF-κB and IRF3.
Caption: High-content screening workflow for transcription factor analysis.
Detailed Experimental Protocols
Cell Preparation and Seeding
This protocol is optimized for the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.
-
Cell Line: THP-1 human monocytes.
-
Differentiation:
-
Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
To differentiate, seed THP-1 cells into 384-well, black-walled, clear-bottom imaging plates at a density of 2 x 10⁴ cells/well.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells.
-
After incubation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Let the cells rest for 24 hours before treatment.
-
Compound Treatment and Stimulation
-
Prepare a dilution series of Golotimod in complete cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add the Golotimod dilutions to the appropriate wells. Include "vehicle only" wells as a negative control.
-
Incubate the plate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and interaction.
-
Prepare a stock of LPS (from E. coli O111:B4) in sterile PBS.
-
Add LPS to all wells (except for unstimulated controls) to a final concentration of 100 ng/mL to activate the TLR4 pathway.
-
Incubate the plate at 37°C in 5% CO₂ for 60 minutes for NF-κB translocation or 90 minutes for IRF3 translocation. These time points should be optimized empirically.
Immunofluorescence Staining
-
Fixation: Gently aspirate the medium and add 4% paraformaldehyde (PFA) in PBS. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate PFA and wash the cells 3 times with PBS.
-
Permeabilization: Add 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes.
-
Blocking: Aspirate the permeabilization buffer, wash 3 times with PBS, and add blocking buffer (e.g., 5% Bovine Serum Albumin in PBS). Incubate for 1 hour at room temperature.
-
Primary Antibody Staining: Dilute primary antibodies (e.g., Rabbit anti-NF-κB p65 and Mouse anti-IRF3) in blocking buffer. Aspirate blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.
-
Secondary Antibody Staining: Wash cells 3 times with PBS. Add fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 568) and a nuclear counterstain (e.g., Hoechst 33342) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Wash: Wash cells 3 times with PBS and leave the final wash in the wells for imaging.
High-Content Image Acquisition and Analysis
-
Instrumentation: Use a high-content imaging system (e.g., Thermo Scientific CellInsight, Molecular Devices ImageXpress).
-
Image Acquisition:
-
Acquire images using a 20x or 40x objective.
-
Use three fluorescent channels:
-
Channel 1 (Blue): Hoechst for nuclear staining.
-
Channel 2 (Green): Alexa Fluor 488 for NF-κB p65.
-
Channel 3 (Red): Alexa Fluor 568 for IRF3.
-
-
-
Image Analysis:
-
The analysis software first identifies the primary objects (nuclei) in the blue channel.
-
A cytoplasmic mask is generated by creating a ring-like region of interest around each identified nucleus.
-
The average fluorescence intensity of the p65 (green channel) and IRF3 (red channel) signals is measured within both the nuclear and cytoplasmic compartments for each cell.
-
The primary readout is the ratio of nuclear to cytoplasmic fluorescence intensity. A cell is considered "positive" for translocation if this ratio exceeds a defined threshold (e.g., >1.5).
-
Data Presentation and Interpretation
Quantitative data from the HCS assay should be summarized to facilitate interpretation and comparison across different treatment conditions.
Table 1: Golotimod Effect on NF-κB and IRF3 Nuclear Translocation
This table presents hypothetical data showing the percentage of cells with positive nuclear translocation of NF-κB and IRF3 following treatment with varying concentrations of Golotimod and stimulation with LPS.
| Treatment Group | Golotimod Conc. (µM) | % Cells with Nuclear NF-κB (Mean ± SD) | % Cells with Nuclear IRF3 (Mean ± SD) |
| Unstimulated Control | 0 | 5.2 ± 1.1 | 4.8 ± 0.9 |
| Vehicle + LPS | 0 | 75.8 ± 5.4 | 45.3 ± 4.1 |
| Golotimod + LPS | 0.01 | 78.1 ± 6.0 | 55.7 ± 4.8 |
| Golotimod + LPS | 0.1 | 82.5 ± 5.8 | 68.2 ± 5.5 |
| Golotimod + LPS | 1.0 | 70.3 ± 6.2 | 75.1 ± 6.3 |
| Golotimod + LPS | 10.0 | 61.7 ± 5.1 | 78.9 ± 5.9 |
Interpretation:
-
NF-κB Translocation: The data suggest that Golotimod may slightly enhance LPS-induced NF-κB translocation at lower concentrations but shows an inhibitory or regulatory effect at higher concentrations, potentially indicating a feedback mechanism, consistent with IRF3-mediated inhibition.[10]
-
IRF3 Translocation: Golotimod demonstrates a clear dose-dependent enhancement of LPS-induced IRF3 nuclear translocation, suggesting it potentiates the TRIF-dependent arm of the TLR4 pathway.
Secondary Assays for Confirmation and Deeper Profiling
To complement the HCS data, secondary assays are recommended.
Multiplex Cytokine Analysis
The supernatant from the treated cells can be collected before fixation to measure the secretion of key cytokines. Technologies like Luminex or Meso Scale Discovery (MSD) allow for the simultaneous quantification of multiple analytes.[12][13]
Table 2: Cytokine Profile in Supernatants after Golotimod Treatment
This table shows hypothetical concentrations of key cytokines secreted by macrophages.
| Treatment Group | Golotimod Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) |
| Unstimulated Control | 0 | < 10 | < 15 | < 5 |
| Vehicle + LPS | 0 | 2540 ± 180 | 1850 ± 150 | 450 ± 40 |
| Golotimod + LPS | 0.1 | 2890 ± 210 | 2100 ± 160 | 850 ± 75 |
| Golotimod + LPS | 1.0 | 2150 ± 175 | 1550 ± 140 | 1560 ± 120 |
| Golotimod + LPS | 10.0 | 1680 ± 150 | 1230 ± 110 | 1890 ± 155 |
Interpretation: The cytokine data correlate well with the translocation results. The potent, dose-dependent increase in IFN-β confirms the strong activation of the IRF3 pathway. The biphasic effect on TNF-α and IL-6 aligns with the observed NF-κB translocation pattern, suggesting that Golotimod may shift the TLR4 response from a purely pro-inflammatory state towards a more robust antiviral/regulatory state.
Conclusion
The described high-content screening assay provides a robust and efficient platform for dissecting the immunomodulatory activity of Golotimod. By quantifying the differential nuclear translocation of NF-κB and IRF3, this method can elucidate the compound's influence on distinct downstream branches of the TLR4 signaling pathway. When combined with secondary assays like cytokine profiling, this approach offers a comprehensive characterization of the compound's mechanism of action, making it an invaluable tool for drug development and immunology research.
References
- 1. What is Golotimod used for? [synapse.patsnap.com]
- 2. What is the mechanism of Golotimod? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. High-content screening - Wikipedia [en.wikipedia.org]
- 6. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive compounds modulating Toll-like 4 receptor (TLR4)-mediated inflammation: pathways involved and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tlr4-signaling-pathway-modulators-as-potential-therapeutics-in-inflammation-and-sepsis - Ask this paper | Bohrium [bohrium.com]
- 10. IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Multiple Immunoassays for Cytokine Profiling in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokine Signatures in Inflamed Mucosa of IBD Patients: State-of-the-Art [mdpi.com]
Application Note: Flow Cytometry Analysis of Immune Cell Populations Following Golotimod Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Golotimod (also known as SCV-07) is a synthetic dipeptide with immunomodulatory properties that has shown potential in the treatment of cancer and infectious diseases.[1] As an immunotherapy agent, Golotimod functions by enhancing the body's innate and adaptive immune responses.[] Its primary mechanism of action involves the activation of the Toll-like Receptor 4 (TLR4) signaling pathway.[3][4] This activation stimulates T-lymphocyte differentiation, enhances the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and promotes macrophage phagocytic activity.[3][5] By preferentially activating a Th1-type immune response, Golotimod boosts the immune system's ability to combat pathogens and malignant cells.[1][6]
Flow cytometry is an indispensable tool for dissecting the effects of immunomodulatory agents like Golotimod.[7] This high-throughput technology allows for the multi-parametric analysis of single cells, enabling detailed characterization of heterogeneous immune cell populations, quantification of cell surface and intracellular protein expression, and assessment of cellular functions.[8] This application note provides detailed protocols for the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with Golotimod and subsequent analysis of key immune cell subsets using flow cytometry.
Golotimod's Mechanism of Action: TLR4 Signaling Pathway
Golotimod exerts its immunostimulatory effects by acting as an agonist for Toll-like Receptor 4 (TLR4), a key pattern-recognition receptor of the innate immune system.[3][4] Upon binding to the TLR4 complex, Golotimod triggers two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[9] The MyD88-dependent pathway rapidly activates the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines. The TRIF-dependent pathway results in the activation of the transcription factor IRF3, which drives the production of Type I interferons. Together, these pathways orchestrate a robust pro-inflammatory response, enhancing the anti-tumor and anti-viral functions of the immune system.
Caption: Golotimod activates the TLR4 receptor, initiating MyD88 and TRIF pathways.
Experimental Workflow
The following diagram outlines the comprehensive workflow for analyzing the immunological effects of Golotimod, from primary cell isolation to multi-parameter flow cytometry analysis.
Caption: Workflow: PBMC isolation, Golotimod treatment, staining, acquisition, and analysis.
Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with Golotimod
This protocol describes the treatment of isolated human PBMCs with varying concentrations of Golotimod.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Golotimod (lyophilized powder)
-
Sterile, pyrogen-free water or PBS for reconstitution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Method:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and perform a cell count. Adjust cell density to 1 x 10^6 cells/mL.
-
Reconstitute Golotimod to a stock concentration of 1 mg/mL using sterile, pyrogen-free water.
-
Prepare serial dilutions of Golotimod in complete RPMI-1640 medium to achieve final desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Add the appropriate volume of Golotimod dilutions to the wells. Include a vehicle-only control (medium).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
Protocol 2: Staining of Immune Cell Surface Markers
This protocol details the staining of cell surface antigens to identify major immune cell populations.
Materials:
-
Treated PBMCs from Protocol 1
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1 for an example panel)
-
96-well V-bottom plate
-
Centrifuge
Table 1: Example Antibody Panel for Surface Staining
| Marker | Fluorochrome | Cell Population |
|---|---|---|
| CD3 | FITC | T Cells |
| CD4 | PE | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | APC | B Cells |
| CD56 | PE-Cy7 | NK Cells |
| CD14 | APC-H7 | Monocytes |
| CD69 | BV421 | Early Activation Marker |
| CD25 | BV510 | Activation Marker (IL-2Rα) |
Method:
-
Harvest cells from the culture plate and transfer to a 96-well V-bottom plate.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Wash cells with 200 µL of cold FACS buffer and repeat centrifugation.
-
Resuspend cells in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the pre-titrated antibody cocktail (containing antibodies from Table 1) to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of cold FACS buffer.
-
Resuspend cells in 200 µL of FACS buffer for immediate acquisition or proceed to intracellular staining.
Protocol 3: Intracellular Staining for Cytokines
This protocol is for the detection of intracellular cytokines like IFN-γ, which is critical for evaluating Th1 responses. Note: For cytokine analysis, a protein transport inhibitor (e.g., Brefeldin A) should be added during the final 4-6 hours of cell culture.
Materials:
-
Surface-stained cells from Protocol 2
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit)
-
Perm/Wash Buffer
-
Fluorochrome-conjugated antibodies for intracellular targets (e.g., Anti-IFN-γ, Anti-IL-2)
Method:
-
Following surface staining, resuspend cells in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of Perm/Wash Buffer.
-
Resuspend the cell pellet in 50 µL of Perm/Wash Buffer containing the intracellular antibody cocktail (e.g., Anti-IFN-γ).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of Perm/Wash Buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for analysis.
Data Presentation: Expected Outcomes
Treatment of PBMCs with Golotimod is expected to induce a dose-dependent activation of T cells and monocytes, and an increase in Th1 cytokine production. The tables below present hypothetical data summarizing these expected changes.
Table 2: Effect of Golotimod on Major Immune Cell Frequencies (% of Live Cells)
| Treatment | CD4+ T Cells (%) | CD8+ T Cells (%) | B Cells (CD19+) (%) | NK Cells (CD56+) (%) | Monocytes (CD14+) (%) |
|---|---|---|---|---|---|
| Vehicle Control | 45.2 ± 3.1 | 25.1 ± 2.5 | 10.5 ± 1.2 | 12.3 ± 1.8 | 6.9 ± 0.9 |
| Golotimod (1 µg/mL) | 44.8 ± 2.9 | 25.5 ± 2.3 | 10.3 ± 1.1 | 12.8 ± 1.5 | 7.5 ± 1.0 |
| Golotimod (10 µg/mL) | 45.5 ± 3.3 | 26.1 ± 2.6 | 10.1 ± 1.3 | 13.5 ± 1.9 | 8.9 ± 1.2* |
| Golotimod (100 µg/mL) | 45.8 ± 3.0 | 26.8 ± 2.8 | 9.9 ± 1.0 | 14.2 ± 2.1 | 10.2 ± 1.5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 3: Effect of Golotimod on T Cell Activation and Cytokine Production
| Treatment | % CD69+ of CD4+ T Cells | % CD25+ of CD4+ T Cells | % IFN-γ+ of CD4+ T Cells | % IFN-γ+ of CD8+ T Cells |
|---|---|---|---|---|
| Vehicle Control | 2.1 ± 0.4 | 5.3 ± 0.8 | 0.8 ± 0.2 | 1.5 ± 0.3 |
| Golotimod (1 µg/mL) | 4.5 ± 0.6* | 8.1 ± 1.1* | 2.2 ± 0.5* | 4.1 ± 0.7* |
| Golotimod (10 µg/mL) | 15.8 ± 2.1** | 22.4 ± 3.5** | 9.5 ± 1.8** | 18.7 ± 3.1** |
| Golotimod (100 µg/mL) | 28.3 ± 4.5*** | 35.1 ± 5.2*** | 18.2 ± 3.3*** | 32.5 ± 5.8*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control
The protocols provided in this application note offer a robust framework for evaluating the immunomodulatory activity of Golotimod using flow cytometry. By analyzing changes in immune cell frequencies, activation marker expression, and cytokine production, researchers can gain critical insights into the drug's mechanism of action and pharmacodynamic effects.[7] This detailed cellular analysis is vital for preclinical and clinical development, helping to define effective dosing strategies and identify potential biomarkers of response.[10]
References
- 1. What is Golotimod used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Golotimod? [synapse.patsnap.com]
- 6. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 10. Comprehensive Immune Monitoring of Clinical Trials to Advance Human Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Release Induced by Golotimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golotimod is a synthetic agonist of Toll-like receptor 5 (TLR5), a key component of the innate immune system. Activation of TLR5 by agonists like Golotimod triggers a signaling cascade that results in the production and release of various cytokines. Unlike some other TLR agonists, TLR5 agonists are not typically associated with a "cytokine storm" of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) or tumor necrosis factor-alpha (TNF-α). Instead, they tend to induce a more modulated and potentially safer cytokine profile, making them attractive candidates for various therapeutic applications, including as vaccine adjuvants and for the treatment of cancer.
This document provides a detailed protocol for measuring the release of cytokines induced by Golotimod in a research setting using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it presents a summary of expected cytokine release based on data from a closely related TLR5 agonist and visual representations of the signaling pathway and experimental workflow.
Golotimod-Induced Signaling Pathway
Golotimod, as a TLR5 agonist, initiates an intracellular signaling cascade upon binding to TLR5 on the surface of target cells. This activation is primarily mediated through the MyD88-dependent pathway. This pathway leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors then move into the nucleus and bind to the promoter regions of genes encoding for various cytokines, leading to their transcription and subsequent secretion from the cell.
Caption: Golotimod-induced TLR5 signaling pathway.
Quantitative Data on Cytokine Release
| Cytokine | Concentration (pg/mL) |
| IL-1α | 50 |
| IL-6 | ~200 |
| IL-18 | ~200 |
| IL-22 | 1670 |
| CCL2 | >100 |
| CXCL1 | >100 |
| CXCL2 | >100 |
| CCL5 | Minor increase |
ELISA Protocol for Measuring Cytokine Release
This protocol outlines a sandwich ELISA for the quantitative measurement of cytokines released from peripheral blood mononuclear cells (PBMCs) stimulated with Golotimod.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Golotimod
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
ELISA plate (96-well, high-binding)
-
Cytokine-specific capture antibody
-
Recombinant cytokine standard
-
Biotinylated cytokine-specific detection antibody
-
Streptavidin-Horseradish Peroxidase (SAv-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Protocol
Part 1: PBMC Stimulation
-
Cell Culture: Isolate human PBMCs using a standard density gradient centrifugation method. Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed 100 µL of the cell suspension into each well of a 96-well cell culture plate.
-
Stimulation: Prepare a stock solution of Golotimod. Add the desired concentration of Golotimod to the appropriate wells. Include a vehicle control (medium only) and a positive control (e.g., Lipopolysaccharide - LPS) in separate wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatants can be used immediately or stored at -80°C for later analysis.
Part 2: Sandwich ELISA
-
Coating: Dilute the capture antibody in coating buffer to the recommended concentration. Add 100 µL of the diluted capture antibody to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.
-
Washing: The next day, wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
SAv-HRP Incubation: Dilute the SAv-HRP conjugate in assay diluent. Add 100 µL of the diluted SAv-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate seven times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Caption: Sandwich ELISA workflow for cytokine measurement.
References
Application Notes and Protocols for Western Blot Analysis of STAT3 Inhibition by Golotimod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, differentiation, and immune responses. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor growth, metastasis, and immune evasion. Consequently, STAT3 has emerged as a promising therapeutic target for cancer therapy. Golotimod hydrochloride (also known as SCV-07) is an immunomodulatory dipeptide with potential antineoplastic activities. Emerging evidence suggests that this compound exerts its anti-tumor effects, at least in part, by inhibiting the STAT3 signaling pathway.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate and quantify the inhibitory effect of this compound on STAT3 phosphorylation in cancer cell lines.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. To assess STAT3 inhibition, this protocol utilizes antibodies that recognize total STAT3 protein and the phosphorylated form of STAT3 at tyrosine 705 (p-STAT3 Tyr705), which is critical for its activation. A decrease in the ratio of p-STAT3 to total STAT3 in cells treated with this compound indicates an inhibitory effect on the STAT3 signaling pathway.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment analyzing the effect of this compound on STAT3 phosphorylation. Data is presented as the relative intensity of the p-STAT3 band normalized to the total STAT3 band, as determined by densitometric analysis of the Western blot.
| This compound (µM) | Relative p-STAT3/STAT3 Ratio | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 5 | 0.62 | 38 |
| 10 | 0.41 | 59 |
| 25 | 0.23 | 77 |
| 50 | 0.15 | 85 |
Note: The data presented in this table is illustrative and intended to represent typical results. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, U266, or similar).
-
This compound (SCV-07): Prepare a stock solution in an appropriate solvent (e.g., sterile water or DMSO) and store at -20°C.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
-
BCA Protein Assay Kit: For protein quantification.
-
Laemmli Sample Buffer (4X): Containing β-mercaptoethanol.
-
Precast Polyacrylamide Gels: (e.g., 4-12% Bis-Tris gels).
-
SDS-PAGE Running Buffer.
-
Transfer Buffer.
-
Polyvinylidene Difluoride (PVDF) Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) monoclonal antibody.
-
Mouse anti-STAT3 monoclonal antibody.
-
Rabbit or Mouse anti-β-actin antibody (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure
1. Cell Culture and Treatment:
-
Seed the chosen cancer cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle-only control.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each dish and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to fresh tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Follow the manufacturer's protocol for the transfer apparatus.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
5. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibodies and then re-probed for total STAT3 and a loading control like β-actin.
-
Use a mild stripping buffer to remove the antibody-antigen complexes without removing the transferred proteins.
-
After stripping, wash the membrane thoroughly, block again, and then incubate with the primary antibody for total STAT3.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Repeat the stripping and reprobing process for the loading control (β-actin).
-
7. Densitometry Analysis:
-
Quantify the band intensities from the captured images using image analysis software (e.g., ImageJ).
-
For each sample, determine the intensity of the p-STAT3 band and the total STAT3 band.
-
Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.
-
Normalize the ratios to the vehicle control to determine the relative inhibition of STAT3 phosphorylation.
Visualizations
Application Notes and Protocols: Golotimod Hydrochloride in Radiation-Induced Oral Mucositis Models
Introduction
Radiation-Induced Oral Mucositis (RIOM) is a common and debilitating side effect for patients undergoing radiotherapy for head and neck cancers.[1][2][3] It is characterized by inflammation, ulceration, and pain in the oral mucosa, which can impair nutritional intake, increase the risk of infection, and necessitate interruptions in cancer therapy, potentially compromising patient prognosis.[4][5] The pathogenesis of RIOM is a complex biological process initiated by radiation damage to the basal epithelial cells of the oral mucosa.[5][6] This initial injury triggers a cascade of events involving the production of reactive oxygen species (ROS), activation of transcription factors like NF-κB, and the release of pro-inflammatory cytokines, leading to tissue damage and ulceration.[5][7]
Golotimod hydrochloride, also known as SCV-07, is a synthetic dipeptide (gamma-D-glutamyl-L-tryptophan) with immunomodulating properties.[8][9][10] It has been investigated as a potential therapeutic agent to mitigate the severity and duration of RIOM.[11][12] Preclinical studies have demonstrated its efficacy in animal models, suggesting a promising role in the supportive care of cancer patients.[9] These application notes provide an overview of the mechanism of action of Golotimod and detailed protocols for its evaluation in a hamster model of RIOM.
Mechanism of Action
This compound exerts its therapeutic effects through the modulation of the immune system. While the exact mechanism is not fully elucidated, it is understood to act broadly on the Toll-like receptor (TLR) pathway and inhibit the expression of STAT3 (Signal Transducer and Activator of Transcription 3).[8][9][13]
The proposed mechanism involves:
-
Immune Stimulation: Golotimod stimulates the differentiation and proliferation of T-lymphocytes, particularly promoting a Th1 (T-helper 1) cell response.[8]
-
Cytokine Production: It enhances the production of key Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[8][13]
-
Macrophage Activation: The agent improves macrophage function and stimulates macrocytic phagocytosis.[9][13]
-
Inhibition of STAT3 Signaling: By inhibiting the STAT3 pathway, Golotimod may reverse immunosuppression and promote an anti-inflammatory and tissue-regenerative environment.[8][9] STAT3 is a transcription factor that, when over-activated, can contribute to inflammation and tumor cell survival.[8]
This multi-faceted mechanism of action helps to control the inflammatory cascade initiated by radiation, protect mucosal tissues, and facilitate healing.
Experimental Protocols
The golden Syrian hamster is the gold-standard animal model for studying RIOM due to the presence of buccal cheek pouches that are histologically similar to human oral mucosa and susceptible to radiation-induced injury.[14][15][16]
-
Species: Male Golden Syrian Hamsters (Mesocricetus auratus).[9][12]
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and provided with food and water ad libitum.
-
Acclimatization: Allow for a minimum of one week of acclimatization before the start of the experiment.
This protocol describes a fractionated radiation schedule, which closely mimics clinical radiotherapy regimens.[11]
-
Anesthesia: Anesthetize the hamsters using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).
-
Positioning: Isolate the left buccal pouch using a custom-made lead shield to protect the rest of the body from radiation exposure.
-
Irradiation: Deliver a fractionated dose of radiation to the exposed buccal pouch. A previously established protocol uses eight fractionated doses of 7.5 Gy administered over a 2-week period.[11]
-
Control Group: A sham-irradiated group should be included, undergoing the same anesthesia and positioning procedures without radiation exposure.
-
Post-Procedure Care: Monitor the animals daily for signs of distress, weight loss, and the development of oral mucositis. Provide soft food or nutritional supplements if necessary.
-
Preparation: Dissolve this compound in a sterile vehicle (e.g., saline or phosphate-buffered saline) to the desired concentration.
-
Dosage: A dose of 100 μg/kg has been shown to be effective in hamster models.[9] Dose-ranging studies may be performed to determine the optimal dose for a specific experimental setup.
-
Route of Administration: Administer Golotimod via subcutaneous (SC) injection.[9]
-
Dosing Schedule: Treatment can be administered once or twice daily, starting on day 1 of the radiation schedule and continuing for a defined period (e.g., 20 days).[9] The therapeutic benefit has been shown to be dependent on both the dose and the schedule of administration.[11]
-
Vehicle Control: A control group receiving vehicle-only injections should be included to account for any effects of the injection procedure or vehicle.
-
Macroscopic Scoring: Oral mucositis should be scored daily or every other day in a blinded fashion.[11] This is typically done by photographing the everted cheek pouch under brief anesthesia.
-
Scoring Scale: A standardized scoring scale should be used. An example scale is as follows:
-
Score 0: Normal pouch; no erythema or vasodilation.
-
Score 1: Mild to moderate erythema.
-
Score 2: Severe erythema and vasodilation.
-
Score 3: Formation of small ulcerative plaques.
-
Score 4: Coalescence of ulcerative plaques.
-
Score 5: Complete ulceration and pseudomembrane formation.
-
-
Endpoints: Key endpoints are the peak OM score (severity) and the number of days with ulcerative mucositis (scores ≥ 3) (duration).[11]
-
Histopathology: At the end of the study, tissue samples from the buccal pouch can be collected for histopathological analysis to assess epithelial integrity, inflammatory cell infiltration, and other microscopic changes.
Data Presentation
The efficacy of this compound in preclinical models of RIOM is summarized below. The data demonstrates that treatment with Golotimod can significantly reduce both the severity and duration of mucositis.
| Experimental Model | Treatment Group | Key Findings | Reference |
| Fractionated Radiation-Induced OM | Golotimod (SCV-07) vs. Placebo | Reduced severity and duration of OM. | [11] |
| Acute Radiation-Induced OM | Golotimod (SCV-07) vs. Placebo | Reduced severity and duration of OM. | [9][11] |
| Chemoradiation-Induced OM (Radiation + Cisplatin) | Golotimod (SCV-07) vs. Placebo | Significantly reduced the duration of ulcerative OM. | [9][11] |
Note: Specific quantitative values for reduction in OM scores and duration are dependent on the precise experimental conditions (e.g., radiation dose, fractionation schedule, Golotimod dose and timing) and should be determined empirically.
Logical Relationships in RIOM Pathogenesis and Treatment
The development of RIOM is a sequential process that can be targeted at different stages. Golotimod's immunomodulatory action is positioned to interfere with the amplification and ulcerative phases of the disease process.
Conclusion
This compound has demonstrated significant efficacy in attenuating the severity and duration of oral mucositis in established preclinical, radiation-induced models. Its mechanism, centered on immune modulation and inhibition of the STAT3 pathway, offers a targeted approach to mitigating the inflammatory damage caused by radiotherapy. The protocols outlined provide a framework for researchers to further investigate and validate the therapeutic potential of Golotimod. Future studies could explore optimal dosing schedules in combination with various radiotherapy regimens and investigate its efficacy in other models of mucosal injury.
References
- 1. Radiation-Induced Oral Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of radiation-induced oral mucositis in head and neck cancer patients: a real-life survey among 25 Italian radiation oncology centers | springermedizin.de [springermedizin.de]
- 3. Mechanisms for radiation-induced oral mucositis and the consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Radiation Induced Oral Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A hypothesis for the pathogenesis of radiation-induced oral mucositis: when biological challenges exceed physiologic protective mechanisms. Implications for pharmacological prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Mucositis: An Update on Innate Immunity and New Interventional Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of radiation- and chemoradiation-induced mucositis using gamma-D-glutamyl-L-tryptophan (SCV-07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of Preclinical Studies on Treatment of Mucositis and Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. cdn.mdedge.com [cdn.mdedge.com]
- 15. scispace.com [scispace.com]
- 16. Animal models of mucositis: critical tools for advancing pathobiological understanding and identifying therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Golotimod Hydrochloride In Vivo Mouse Studies
Welcome to the technical support center for Golotimod hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo mouse studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
Troubleshooting Guide: Dosage Optimization
Optimizing the dosage of a novel immunomodulatory agent like this compound is a critical step in preclinical research. Below is a troubleshooting guide in a question-and-answer format to address common issues encountered during these studies.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| No observable therapeutic effect at the initial dose range. | - The initial dose might be too low to elicit a significant immune response. - The dosing frequency may be insufficient to maintain therapeutic levels. - The route of administration may not be optimal for bioavailability. | - Perform a dose-escalation study with a wider range of doses (e.g., starting from 1 µg/kg and escalating to 10 mg/kg). - Increase the dosing frequency (e.g., from once daily to twice daily) and monitor for efficacy and toxicity. - Evaluate alternative routes of administration, such as subcutaneous or intraperitoneal injection, in addition to oral gavage.[1] |
| High toxicity or mortality observed even at low doses. | - The starting dose, even if based on literature for other species, may be too high for the specific mouse strain. - The vehicle used for solubilizing this compound might be causing adverse effects. - The administration procedure (e.g., gavage technique) could be causing stress or injury. | - Start with a much lower dose (e.g., 0.1 µg/kg) and perform a more gradual dose escalation. - Conduct a vehicle-only control group to rule out toxicity from the vehicle. Ensure the vehicle is well-tolerated and appropriate for the route of administration. - Ensure all personnel are proficient in the chosen administration technique to minimize stress and potential for injury to the animals. |
| High variability in response between individual mice. | - Inconsistent dosing due to errors in calculation or administration. - Biological variability within the mouse population (age, weight, sex, gut microbiome). - The tumor model or disease induction is not uniform across all animals. | - Double-check all dose calculations and ensure consistent administration volumes. - Use mice of the same age, sex, and from the same supplier. Allow for an acclimatization period before starting the experiment. - Ensure the tumor implantation or disease induction protocol is standardized and results in consistent disease progression in the control group. |
| Unexpected immunosuppressive effects are observed. | - High concentrations of some immunomodulators can lead to receptor downregulation or activation-induced cell death of immune cells. - The mechanism of action may be more complex than initially understood, with dose-dependent biphasic effects. | - Include a lower dose group in your study to investigate the possibility of a biphasic dose-response curve. - Conduct detailed immunological profiling (e.g., flow cytometry of immune cell populations in blood and tissues) at different doses and time points to better understand the in vivo effects. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in mice?
A1: Based on preclinical studies in other rodent models (hamsters and guinea pigs), effective doses of this compound (SCV-07) have ranged from 10 µg/kg to 1 mg/kg for conditions like oral mucositis and HSV-2.[1] For a new mouse model, it is advisable to start with a dose-range finding study that includes doses below, within, and above this range. A suggested starting range could be 1 µg/kg, 10 µg/kg, 100 µg/kg, and 1 mg/kg.
Q2: What is the mechanism of action of this compound?
A2: this compound is an immunomodulatory peptide.[1] Its primary mechanism involves enhancing the body's immune response by stimulating T-cell activation and proliferation.[2][3] It has been shown to increase the production of key cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[2][4] Additionally, it is known to inhibit the STAT3 signaling pathway, which can reverse immunosuppression in the tumor microenvironment.[1][4]
Q3: What administration routes are suitable for this compound in mice?
A3: this compound has been administered via oral gavage and subcutaneous injection in animal studies.[1] The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile. For systemic effects, subcutaneous or intraperitoneal injections are common in mouse studies. Oral administration may also be an option, but bioavailability should be considered.[4]
Q4: How often should this compound be administered?
A4: Dosing frequency depends on the half-life of the compound and the desired therapeutic effect. In some preclinical studies, this compound has been administered once or twice daily.[1] For initial studies in mice, a once-daily administration is a reasonable starting point. The optimal frequency should be determined empirically based on pharmacokinetic and pharmacodynamic assessments.
Q5: What are the potential side effects to monitor for in mice?
A5: As an immunomodulator, potential side effects could include signs of excessive immune stimulation, such as inflammation, weight loss, changes in behavior (e.g., lethargy, piloerection), and alterations in cytokine levels. It is crucial to monitor the general health of the mice daily, including body weight, food and water intake, and clinical signs of distress.
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in a Syngeneic Mouse Tumor Model
1. Objective: To determine the maximum tolerated dose (MTD) and the optimal therapeutic dose of this compound in a specific mouse tumor model.
2. Materials:
- This compound (lyophilized powder)
- Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS) or a formulation recommended by the manufacturer)
- Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
- 6-8 week old female C57BL/6 or BALB/c mice (strain dependent on the tumor model)
- Standard animal housing and husbandry equipment
- Calipers for tumor measurement
- Syringes and needles for administration
3. Methods:
- Animal Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
- Tumor Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
- Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=5-8 mice per group).
- Group 1: Vehicle control
- Group 2: this compound (1 µg/kg)
- Group 3: this compound (10 µg/kg)
- Group 4: this compound (100 µg/kg)
- Group 5: this compound (1 mg/kg)
- Group 6: this compound (10 mg/kg)
- Drug Preparation and Administration:
- Reconstitute this compound in the appropriate vehicle to the desired stock concentration.
- Administer the assigned treatment (e.g., via subcutaneous injection) once daily.
- Monitoring:
- Measure tumor volume with calipers every 2-3 days.
- Record body weight of each mouse daily.
- Observe for any clinical signs of toxicity.
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of severe toxicity are observed.
- Data Analysis: Plot tumor growth curves and body weight changes for each group. Determine the dose that provides the best anti-tumor efficacy with acceptable toxicity.
Visualizations
Signaling Pathway: this compound and the STAT3 Pathway
This compound has been reported to inhibit STAT3 signaling.[1] This is a crucial pathway in cancer progression as it is involved in cell proliferation, survival, and immunosuppression. The diagram below illustrates a simplified overview of the JAK/STAT3 signaling pathway, which is a target for Golotimod's immunomodulatory effects.
Caption: Simplified JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Dose-Range Finding Study
The following diagram outlines the logical flow of a typical dose-range finding study for this compound in a mouse model.
Caption: Experimental workflow for a dose-range finding study in a mouse tumor model.
References
Technical Support Center: Enhancing the Oral Bioavailability of Golotimod Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the oral bioavailability of Golotimod hydrochloride for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound, also known as SCV-07, is a synthetic dipeptide with immunomodulatory properties.[1] It is being investigated for various therapeutic applications, including cancer and infectious diseases, due to its ability to stimulate T-lymphocyte differentiation and inhibit STAT3 signaling.[2][3] While described as orally bioavailable, like most peptide-based drugs, this compound likely faces challenges in the gastrointestinal (GI) tract that can limit its absorption into the bloodstream. These challenges include degradation by digestive enzymes and poor permeation across the intestinal epithelium.[4][5] Maximizing oral bioavailability is crucial for developing effective and patient-compliant oral therapies.
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its immunomodulatory effects primarily through two known mechanisms:
-
T-cell Activation: It stimulates the proliferation and activation of T-lymphocytes, which are critical for cell-mediated immunity against pathogens and cancerous cells.[6][7]
-
STAT3 Signaling Inhibition: It inhibits the STAT3 signaling pathway, which is often overactive in cancer cells and can promote tumor growth and suppress the immune response.[2][3]
Understanding these pathways is essential when designing experiments to evaluate the biological activity of different this compound formulations.
Q3: What are the primary barriers to the oral absorption of peptide drugs like this compound?
A3: The main obstacles to the oral delivery of peptide drugs include:
-
Enzymatic Degradation: Peptidases and proteases in the stomach and small intestine can break down the peptide structure, rendering it inactive.[4][8]
-
Low Permeability: The intestinal epithelium forms a tight barrier that restricts the passage of large and hydrophilic molecules like peptides.[5]
-
Physicochemical Properties: Factors such as molecular weight, charge, and hydrophilicity influence a peptide's ability to cross biological membranes.
Q4: What general strategies can be employed to improve the oral bioavailability of this compound?
A4: Several formulation strategies can be explored:
-
Permeation Enhancers: These excipients transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[9]
-
Enzyme Inhibitors: Co-administration with enzyme inhibitors can protect the peptide from degradation in the GI tract.
-
Advanced Formulation Technologies:
-
Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation and enhance its uptake by intestinal cells.[10][11][12]
-
Mucoadhesive Systems: Formulations that adhere to the mucus layer of the intestine can increase the residence time of the drug at the absorption site.[13][14]
-
Liposomes: These lipid-based vesicles can encapsulate peptides and facilitate their transport across the intestinal barrier.
-
Troubleshooting Guides
Issue 1: Low in vitro permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor passive diffusion | Co-formulate this compound with a permeation enhancer (e.g., sodium caprate). | Increased apparent permeability coefficient (Papp). |
| Active efflux by transporters | Conduct bidirectional Caco-2 assays (apical to basolateral and basolateral to apical) to determine the efflux ratio. Co-administer with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). | A high efflux ratio (>2) suggests active efflux. A reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter. |
| Compound instability in assay medium | Analyze the stability of this compound in the assay buffer over the experiment's duration using HPLC or a similar analytical method. | If degradation is observed, consider modifying the buffer composition or shortening the incubation time if feasible. |
Issue 2: High Variability in Animal Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent dosing | Ensure accurate and consistent oral gavage technique. For solid formulations, verify dose uniformity. | Reduced inter-animal variability in plasma concentration profiles. |
| Food effects | Standardize the fasting and feeding schedule for the animals. Conduct studies in both fasted and fed states to assess the impact of food on absorption. | A clearer understanding of how food affects the bioavailability of your formulation. |
| First-pass metabolism | Compare the pharmacokinetic profiles after oral and intravenous (IV) administration to determine the absolute bioavailability and assess the extent of first-pass metabolism. | A significant difference between oral and IV bioavailability suggests a high first-pass effect, which may require formulation strategies to bypass or reduce it. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in the oral bioavailability of this compound using different formulation strategies. Note: This data is for illustrative purposes and should be experimentally determined.
Table 1: In Vitro Caco-2 Permeability of this compound Formulations
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound (unformulated) | 0.5 ± 0.1 | 3.2 ± 0.4 |
| + Permeation Enhancer (Sodium Caprate) | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Mucoadhesive Nanoparticles | 4.1 ± 0.5 | 1.1 ± 0.1 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| This compound (unformulated) | 50 ± 12 | 1.0 ± 0.2 | 250 ± 60 | 5 ± 1.5 |
| + Permeation Enhancer (Sodium Caprate) | 150 ± 35 | 0.8 ± 0.2 | 900 ± 180 | 18 ± 4.0 |
| Mucoadhesive Nanoparticles | 220 ± 45 | 1.5 ± 0.3 | 1750 ± 350 | 35 ± 7.0 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
- Seed the Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
- Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.
- Optionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol) to confirm the integrity of the tight junctions.
3. Permeability Experiment:
- Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Add the test formulation of this compound (dissolved in HBSS) to the apical (donor) chamber.
- Add fresh HBSS to the basolateral (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
- For bidirectional studies, perform the experiment in the reverse direction (basolateral to apical).
4. Sample Analysis and Data Calculation:
- Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug transport across the monolayer.
- A is the surface area of the membrane.
- C₀ is the initial concentration of the drug in the donor chamber.
- Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a basic procedure for evaluating the oral bioavailability of this compound formulations in a rodent model.
1. Animal Handling and Acclimatization:
- Use adult male Sprague-Dawley or Wistar rats (200-250 g).
- Acclimatize the animals for at least one week before the experiment with free access to food and water.
- Fast the animals overnight (with access to water) before dosing.
2. Dosing:
- Divide the animals into groups (e.g., control, formulation 1, formulation 2, and an IV group).
- Administer the this compound formulations orally via gavage at a predetermined dose.
- For the IV group, administer a known dose of this compound via tail vein injection to determine the absolute bioavailability.
3. Blood Sampling:
- Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
- Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
4. Sample Analysis and Pharmacokinetic Calculations:
- Determine the plasma concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
- Calculate the key pharmacokinetic parameters:
- Cmax (maximum plasma concentration)
- Tmax (time to reach Cmax)
- AUC (area under the plasma concentration-time curve)
- Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for improving oral bioavailability.
References
- 1. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Oral delivery of peptide drugs: barriers and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Mucoadhesive nanoparticulate systems for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Golotimod hydrochloride solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of Golotimod hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in aqueous solutions?
A1: this compound has a reported solubility of 120 mg/mL in water, which is equivalent to 324.5 mM.[1] It is recommended to use sonication to facilitate dissolution.[1]
Q2: In which solvents can this compound be dissolved?
A2: While specific data for a range of organic solvents is limited, the primary recommended solvent is water. For cell-based assays or other experiments requiring a stock solution, it is advisable to first dissolve the compound in sterile water. If necessary, further dilutions can be made in buffered solutions like PBS or cell culture media. It is crucial to assess the compatibility of the solvent with the experimental system.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Once dissolved in a solvent, the solution should be stored at -80°C for up to 1 year.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: How can I determine the solubility of this compound in a specific solvent for my experiment?
A4: You can determine the solubility using a standard shake-flask method. A detailed protocol is provided in the Troubleshooting Guide section below.
Q5: How do I assess the stability of this compound under my experimental conditions?
A5: A stability study should be conducted to evaluate the degradation of this compound over time in your specific buffer, media, or solvent system at the intended experimental temperature. A general protocol for a stability study is outlined in the Troubleshooting Guide.
Troubleshooting Guides
Determining Solubility in a Novel Solvent
Issue: You need to dissolve this compound in a solvent other than water and need to determine its solubility.
Solution: Follow the experimental protocol for a shake-flask solubility assessment.
Experimental Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., PBS, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound powder to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 120[1] |
| [Your Solvent] | [Your Temp] | [Your Result] |
| [Your Solvent] | [Your Temp] | [Your Result] |
Assessing Stability in an Experimental Buffer
Issue: You are unsure if this compound is stable in your experimental buffer over the duration of your experiment.
Solution: Perform a stability study to quantify the amount of intact this compound over time.
Experimental Protocol: Stability Assessment Using HPLC
Objective: To evaluate the stability of this compound in a specific solution over time at a defined temperature.
Materials:
-
A stock solution of this compound of known concentration
-
The experimental buffer or solution of interest
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a solution of this compound in the buffer of interest at the desired concentration.
-
Divide the solution into several aliquots in separate vials.
-
Place the vials in an incubator at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
Immediately analyze the sample by HPLC to determine the concentration of this compound. The appearance of new peaks may indicate degradation products.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Data Presentation:
| Buffer/Solvent | Temperature (°C) | Time (hours) | Concentration (mg/mL) | % Remaining |
| [Your Buffer] | [Your Temp] | 0 | [Initial Conc] | 100 |
| [Your Buffer] | [Your Temp] | 2 | [Measured Conc] | [Calculated %] |
| [Your Buffer] | [Your Temp] | 4 | [Measured Conc] | [Calculated %] |
| [Your Buffer] | [Your Temp] | 8 | [Measured Conc] | [Calculated %] |
| [Your Buffer] | [Your Temp] | 24 | [Measured Conc] | [Calculated %] |
| [Your Buffer] | [Your Temp] | 48 | [Measured Conc] | [Calculated %] |
Visualizations
Signaling Pathway of Golotimod
Golotimod is an immunomodulatory peptide that is known to enhance the immune response, primarily by stimulating T-cell activity.[2] One of its proposed mechanisms involves the inhibition of STAT3 signaling.[3]
Caption: Proposed signaling pathway of Golotimod.
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the logical flow for determining the solubility and stability of this compound.
Caption: Workflow for solubility and stability assessment.
References
Technical Support Center: Golotimod Hydrochloride In Vitro Dose-Response Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting in vitro dose-response analysis of Golotimod hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is an immunomodulatory peptide that primarily acts by stimulating the immune system. Its mechanism involves enhancing T-cell activation and proliferation, boosting the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and inhibiting the STAT3 signaling pathway. It is understood to have broad effects on the Toll-like receptor (TLR) pathway.
Q2: Which cell types are recommended for in vitro studies with this compound?
Peripheral blood mononuclear cells (PBMCs), purified T-cells (specifically CD4+ and CD8+ subsets), and various cancer cell lines (to assess anti-tumor effects and STAT3 inhibition) are relevant for in vitro studies. The choice of cell type will depend on the specific research question.
Q3: What is a typical effective concentration range for this compound in vitro?
Publicly available literature does not specify a definitive effective concentration range or EC50 value for this compound in various in vitro assays. Therefore, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. A suggested starting range for dose-response studies could be from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).
Q4: How can I best design a dose-response experiment for this compound?
A typical dose-response experiment should include a wide range of this compound concentrations, including a vehicle control (e.g., sterile water or PBS). A logarithmic dilution series is often recommended. Key readouts should include markers of T-cell activation (e.g., CD25, CD69 expression), cell proliferation, cytokine production (IL-2, IFN-γ), and inhibition of STAT3 phosphorylation.
Troubleshooting Guides
T-Cell Proliferation Assays (e.g., CFSE Dye Dilution)
Issue: Low or no T-cell proliferation in response to this compound.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting: Perform a wide-range dose-response experiment to identify the optimal concentration. Ensure proper dissolution and dilution of the compound.
-
-
Possible Cause 2: Poor cell health.
-
Troubleshooting: Ensure PBMCs or T-cells are freshly isolated and have high viability (>95%) before starting the assay. Use appropriate culture medium and supplements.
-
-
Possible Cause 3: Insufficient co-stimulation.
-
Troubleshooting: this compound may require a sub-optimal co-stimulatory signal (e.g., low concentration of anti-CD3/anti-CD28 antibodies) to show its potentiating effect on T-cell proliferation.
-
-
Possible Cause 4: Incorrect assay setup.
-
Troubleshooting: Verify the cell seeding density and the concentration of the proliferation dye (e.g., CFSE). Ensure the flow cytometer is correctly calibrated and compensated.
-
Issue: High background proliferation in the vehicle control.
-
Possible Cause 1: Cell culture contamination.
-
Troubleshooting: Use sterile techniques and check for signs of bacterial or fungal contamination.
-
-
Possible Cause 2: Over-stimulation with co-stimulatory antibodies.
-
Troubleshooting: Reduce the concentration of anti-CD3/anti-CD28 antibodies to a level that provides a minimal background signal.
-
Cytokine Production Assays (ELISA or Intracellular Cytokine Staining)
Issue: Inconsistent or low cytokine levels detected.
-
Possible Cause 1: Inappropriate stimulation time.
-
Troubleshooting: Perform a time-course experiment to determine the peak of cytokine production for your specific cell type and conditions.
-
-
Possible Cause 2: Issues with the detection assay (ELISA or Flow Cytometry).
-
Troubleshooting for ELISA: Check the expiration dates of reagents, ensure proper washing steps, and verify the standard curve.
-
Troubleshooting for Flow Cytometry: Ensure proper cell permeabilization for intracellular staining and use appropriate isotype controls. Check the compensation settings.
-
-
Possible Cause 3: Protease activity degrading cytokines.
-
Troubleshooting: Add protease inhibitors to cell culture supernatants before storage or analysis.
-
STAT3 Phosphorylation Analysis (Western Blot)
Issue: Weak or no phospho-STAT3 signal.
-
Possible Cause 1: Suboptimal cell lysis.
-
Troubleshooting: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of STAT3. Ensure complete cell lysis on ice.
-
-
Possible Cause 2: Low antibody affinity or incorrect dilution.
-
Troubleshooting: Use a validated anti-phospho-STAT3 antibody at the recommended dilution. Optimize the antibody concentration if necessary.
-
-
Possible Cause 3: Insufficient protein loading.
-
Troubleshooting: Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane of the gel.
-
Issue: High background on the Western blot membrane.
-
Possible Cause 1: Insufficient blocking.
-
Troubleshooting: Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
-
-
Possible Cause 2: Antibody concentration is too high.
-
Troubleshooting: Reduce the concentration of the primary or secondary antibody.
-
-
Possible Cause 3: Inadequate washing.
-
Troubleshooting: Increase the number and duration of washing steps with an appropriate buffer (e.g., TBST).
-
Data Presentation
Table 1: Illustrative Dose-Response of this compound on T-Cell Proliferation
| Golotimod HCl (µM) | % Proliferation (CFSE Low) |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 0.01 | 15.8 ± 2.5 |
| 0.1 | 45.3 ± 4.2 |
| 1 | 78.6 ± 5.9 |
| 10 | 82.1 ± 6.3 |
| 100 | 80.5 ± 5.7 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Dose-Response of this compound on IFN-γ Production
| Golotimod HCl (µM) | IFN-γ Concentration (pg/mL) |
| 0 (Vehicle) | 50 ± 15 |
| 0.01 | 250 ± 45 |
| 0.1 | 800 ± 90 |
| 1 | 1500 ± 120 |
| 10 | 1650 ± 150 |
| 100 | 1600 ± 140 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 3: Illustrative Dose-Response of this compound on STAT3 Phosphorylation
| Golotimod HCl (µM) | Relative p-STAT3/STAT3 Ratio |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.45 |
| 10 | 0.20 |
| 50 | 0.18 |
Note: Data are presented as a ratio normalized to the vehicle control and are for illustrative purposes only.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Cell Culture: Plate CFSE-labeled PBMCs at 2x10^5 cells/well in a 96-well plate.
-
Stimulation: Add this compound at various concentrations. Include a vehicle control and a positive control (e.g., anti-CD3/anti-CD28 antibodies).
-
Incubation: Culture the cells for 4-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, stain with a viability dye and cell surface markers (e.g., CD4, CD8), and acquire on a flow cytometer. Analyze the CFSE dilution in the viable CD4+ and CD8+ T-cell populations.
Cytokine Production Measurement (ELISA)
-
Cell Culture: Plate PBMCs at 1x10^6 cells/mL in a 24-well plate.
-
Stimulation: Add this compound at various concentrations. Include a vehicle control.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IFN-γ, IL-2) according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentration based on the standard curve.
STAT3 Phosphorylation Analysis (Western Blot)
-
Cell Culture and Stimulation: Plate a suitable cell line (e.g., a cancer cell line with constitutively active STAT3) and allow them to adhere. Starve the cells in a low-serum medium overnight. Treat the cells with different concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with a primary antibody against phospho-STAT3 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Densitometry Analysis: Quantify the band intensities and express the results as a ratio of phospho-STAT3 to total STAT3.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for dose-response analysis.
Caption: A logical approach to troubleshooting in vitro experiments.
Navigating Preclinical Studies with Golotimod Hydrochloride: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for addressing potential off-target effects of Golotimod hydrochloride in preclinical models. The following information is designed to facilitate troubleshooting and answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic dipeptide (γ-D-glutamyl-L-tryptophan) that functions as an immunomodulatory agent.[1] Its primary mechanism involves the stimulation of T-lymphocyte differentiation and macrophage activity.[1] It is understood to exert its effects through broad activity on the Toll-like receptor (TLR) pathway and by inhibiting the expression of STAT-3, which plays a role in immunosuppression.[1] This modulation of the immune system leads to an enhanced T-helper 1 (Th1) type immune response, characterized by increased production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1]
Q2: Have any adverse effects been reported in preclinical toxicology studies of Golotimod (SCV-07)?
Publicly available preclinical toxicology data for Golotimod is limited. However, studies related to its use in treating tuberculosis have reported improved clearance of mycobacteria and reduced symptoms "without any adverse local or general effects."[1] It is important to note that the absence of reported adverse effects in specific studies does not preclude the possibility of observing them under different experimental conditions, at higher dosages, or in different animal models. Researchers should remain vigilant for unexpected clinical signs.
Q3: What are potential, theoretical off-target effects of Golotimod to consider in experimental design?
Given that Golotimod is a dipeptide containing L-tryptophan, researchers should consider potential off-target effects related to tryptophan metabolism and other peptide-receptor interactions. While not specifically reported for Golotimod, other tryptophan-containing dipeptides have been shown to interact with targets such as dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE). Additionally, some small molecules have been observed to displace tryptophan from serum albumin, potentially altering its metabolism. These represent theoretical areas for investigation if unexpected results arise.
Q4: What standard preclinical safety studies are typically conducted for a compound like Golotimod?
For a new pharmaceutical agent, a standard battery of preclinical safety studies is generally required by regulatory agencies like the EMA and FDA. These typically include:
-
Single-Dose Toxicity Studies: To determine the acute toxicity and maximum tolerated dose (MTD) in at least two mammalian species (one rodent, one non-rodent).
-
Repeated-Dose Toxicity Studies: To evaluate the toxicological profile after repeated administration over various durations (e.g., 14-day, 28-day, 90-day) in at least two species.[2][3]
-
Safety Pharmacology Studies: To assess the effects on vital functions, with a core battery of tests for the central nervous, cardiovascular, and respiratory systems.[4][5][6][7][8]
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for inducing genetic mutations or chromosomal damage.[9][10]
-
Carcinogenicity Studies: Long-term studies in rodents to evaluate the tumor-forming potential of the compound.[9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in animal behavior (e.g., sedation, hyperactivity) not consistent with immune stimulation. | Potential Central Nervous System (CNS) off-target effects. | Conduct a functional observational battery (e.g., a modified Irwin screen) to systematically assess behavioral and neurological changes. Correlate observations with dose levels and timing of administration. |
| Significant alterations in cardiovascular parameters (e.g., blood pressure, heart rate) in telemetered animals. | Potential off-target effects on the cardiovascular system. | Perform an in-depth analysis of electrocardiogram (ECG) recordings. Consider dedicated safety pharmacology studies to investigate cardiovascular effects at various doses. |
| Inconsistent or unexpected cytokine profiles in treated animals. | Variability in the immune response due to animal health status, genetics, or experimental conditions. | Ensure the use of specific pathogen-free (SPF) animals and standardized housing conditions. Increase sample size to account for biological variability. Analyze cytokine profiles at multiple time points post-administration. |
| Evidence of liver or kidney toxicity in clinical pathology results (e.g., elevated ALT, AST, creatinine). | Potential for organ toxicity at higher doses or with prolonged exposure. | Perform histopathological examination of the liver and kidneys. Determine the No-Observed-Adverse-Effect Level (NOAEL) from repeat-dose toxicity studies.[11][12][13] |
| Discrepancies in in vitro versus in vivo results. | Differences in drug metabolism and bioavailability between the two systems. | Conduct pharmacokinetic (PK) studies to determine the exposure levels in your animal model. Consider in vitro metabolism studies using liver microsomes from the relevant species to investigate potential metabolic pathways. |
Quantitative Data from Preclinical Studies
Detailed quantitative data from preclinical toxicology studies on this compound are not extensively available in the public domain. The following tables are structured based on standard preclinical safety assessments and can be populated as data becomes available.
Table 1: Summary of Single-Dose Toxicity Studies
| Species | Route of Administration | LD50 / MTD | Observed Clinical Signs |
| Rat | Oral | Data not publicly available | Data not publicly available |
| Dog | Oral | Data not publicly available | Data not publicly available |
Table 2: Findings from a Representative 28-Day Repeat-Dose Oral Toxicity Study in Rodents
| Parameter | Dose Level (mg/kg/day) | Observations |
| Clinical Observations | Low, Mid, High | Data not publicly available |
| Body Weight | Low, Mid, High | Data not publicly available |
| Hematology | Low, Mid, High | Data not publicly available |
| Clinical Chemistry | Low, Mid, High | Data not publicly available |
| Organ Weights | Low, Mid, High | Data not publicly available |
| Histopathology | Low, Mid, High | Data not publicly available |
| NOAEL | Data not publicly available |
Table 3: Overview of Safety Pharmacology Core Battery Findings
| System | Animal Model | Key Endpoints Measured | Summary of Findings |
| Central Nervous System | Rat | Behavior, motor activity, coordination | Data not publicly available |
| Cardiovascular System | Dog (telemetered) | Blood pressure, heart rate, ECG | Data not publicly available |
| Respiratory System | Rat (plethysmography) | Respiratory rate, tidal volume | Data not publicly available |
Experimental Protocols
Protocol 1: Repeat-Dose Toxicity Study (General Protocol)
This protocol provides a general framework for a 28-day repeat-dose oral toxicity study in rats, based on OECD and EMA guidelines.[2][3]
-
Animal Model: Sprague-Dawley or Wistar rats (equal numbers of males and females per group).
-
Group Allocation: Assign animals to a control group (vehicle only) and at least three dose groups (low, mid, and high). A recovery group may be included for the high-dose and control groups.
-
Administration: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.
-
Observations:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
Prior to termination: Ophthalmoscopy.
-
-
Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Record organ weights for key organs. Preserve specified tissues in a fixative for histopathological examination.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a method to assess the potential for Golotimod to inhibit major cytochrome P450 (CYP) enzymes, a common off-target interaction.
-
System: Human liver microsomes.
-
CYP Isoforms: Test a panel of major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Procedure:
-
Pre-incubate this compound at various concentrations with human liver microsomes and a NADPH-regenerating system.
-
Initiate the reaction by adding a specific probe substrate for each CYP isoform.
-
After a set incubation time, stop the reaction and quantify the formation of the metabolite using LC-MS/MS.
-
-
Data Analysis: Calculate the IC50 value (the concentration of Golotimod that causes 50% inhibition of the enzyme activity) for each CYP isoform.
Visualizations
References
- 1. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. inotiv.com [inotiv.com]
- 5. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Safety Pharmacology - IITRI [iitri.org]
- 8. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 9. Genotoxicity and carcinogenicity studies of bronchodilators and antiasthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on genotoxicity and carcinogenicity of antibacterial, antiviral, antimalarial and antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 12. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Formulation Strategies for Stable Golotimod Hydrochloride Solutions for Injection
This technical support center provides guidance on developing stable injectable formulations of Golotimod hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Golotimod and what is its mechanism of action?
Golotimod, also known as SCV-07, is a synthetic dipeptide consisting of gamma-D-glutamyl-L-tryptophan.[1] It functions as an immunomodulatory agent.[2] Its mechanism of action involves the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) signaling.[2] STAT3 is a key transcription factor involved in cell growth, survival, and immune responses. By inhibiting STAT3, Golotimod can help to reverse immunosuppression and stimulate an anti-tumor immune response.[1]
Q2: What are the primary stability concerns for this compound in an aqueous solution?
As a peptide containing a tryptophan residue, the primary stability concerns for Golotimod in solution are:
-
Oxidation of the Tryptophan Residue: The indole side chain of tryptophan is highly susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metals.[3][4] This is a common degradation pathway for peptides containing aromatic amino acids.
-
Hydrolysis of the Peptide Bond: Like all peptides, the amide bond linking the glutamic acid and tryptophan can be hydrolyzed. This degradation is typically pH-dependent and can be accelerated at both acidic and basic pH.[5]
-
Physical Instability (Aggregation): At higher concentrations, peptides can be prone to aggregation, which can lead to precipitation and loss of bioactivity.[4]
Q3: What is the optimal pH range for a stable this compound solution?
The optimal pH for a peptide solution is one that minimizes both chemical degradation (like hydrolysis and oxidation) and physical instability (like aggregation). While specific studies on Golotimod are not publicly available, for many peptides, a slightly acidic pH (typically in the range of 4.0 to 6.0) is often chosen to balance stability.[6][7] It is crucial to perform experimental pH screening studies to determine the specific optimal pH for your Golotimod formulation.
Q4: What excipients are recommended for stabilizing this compound solutions for injection?
The choice of excipients is critical for ensuring the stability of a peptide formulation.[8] For Golotimod, the following types of excipients should be considered:
-
Buffers: To maintain the optimal pH, buffers such as citrate, acetate, or histidine are commonly used in peptide formulations.[9]
-
Antioxidants: To prevent the oxidation of the tryptophan residue, the addition of antioxidants is highly recommended. Common choices include ascorbic acid, methionine, and sodium thiosulfate.[4]
-
Tonicity Modifiers: To make the injection isotonic with physiological fluids, tonicity modifiers like sodium chloride, mannitol, or sucrose can be used.[9]
-
Surfactants: To prevent adsorption to container surfaces and reduce aggregation, non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are often included in low concentrations.[9]
-
Bulking Agents (for lyophilization): If developing a lyophilized powder for reconstitution, bulking agents such as mannitol, glycine, or sucrose are used to provide an elegant cake structure.[9]
Q5: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be:
-
Stored at refrigerated temperatures (2-8 °C).
-
Protected from light to prevent photo-oxidation of the tryptophan residue.
-
If oxygen-sensitive, the solution can be purged with an inert gas like nitrogen or argon during manufacturing and filled into vials with an inert headspace.
For long-term storage, lyophilization (freeze-drying) of the formulation is a common and effective strategy to enhance stability.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellowing or discoloration of the solution | Oxidation of the tryptophan residue. | - Add an antioxidant (e.g., ascorbic acid, methionine).- Protect the solution from light at all stages of manufacturing and storage.- Purge the solution and vial headspace with nitrogen. |
| Loss of potency/purity over time | - Peptide hydrolysis.- Oxidation of tryptophan. | - Perform a pH-stability study to identify the optimal pH.- Add a suitable buffering agent.- Incorporate an antioxidant.- For long-term stability, consider developing a lyophilized formulation. |
| Formation of precipitates or cloudiness | - Peptide aggregation.- Poor solubility at the formulation pH. | - Adjust the pH of the formulation.- Add a non-ionic surfactant (e.g., Polysorbate 80).- Include solubilizing excipients like arginine.- Optimize the peptide concentration. |
| Inconsistent results between batches | - Variability in raw material quality.- Inconsistent manufacturing process (e.g., exposure to oxygen, light). | - Ensure high-purity this compound is used.- Standardize and control the manufacturing process, including mixing times, temperature, and exposure to light and oxygen. |
Illustrative Data
Disclaimer: The following data is for illustrative purposes only and is intended to represent typical stability profiles for a tryptophan-containing peptide like Golotimod. Actual results must be confirmed through experimental studies.
Table 1: Illustrative Effect of pH on the Stability of a this compound Solution at 25°C
| Time (Weeks) | % Remaining Golotimod (pH 4.5) | % Remaining Golotimod (pH 6.0) | % Remaining Golotimod (pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 98.8 | 97.2 |
| 4 | 99.1 | 97.5 | 94.5 |
| 8 | 98.2 | 95.1 | 89.3 |
| 12 | 97.3 | 92.8 | 84.6 |
Table 2: Illustrative Effect of Antioxidants on the Stability of a this compound Solution (pH 5.5) Exposed to Light at 25°C
| Time (Days) | % Remaining Golotimod (No Antioxidant) | % Remaining Golotimod (with 0.1% Ascorbic Acid) | % Remaining Golotimod (with 0.1% Methionine) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 96.3 | 99.6 | 99.4 |
| 14 | 92.8 | 99.2 | 98.9 |
| 28 | 85.4 | 98.5 | 98.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24, 48, and 72 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, and 8 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2). Use mass spectrometry to identify the major degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating intact Golotimod from its degradation products.
Methodology:
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution program that allows for the separation of the main Golotimod peak from any impurity or degradation peaks. An example gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
Detection: Monitor the elution at 220 nm and 280 nm (for the tryptophan chromophore).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are resolved from the main peak.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for developing a stable Golotimod injection.
Caption: Golotimod's inhibition of the STAT3 signaling pathway.
References
- 1. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (229305-39-9 free base) | STAT | TargetMol [targetmol.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Development | Coriolis Pharma [coriolis-pharma.com]
- 8. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Managing side effects of Golotimod hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Golotimod hydrochloride in animal studies. The information is designed to help manage potential side effects and ensure the smooth execution of experiments.
Disclaimer
The following information is based on the known immunomodulatory mechanism of this compound and general principles of managing side effects of similar agents in animal research. Specific adverse event data from dedicated preclinical toxicology studies of this compound is not extensively available in the public domain. Clinical trial information suggests this compound is generally well-tolerated.[1][2] Researchers should always adhere to their institution's approved animal care and use protocols and consult with a veterinarian for any animal welfare concerns.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an immunomodulatory agent.[3] Its mechanism of action is believed to involve the stimulation of T-helper 1 (Th1) cells and the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) signaling.[1][4] This leads to an enhanced immune response, including the potential for increased production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
Q2: What are the potential side effects of this compound in animal studies based on its mechanism of action?
A2: While specific side effect data is limited, its immunomodulatory nature suggests that potential side effects could be related to an over-activated immune response. These may include localized injection site reactions or systemic inflammatory responses. In studies involving tuberculosis models, Golotimod (also known as SCV-07) was reported to be effective without adverse local or general effects.[5]
Q3: How should I monitor animals for potential adverse effects?
A3: Regular and detailed clinical observation is critical. Key parameters to monitor include changes in body weight, food and water consumption, activity levels, grooming behavior, and any signs of local or systemic inflammation. A summary of monitoring parameters is provided in the troubleshooting guide below.
Q4: What should I do if I observe an adverse reaction in a study animal?
A4: If an adverse reaction is observed, it is crucial to document the signs, severity, and timing in relation to this compound administration. Consult your institution's veterinarian and animal care committee. Depending on the severity, you may need to provide supportive care, adjust the dosage, or, in severe cases, euthanize the animal.
Troubleshooting Guides
Issue 1: Local Injection Site Reactions
-
Signs: Redness, swelling, pain, or inflammation at the injection site.
-
Potential Causes:
-
Irritation from the vehicle or formulation.
-
Localized immune response to the compound.
-
Improper injection technique.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Injection Protocol | Ensure proper needle size, injection volume, and sterile technique are used. Rotate injection sites if multiple administrations are required. |
| 2 | Evaluate Vehicle | If using a custom vehicle, consider its potential for irritation. A vehicle-only control group can help isolate this variable. |
| 3 | Dose Adjustment | If reactions are dose-dependent, consider a dose-ranging study to identify the maximum tolerated dose. |
| 4 | Symptomatic Relief | Consult with a veterinarian about appropriate supportive care, such as topical treatments, to alleviate discomfort. |
Issue 2: Systemic Inflammatory Response
-
Signs: Lethargy, ruffled fur, decreased food and water intake, weight loss, fever.
-
Potential Causes:
-
Exaggerated pharmacodynamic effect leading to a systemic inflammatory state, potentially similar to a mild cytokine release syndrome.
-
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Intensify Monitoring | Increase the frequency of clinical observations and weight checks. Monitor for signs of dehydration or distress. |
| 2 | Supportive Care | Provide nutritional support (e.g., palatable, high-calorie food) and ensure easy access to water. Subcutaneous fluid administration may be necessary for dehydration, as directed by a veterinarian. |
| 3 | Biomarker Analysis | If feasible, collect blood samples to analyze pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) to confirm an inflammatory response. |
| 4 | Dose and Schedule Modification | Consider reducing the dose or altering the dosing schedule to mitigate the inflammatory response while maintaining efficacy. |
Experimental Protocols
Protocol 1: Monitoring for Clinical Signs of Toxicity
-
Baseline Assessment: Before the first administration of this compound, perform a thorough clinical assessment of each animal, including body weight, general appearance, and behavior.
-
Daily Observations: For the duration of the study, observe each animal at least once daily. For the first 4-6 hours post-administration, more frequent observations are recommended, especially during initial dose-finding studies.
-
Weekly Body Weights: Record the body weight of each animal at least once a week. More frequent measurements are advisable if weight loss is observed.
-
Clinical Scoring: Use a standardized clinical scoring sheet to document observations consistently. An example is provided below.
Table 1: Sample Clinical Scoring Sheet
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Activity | Bright, alert, responsive | Slightly reduced activity | Lethargic, responds to stimuli | Unresponsive |
| Grooming | Well-groomed | Mildly unkempt fur | Ruffled, unkempt fur | Piloerection, soiled fur |
| Posture | Normal | Hunched at rest | Persistently hunched | |
| Weight Loss | < 5% | 5-10% | 10-15% | > 15% |
Visualizations
Caption: Potential mechanism of this compound's immunomodulatory effects.
Caption: Troubleshooting workflow for observed adverse events in animal studies.
References
- 1. SciClone Announces Topline Results From Phase 2 Clinical Trial Of SCV-07 For Prevention Of Oral Mucositis [bioprocessonline.com]
- 2. SciClone Pharmaceuticals, Inc.'s SCV-07 Demonstrates Oral Bioavailability - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Golotimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to determine the optimal treatment schedule for Golotimod combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Golotimod in combination therapy settings. The following information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for administering Golotimod in combination with a cytotoxic chemotherapy agent?
A1: The optimal timing depends on the specific chemotherapeutic agent and the tumor model. Preclinical studies suggest that the sequence of administration is critical for achieving synergistic effects.[1][2] For many cytotoxic agents that induce immunogenic cell death (ICD), administering Golotimod after the chemotherapy has shown promise. This approach allows the chemotherapy to first induce the release of tumor-associated antigens, creating a more favorable environment for the Golotimod-stimulated immune response. However, the ideal interval between treatments needs to be empirically determined for each combination and tumor type. We recommend a staggered schedule as a starting point for optimization.
Q2: How can I determine the most effective dose of Golotimod when combining it with a checkpoint inhibitor?
A2: Dose-escalation studies in appropriate in vivo models are essential. While the maximum tolerated dose (MTD) is a traditional endpoint, for immunomodulatory agents like Golotimod, the optimal biological dose (OBD) that elicits the desired immune response with acceptable toxicity is more relevant. It is crucial to monitor both anti-tumor efficacy and immune cell activation markers (e.g., T-cell proliferation and cytokine production) at various dose levels of both Golotimod and the checkpoint inhibitor.
Q3: What are the key biomarkers to monitor to assess the pharmacodynamic effects of Golotimod combination therapy?
A3: Monitoring changes in the tumor microenvironment and peripheral blood is crucial. Key biomarkers include:
-
Tumor-Infiltrating Lymphocytes (TILs): An increase in the density of CD8+ T-cells within the tumor is a positive prognostic indicator.
-
Cytokine Profiles: Measurement of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-2 in serum or from stimulated peripheral blood mononuclear cells (PBMCs) can indicate immune activation.[3]
-
Immune Checkpoint Expression: Changes in the expression of PD-L1 on tumor cells and PD-1 on T-cells can provide insights into the adaptive immune response.
-
Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T-cells (Tregs): A reduction in these immunosuppressive cell populations within the tumor microenvironment is desirable.
Q4: What are the potential reasons for a lack of synergistic efficacy in my Golotimod combination therapy experiment?
A4: Several factors could contribute to a lack of synergy:
-
Suboptimal Dosing or Scheduling: The doses or the timing of administration may not be optimal for the specific combination and model.
-
Tumor Model Resistance: The chosen tumor model may have intrinsic resistance mechanisms to immunotherapy, such as a lack of tumor antigens or a highly immunosuppressive microenvironment.
-
Inadequate Immune Response: Golotimod may not be sufficiently activating the immune system in the context of the specific combination partner.
-
Toxicity: The combination may be causing excessive toxicity, leading to a negative impact on the overall anti-tumor response.
Troubleshooting Guides
Issue 1: High Toxicity and Poor Tolerability in Animal Models
| Potential Cause | Troubleshooting Steps |
| Overlapping Toxicities | 1. Review the known toxicity profiles of both agents. 2. Consider a dose de-escalation of one or both agents. 3. Implement a staggered administration schedule to separate the peak toxic effects of each drug. |
| Excessive Immune Activation | 1. Measure systemic cytokine levels to assess for cytokine release syndrome. 2. Reduce the dose of Golotimod. 3. Consider administering supportive care agents to manage specific toxicities. |
| Off-Target Effects | 1. Ensure the purity and stability of the Golotimod and combination agent. 2. Verify the specificity of the agents for their intended targets. |
Issue 2: Lack of Measurable Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Steps |
| Insufficient Immune Activation | 1. Confirm the biological activity of Golotimod in vitro before in vivo studies. 2. Increase the dose of Golotimod in a dose-escalation study. 3. Analyze immune cell populations in the tumor and periphery to confirm target engagement. |
| Immunosuppressive Tumor Microenvironment | 1. Characterize the tumor microenvironment of your model for the presence of immunosuppressive cells (MDSCs, Tregs). 2. Consider adding a third agent that targets these suppressive populations. |
| Poor Tumor Immunogenicity | 1. Evaluate the expression of tumor-associated antigens in your tumor model. 2. Consider combining Golotimod with therapies that can enhance antigen presentation, such as radiation. |
| Suboptimal Scheduling | 1. Test different administration schedules (e.g., sequential vs. concurrent, varying intervals). |
Experimental Protocols
Protocol 1: Determining the Optimal Schedule of Golotimod with a Chemotherapy Agent (e.g., Doxorubicin) in a Syngeneic Mouse Model
-
Model System: BALB/c mice bearing CT26 colon carcinoma tumors.
-
Treatment Groups (n=10 mice/group):
-
Vehicle Control
-
Golotimod alone (e.g., 10 mg/kg, intraperitoneally, daily for 5 days)
-
Doxorubicin alone (e.g., 5 mg/kg, intravenously, single dose)
-
Concurrent: Golotimod + Doxorubicin on the same day.
-
Sequential (Chemo first): Doxorubicin on Day 0, Golotimod on Days 1-5.
-
Sequential (Golotimod first): Golotimod on Days 0-4, Doxorubicin on Day 5.
-
-
Efficacy Readouts:
-
Tumor volume measurements twice weekly.
-
Survival analysis.
-
-
Pharmacodynamic Readouts (at a predetermined timepoint):
-
Immunophenotyping of tumor-infiltrating lymphocytes (CD4+, CD8+, Tregs) by flow cytometry.
-
Measurement of serum IFN-γ and TNF-α by ELISA.
-
Protocol 2: Evaluating the Synergy of Golotimod with an Anti-PD-1 Antibody
-
Model System: C57BL/6 mice bearing B16-F10 melanoma tumors.
-
Dose-Finding Phase:
-
Establish the optimal biological dose of Golotimod monotherapy by evaluating immune activation markers across a dose range.
-
-
Combination Phase (using OBD of Golotimod):
-
Vehicle Control
-
Golotimod alone
-
Anti-PD-1 antibody alone
-
Golotimod + Anti-PD-1 antibody (concurrent administration)
-
-
Efficacy Readouts:
-
Tumor growth delay.
-
Percentage of tumor-free survivors.
-
-
Mechanistic Readouts:
-
ELISPOT assay to measure antigen-specific T-cell responses from splenocytes.[3]
-
Immunohistochemistry for CD8 and PD-L1 expression in tumor tissue.
-
Data Presentation
Table 1: Hypothetical Efficacy of Different Golotimod and Doxorubicin Schedules in the CT26 Model
| Treatment Group | Mean Tumor Volume at Day 14 (mm³) | Median Survival (Days) |
| Vehicle Control | 1500 ± 250 | 20 |
| Golotimod alone | 1350 ± 200 | 22 |
| Doxorubicin alone | 800 ± 150 | 28 |
| Concurrent | 750 ± 130 | 30 |
| Sequential (Chemo first) | 450 ± 100 | 45 |
| Sequential (Golotimod first) | 900 ± 180 | 26 |
Table 2: Hypothetical Immune Cell Infiltration in B16-F10 Tumors Following Golotimod and Anti-PD-1 Therapy
| Treatment Group | CD8+ T-cells / mm² | CD4+ FoxP3+ Tregs / mm² | CD8+/Treg Ratio |
| Vehicle Control | 50 ± 10 | 25 ± 5 | 2.0 |
| Golotimod alone | 100 ± 20 | 20 ± 4 | 5.0 |
| Anti-PD-1 alone | 120 ± 25 | 15 ± 3 | 8.0 |
| Golotimod + Anti-PD-1 | 250 ± 40 | 10 ± 2 | 25.0 |
Visualizations
References
Overcoming resistance to Golotimod hydrochloride in cancer cell lines
Welcome to the technical support center for Golotimod hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cancer cell line experiments and to proactively address potential challenges, including diminished sensitivity or resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic dipeptide with immunomodulatory properties.[1] Its primary mechanism of action is believed to involve the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[2][3][4] STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes tumor cell growth, survival, and immunosuppression.[3] By inhibiting STAT3, Golotimod aims to reverse this immunosuppression and stimulate an anti-tumor immune response.[3] Additionally, it has been shown to act on the Toll-like receptor (TLR) pathway, further stimulating immune responses such as T-lymphocyte differentiation and macrophage activation.[3][5]
Q2: Which cancer cell lines are most likely to be sensitive to this compound?
A2: Cell lines with constitutively active STAT3 signaling are predicted to be the most sensitive to Golotimod. Its efficacy is also dependent on a functional immune cell component in co-culture experiments or in vivo models, given its immunomodulatory mechanism. Therefore, assessing the STAT3 activity and the immune context of your experimental system is crucial.
Q3: What are the expected downstream effects of successful this compound treatment?
A3: Successful treatment should lead to a decrease in the phosphorylation of STAT3.[4] This can be measured by Western blot. Downstream, you can expect to see increased production of Th1-associated cytokines like IL-2 and IFN-γ, and enhanced T-cell and macrophage function.[3][5] In animal models, a shift from an M2 to M1 macrophage phenotype and a Th2 to Th1 T-cell profile in the tumor microenvironment may be observed.[4]
Q4: Are there known resistance mechanisms to this compound?
A4: Currently, specific resistance mechanisms to this compound have not been extensively documented in publicly available literature. However, based on general principles of cancer drug resistance, potential mechanisms could include mutations in the STAT3 signaling pathway that prevent drug binding or activation of alternative survival pathways that bypass the need for STAT3.[6]
Troubleshooting Guides
Issue 1: Suboptimal or No Observed Anti-tumor Effect
If you are not observing the expected anti-tumor activity with this compound, consider the following troubleshooting steps.
Experimental Workflow for Assessing Efficacy
Caption: A generalized workflow for testing Golotimod efficacy.
Possible Cause 1: Low STAT3 Activation in the Cancer Cell Line
-
Verification: Perform a baseline Western blot to determine the level of phosphorylated STAT3 (p-STAT3) in your untreated cancer cell line.
-
Suggested Solution: Select a cell line known to have high constitutive STAT3 activation for your experiments.
Possible Cause 2: Insufficient Immune Cell Component
-
Verification: Golotimod's efficacy is linked to its ability to modulate immune cells. Are you using a monoculture of cancer cells?
-
Suggested Solution: Utilize a co-culture system with immune cells (e.g., PBMCs, T-cells, or macrophages) and the cancer cell line. Alternatively, test the efficacy in an in vivo syngeneic mouse model.
Possible Cause 3: Suboptimal Drug Concentration or Treatment Duration
-
Verification: Review your dose-response curves. Is it possible you are using a concentration that is too low?
-
Suggested Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Also, consider a time-course experiment to identify the optimal treatment duration.
Issue 2: Diminishing Efficacy Over Time (Potential Acquired Resistance)
If you observe an initial response to this compound followed by a decrease in efficacy, your cell line may be developing resistance.
Troubleshooting Logic for Diminishing Efficacy
References
- 1. What is Golotimod used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of signaling pathways involved in the mechanism of action of the immunomodulatory peptide gamma-D-glutamyl-L-tryptophan. - ASCO [asco.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Golotimod hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Golotimod hydrochloride powder. It includes a troubleshooting guide and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container. When stored under these conditions, the powder is expected to be stable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be prepared fresh for optimal results. If storage of a solution is necessary, it should be aliquoted and stored at -80°C for a maximum of one year to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light or moisture?
A3: Yes, it is recommended to protect this compound powder from direct sunlight and to store it in a well-ventilated, dry place. The container should be tightly sealed to prevent moisture absorption.
Q4: What is the typical purity of this compound powder?
A4: Commercially available this compound typically has a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q5: What are the signs of degradation of this compound powder?
A5: Degradation may be indicated by a change in the physical appearance of the powder, such as discoloration (e.g., yellowing or browning), clumping, or a noticeable change in solubility. Chemical degradation can be confirmed by analytical methods like HPLC, which may show a decrease in the main peak area and the appearance of new impurity peaks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results or loss of biological activity. | Degradation of this compound due to improper storage or handling. | 1. Verify that the powder has been stored at -20°C and protected from light and moisture.2. If in solution, ensure it was stored at -80°C and that freeze-thaw cycles were minimized.3. Perform a purity analysis using a stability-indicating HPLC method to assess the integrity of the compound. |
| Powder appears discolored, clumped, or has poor solubility. | Exposure to moisture, light, or elevated temperatures. | 1. Do not use the powder if significant changes in physical appearance are observed.2. Discard the affected vial and use a new, properly stored vial for your experiments.3. Review your storage and handling procedures to prevent future occurrences. |
| Appearance of new peaks in HPLC chromatogram during analysis. | Chemical degradation of this compound. | 1. The presence of new peaks indicates the formation of degradation products.2. The tryptophan residue in Golotimod is susceptible to oxidation. Common degradation products include N-formylkynurenine (NFK) and kynurenine.3. Use a stability-indicating HPLC method to separate and potentially identify these degradants. Consider using mass spectrometry (LC-MS) for structural elucidation. |
Quantitative Storage Parameters
| Parameter | Powder | In Solvent |
| Storage Temperature | -20°C | -80°C |
| Duration of Stability | Up to 3 years | Up to 1 year |
| Light Exposure | Avoid direct sunlight | Store in amber vials or protect from light |
| Humidity | Store in a dry environment | N/A (store in tightly sealed vials) |
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC assay to assess the purity of this compound and to separate it from its potential degradation products.
1. Objective: To develop and validate an HPLC method capable of separating the main this compound peak from any potential degradation products generated under stress conditions.
2. Materials and Reagents:
-
This compound powder
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A time-gradient elution from low to high percentage of Mobile Phase B. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm (to detect both the peptide bond and the tryptophan indole ring)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.
5. Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Potential degradation pathways for this compound.
References
Interpreting unexpected outcomes in Golotimod hydrochloride experiments
Welcome to the technical support center for Golotimod hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected outcomes and troubleshoot potential issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic dipeptide that functions as an immunomodulatory agent.[1][2] Its primary mechanism involves enhancing the body's immune response.[1] It stimulates the proliferation and activation of T-lymphocytes, particularly helper T (Th1) cells, and enhances macrophage function.[3] This leads to increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][3] Additionally, Golotimod is believed to inhibit the expression of STAT3, a transcription factor often upregulated in cancer cells, thereby reversing immunosuppression.[3][5]
Q2: What are the common, expected side effects of this compound in pre-clinical and clinical studies?
A2: Common side effects are generally related to its immune-stimulating properties. These can include localized reactions at the injection site (pain, redness, swelling) and systemic flu-like symptoms such as fever, fatigue, and muscle aches.[1] More severe, though rarer, side effects may involve hypersensitivity reactions.[1] Due to its immunomodulatory nature, there is a theoretical risk of overstimulating the immune system, which could potentially lead to autoimmune-like reactions.[1]
Q3: Are there any known contraindications for the use of this compound in experimental models?
A3: Caution is advised when using Golotimod in models with pre-existing autoimmune conditions, as its immunostimulatory effects could potentially exacerbate these conditions.[1] Co-administration with other potent immunomodulatory agents should be carefully considered, as it could lead to an excessive and potentially detrimental immune response.[1]
Troubleshooting Guide for Unexpected Outcomes
This guide addresses specific unexpected outcomes that may arise during experimentation with this compound.
Issue 1: Weaker than Expected T-cell Proliferation or Cytokine Production
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage: The concentration of Golotimod may be too low to elicit a strong response. | 1. Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration for your specific cell type or animal model. 2. Review Literature: Compare your dosage with those used in published studies. Doses have ranged from 10 µg/kg to 1 mg/kg in animal models.[6] |
| Cell Health and Viability: Poor health of primary T-cells or cell lines can lead to a blunted response. | 1. Viability Check: Assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay before and after the experiment. 2. Culture Conditions: Ensure optimal culture conditions, including media, serum, and CO2 levels. |
| Assay Sensitivity: The assay used to measure proliferation (e.g., MTT, CFSE) or cytokine levels (e.g., ELISA, Luminex) may not be sensitive enough. | 1. Assay Validation: Validate your assay with a known positive control for T-cell activation (e.g., PHA, anti-CD3/CD28). 2. Alternative Assays: Consider using more sensitive detection methods. |
Issue 2: Observation of Immunosuppressive Effects
| Potential Cause | Troubleshooting Steps |
| High-Dose Inhibition: At very high concentrations, some immunomodulators can induce anergy or apoptosis in T-cells. | 1. Dose-Response Analysis: As with weak responses, perform a comprehensive dose-response study. Look for a bell-shaped curve in your results. |
| Activation-Induced Cell Death (AICD): Prolonged or excessive stimulation can lead to AICD in activated T-cells. | 1. Time-Course Experiment: Conduct a time-course experiment to determine the optimal duration of stimulation. 2. Apoptosis Assay: Use an apoptosis assay (e.g., Annexin V/PI staining) to assess T-cell death at different time points and concentrations. |
| Regulatory T-cell (Treg) Induction: Under certain conditions, Golotimod could potentially induce the expansion of immunosuppressive Treg populations. | 1. Flow Cytometry Analysis: Use flow cytometry to analyze the proportion of CD4+CD25+FoxP3+ Tregs in your cell population after treatment. |
Issue 3: Unexpected Toxicity or Animal Morbidity
| Potential Cause | Troubleshooting Steps |
| Cytokine Storm: Rapid and excessive release of pro-inflammatory cytokines can lead to systemic inflammation and toxicity.[7] | 1. Cytokine Profiling: Measure a broad panel of cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or plasma at various time points after administration. 2. Dose Reduction: If a cytokine storm is suspected, reduce the dose of Golotimod. |
| Off-Target Effects: Although not widely reported, the possibility of off-target effects on other cellular pathways cannot be entirely ruled out. | 1. Histopathology: Perform a thorough histopathological analysis of major organs in animal models to identify any signs of toxicity. 2. Review Formulation: Ensure the vehicle used for administration is non-toxic and appropriate for the route of administration. |
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on the known mechanism of action of Golotimod. These are representative data and may vary based on the experimental system.
Table 1: Expected In Vitro T-Cell Response to Golotimod
| Parameter | Control (Vehicle) | Golotimod (Optimal Dose) | Expected Fold Change |
| T-Cell Proliferation (OD) | 0.25 | 0.75 | 3.0x |
| IL-2 Production (pg/mL) | 50 | 250 | 5.0x |
| IFN-γ Production (pg/mL) | 100 | 400 | 4.0x |
| STAT3 Phosphorylation (%) | 90 | 45 | 0.5x |
Table 2: Expected In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model
| Parameter | Control (Vehicle) | Golotimod | Expected % Change |
| Tumor Volume (mm³) at Day 21 | 1500 | 750 | -50% |
| Tumor-Infiltrating CD8+ T-cells (%) | 5 | 20 | +300% |
| Splenic IFN-γ+ CD4+ T-cells (%) | 2 | 8 | +300% |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
-
Cell Preparation: Isolate primary human or murine T-cells from peripheral blood or spleen using standard density gradient centrifugation and negative selection kits.
-
Plating: Plate 1 x 10^5 T-cells per well in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL) or vehicle control. Include a positive control such as anti-CD3/CD28 beads.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: Add a proliferation reagent (e.g., WST-1, MTT) and incubate for an additional 4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Cytokine Measurement by ELISA
-
Sample Collection: Collect supernatant from the T-cell proliferation assay (Protocol 1) at 48 or 72 hours.
-
ELISA Procedure: Perform an ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Standard Curve: Generate a standard curve using recombinant cytokines.
-
Data Analysis: Calculate the concentration of cytokines in each sample based on the standard curve.
Visualizations
Signaling Pathways and Workflows
References
- 1. What is Golotimod used for? [synapse.patsnap.com]
- 2. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Golotimod? [synapse.patsnap.com]
- 5. virginiacancerspecialists.com [virginiacancerspecialists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TLR5 agonist entolimod reduces the adverse toxicity of TNF while preserving its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Golotimod Hydrochloride Delivery to the Tumor Microenvironment
Welcome to the technical support center for optimizing the delivery of Golotimod hydrochloride to the tumor microenvironment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
This compound (also known as SCV-07) is a synthetic immunomodulatory dipeptide.[1] Its primary mechanism of action in the context of cancer involves the modulation of the immune system to enhance anti-tumor responses. Golotimod has been shown to stimulate the proliferation and activation of T-lymphocytes and macrophages.[1][2] A key molecular target of Golotimod is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] By inhibiting the homodimerization and activation of STAT3, Golotimod can help to reverse the immunosuppressive tumor microenvironment and promote anti-tumor immunity.[3][5]
Q2: What are the main challenges in delivering this compound to the tumor microenvironment?
As a peptide-based therapeutic, this compound faces several delivery challenges common to this class of drugs. These include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the bloodstream and tissues, which can reduce their bioavailability and efficacy.
-
Renal Clearance: Due to their small size, peptides are often rapidly cleared from circulation by the kidneys, leading to a short plasma half-life.
-
Tumor Penetration: The dense and complex nature of the tumor microenvironment, with its abnormal vasculature and high interstitial fluid pressure, can limit the penetration of therapeutic agents.[6]
-
Cellular Uptake: Efficient internalization by target tumor or immune cells within the microenvironment is crucial for efficacy.
Q3: What formulation strategies can be employed to enhance the delivery of this compound?
To overcome the delivery challenges, various formulation strategies can be explored. These include:
-
Nanoparticle Encapsulation: Encapsulating Golotimod within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation, prolong its circulation time, and potentially enhance its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[6]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to Golotimod can increase its hydrodynamic size, reducing renal clearance and extending its half-life in circulation.
-
Targeted Delivery: Conjugating Golotimod to targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on tumor cells or tumor-associated immune cells can improve its specific delivery to the tumor microenvironment.[7]
Q4: How can the concentration of this compound in tumor tissue be quantified?
Quantifying the concentration of Golotimod in tumor tissue is essential for evaluating the efficiency of a delivery strategy. A common and sensitive method is liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the specific and quantitative detection of the peptide in complex biological matrices like tumor homogenates.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments aimed at optimizing this compound delivery.
| Problem | Potential Cause | Suggested Solution |
| Low bioavailability of Golotimod after systemic administration. | Rapid enzymatic degradation in the bloodstream. | Consider formulating Golotimod in a protective carrier like liposomes or polymeric nanoparticles. PEGylation of the peptide could also be explored to shield it from proteases. |
| Rapid renal clearance. | Increase the hydrodynamic size of the drug through PEGylation or by incorporating it into a larger nanoparticle formulation. | |
| High variability in tumor accumulation of Golotimod between animals. | Inconsistent tumor growth and vascularization. | Ensure tumors are of a consistent size at the start of the experiment. Use imaging techniques (e.g., ultrasound, MRI) to assess tumor vascularity if possible.[8] |
| Variations in the injection procedure. | Standardize the administration route and technique. For intravenous injections, ensure consistent tail vein cannulation.[8] | |
| Poor penetration of Golotimod into the tumor core. | High interstitial fluid pressure within the tumor. | Co-administration of agents that can modulate the tumor microenvironment, such as those that reduce stromal density or normalize blood vessels, may improve penetration. |
| Large size of the drug delivery vehicle. | Optimize the size of the nanoparticle carrier. Smaller nanoparticles (e.g., <100 nm) generally exhibit better tumor penetration. | |
| Inconsistent therapeutic efficacy despite evidence of tumor accumulation. | Inefficient release of Golotimod from the delivery vehicle at the tumor site. | Design the delivery system to release the drug in response to tumor-specific stimuli (e.g., low pH, specific enzymes). |
| Insufficient cellular uptake of the released drug. | Incorporate cell-penetrating peptides or targeting ligands into the formulation to enhance internalization by tumor or immune cells.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and optimize the delivery of this compound to the tumor microenvironment.
Protocol 1: Formulation of this compound-Loaded Liposomes
-
Materials: this compound, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]), Chloroform, Methanol, Hydration buffer (e.g., PBS pH 7.4).
-
Procedure:
-
Dissolve DSPC and cholesterol (e.g., in a 3:2 molar ratio) and a small percentage of DSPE-PEG(2000) (e.g., 5 mol%) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in the hydration buffer by vortexing.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Remove any unencapsulated Golotimod by dialysis or size exclusion chromatography.
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
-
Protocol 2: In Vivo Biodistribution Study in a Xenograft Mouse Model
-
Animal Model: Establish tumors in immunocompromised mice (e.g., nude mice) by subcutaneously injecting a relevant cancer cell line (e.g., a human breast or lung cancer cell line).
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), administer the formulated this compound (e.g., liposomal Golotimod) or free this compound (as a control) via intravenous injection.
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), euthanize a cohort of mice and collect tumors and major organs (liver, spleen, kidneys, lungs, heart).
-
Sample Preparation: Weigh each tissue sample and homogenize it in a suitable buffer.
-
Quantification: Extract Golotimod from the tissue homogenates and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C16H20ClN3O5 | [3] |
| Molecular Weight | 369.8 g/mol | [3] |
| Water Solubility | 120 mg/mL (324.5 mM) | [3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (in Solvent) | -80°C for 1 year | [3] |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Experimental workflow for drug delivery optimization.
Troubleshooting Logic
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide and protein drug delivery to and into tumors: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptides as multifunctional players in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-based delivery of therapeutics in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to minimize variability in syngeneic tumor models treated with Golotimod
Welcome to the technical support center for researchers using Golotimod in syngeneic tumor models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Golotimod and what is its mechanism of action?
Golotimod (also known as SCV-07) is a synthetic dipeptide with immunomodulatory properties.[1][2] Its primary mechanism of action is to enhance the body's anti-tumor immune response.[1][3][4] It functions by stimulating the activity and proliferation of T-lymphocytes, activating macrophages, and increasing the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3][5] Some evidence also suggests it may inhibit the STAT3 signaling pathway, which is often involved in tumor-induced immunosuppression.[2][4][5]
Q2: What are syngeneic tumor models and why are they used for immunotherapy research?
Syngeneic tumor models involve implanting cancer cell lines into mice that have the same genetic background (inbred strains).[6] This creates a model with a fully competent immune system that recognizes the tumor as its own, which is crucial for evaluating immunotherapies like Golotimod that work by modulating the host immune response.[6][7][8]
Q3: Why is variability a significant issue in syngeneic models treated with Golotimod?
Variability is a common challenge in syngeneic models because the outcome depends on the complex interaction between the tumor, the host immune system, and the therapeutic agent.[9][10] Since Golotimod's efficacy is directly tied to modulating the host's immune status, any pre-existing differences in the immune cell composition or responsiveness among individual animals can lead to significant variations in tumor growth and treatment outcomes.[11][12]
Troubleshooting Guides
Problem 1: High Inter-Animal Variability in Tumor Growth Post-Treatment
Q: We are observing a wide range of tumor growth rates and survival outcomes within the same Golotimod treatment group. What are the potential causes and how can we mitigate this?
A: High inter-animal variability is often multifactorial. The key is to systematically control variables related to the host, the tumor cells, and the experimental procedure.
Potential Causes & Solutions
| Source of Variability | Potential Cause | Recommended Solution |
| Host Animal | Genetic Drift: Minor genetic differences even within an inbred strain.[6][13] | Source animals from a reliable vendor and specify the substrain. Minimize the number of in-house breeding generations. |
| Microbiome Differences: Gut microbiota can influence systemic immune responses. | Co-house animals from different litters for a period before tumor implantation to normalize microbiota. | |
| Baseline Immune Status: Pre-existing differences in immune cell populations (e.g., myeloid-derived suppressor cells).[11] | Perform baseline immunophenotyping on a subset of animals before the study begins to ensure consistency across cohorts. | |
| Tumor Cell Line | High Passage Number: Genetic and phenotypic drift in cell lines over time can alter immunogenicity and growth rates. | Use low-passage, authenticated cell lines for all experiments. Create a master cell bank and thaw a new vial for each study. |
| Cell Viability & Handling: Inconsistent number of viable cells injected. | Always perform a viability count (e.g., trypan blue) immediately before injection. Ensure a single-cell suspension to avoid clumping. | |
| Experimental Procedure | Inconsistent Implantation: Slight differences in injection location, depth, or volume. | Use a consistent, well-defined anatomical location for subcutaneous implantation. Have a single, experienced technician perform all injections. |
| Dosing Inaccuracy: Errors in drug formulation or administration volume. | Prepare fresh Golotimod dilutions for each treatment day. Use precision syringes and confirm animal weights for accurate dosing. |
Problem 2: Inconsistent Immunophenotyping Results
Q: Our flow cytometry data shows inconsistent T-cell activation markers and cytokine profiles in tumor-infiltrating lymphocytes (TILs) from animals treated with Golotimod. Why is this happening?
A: Inconsistent immune profiles suggest that the timing of your analysis or the underlying immune composition of the tumors is highly variable.
Golotimod's Immunomodulatory Effect Golotimod enhances the anti-tumor immune response. A successful response is typically characterized by an increase in activated cytotoxic T-cells and a decrease in immunosuppressive cells within the tumor microenvironment.
Illustrative Data: Expected Immunophenotyping Profile in Responders vs. Non-Responders
| Cell Population / Marker | Expected in Responders | Expected in Non-Responders | Rationale |
| CD8+ T-cells | Increased Infiltration | Low / No Change | Indicates a cytotoxic T-cell response. |
| IFN-γ+ CD8+ T-cells | Significantly Increased | Low / No Change | Key effector cytokine stimulated by Golotimod.[5] |
| Regulatory T-cells (Tregs) | Decreased Ratio (CD8/Treg) | High Ratio (CD8/Treg) | A lower Treg presence allows for a more robust effector response. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased Infiltration | High Infiltration | High levels of MDSCs suppress T-cell function and correlate with poor response to immunotherapy.[9] |
Troubleshooting Inconsistent Immune Profiles
-
Standardize Analysis Timing: The immune response is dynamic. Longitudinal studies characterizing immune changes over time are crucial for identifying the optimal time point for analysis post-treatment.[10][14]
-
Normalize Tumor Size: Analyze tumors within a narrow size range. Large, necrotic tumors have a different and often more immunosuppressive microenvironment than smaller, well-vascularized tumors.
-
Refine Tissue Processing: Ensure a consistent protocol for tumor dissociation to avoid preferential loss of certain immune cell populations.
Key Experimental Protocols & Workflows
To minimize variability, rigorous standardization of protocols is essential.
Protocol 1: Standardized Syngeneic Tumor Implantation
-
Cell Culture: Culture tumor cells to 70-80% confluency. Do not use cells that have exceeded passage 10 from the master bank.
-
Cell Preparation: Harvest cells using non-enzymatic dissociation solution where possible. Wash cells twice in sterile, serum-free media or PBS.
-
Viability Check: Perform a cell count and viability assessment using a hemocytometer and trypan blue. Viability must be >95%.
-
Resuspension: Resuspend the cell pellet in cold, sterile PBS or Matrigel (if required) at the desired concentration (e.g., 2 x 10^6 cells/mL for a 100 µL injection). Keep on ice.
-
Implantation: Anesthetize the mouse. Shave and sterilize the injection site (e.g., right flank). Using an insulin syringe, inject 100 µL of the cell suspension subcutaneously.
-
Monitoring: Monitor animals daily for tumor appearance. Begin caliper measurements once tumors are palpable.
Diagrams: Pathways and Workflows
Golotimod's Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for Golotimod, highlighting its role in enhancing the anti-tumor immune response.
Caption: Proposed mechanism of action for Golotimod in the tumor microenvironment.
Standardized Experimental Workflow
This workflow provides a logical sequence for conducting a syngeneic study with Golotimod, emphasizing points where standardization is critical to reduce variability.
Caption: Standardized workflow for a syngeneic tumor model study with Golotimod.
Troubleshooting Logic Diagram for High Variability
Use this decision tree to diagnose potential sources of variability in your experiments.
Caption: A decision tree for troubleshooting sources of experimental variability.
References
- 1. What is Golotimod used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Golotimod? [synapse.patsnap.com]
- 4. virginiacancerspecialists.com [virginiacancerspecialists.com]
- 5. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 7. td2inc.com [td2inc.com]
- 8. championsoncology.com [championsoncology.com]
- 9. researchgate.net [researchgate.net]
- 10. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Characterizing Intra-Tumor and Inter-Tumor Variability of Immune Cell Infiltrates in Murine Syngeneic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic Variability Affects How Tumors Respond to Immunotherapy | The Scientist [the-scientist.com]
- 14. jitc.bmj.com [jitc.bmj.com]
Validating the purity and activity of commercially sourced Golotimod hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for validating the purity and biological activity of commercially sourced Golotimod hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as SCV-07) is a synthetic immunomodulatory peptide.[1][2] It is composed of the amino acids D-glutamine and L-tryptophan.[3][4] Its primary mechanism of action involves enhancing the body's immune response. Golotimod stimulates the proliferation and activation of T-lymphocytes, particularly T helper 1 (Th1) cells, and activates macrophages.[1][3][4] This leads to an increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][3] Additionally, Golotimod has been shown to inhibit the signaling of STAT3 (Signal Transducer and Activator of Transcription 3), a protein often associated with immunosuppression in tumor environments.[2][3][4][5]
Q2: How should I store and handle this compound?
Proper storage is critical to maintain the integrity of the compound.
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[5]
-
In Solvent: Once dissolved, store stock solutions at -80°C for up to 1 year.[5]
-
Handling: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes to preserve activity. The powder is generally not temperature-sensitive for short periods, such as during shipping on blue ice.[5]
Q3: What is the best solvent for dissolving this compound?
This compound is soluble in water. A stock solution of up to 120 mg/mL (324.5 mM) can be prepared in H₂O.[5] Sonication is recommended to aid dissolution.[5] For cell-based assays, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the volume of solvent added to the cell culture.[5]
Purity Validation
Verifying the identity and purity of your commercially sourced this compound is a critical first step. Most reputable suppliers provide a Certificate of Analysis (COA) with purity data, often greater than 98%, determined by HPLC or LCMS.[5] It is good practice to independently verify these claims.
Q4: How can I confirm the chemical identity and purity of my sample?
A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be used.
-
HPLC: To assess purity and quantify impurities.
-
Mass Spectrometry: To confirm the molecular weight.
-
NMR: To confirm the chemical structure.
Purity Specifications
The following table summarizes typical quality control specifications for this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid/powder | Visual Inspection |
| Purity | ≥98.0% | HPLC |
| Identity | Conforms to structure | ¹H NMR, Mass Spec |
| Solubility | Soluble in Water (e.g., ≥120 mg/mL)[5] | Visual Inspection |
Detailed Experimental Protocol: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of this compound. It may require optimization based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.0 µm particle size).[6]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Dilute with the mobile phase to a final concentration of approximately 10-20 µg/mL.[7]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Detection Wavelength | 220 nm or 280 nm (due to tryptophan indole ring) |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B |
-
Data Analysis: Calculate the purity by the area percentage method. The area of the main peak corresponding to Golotimod is expressed as a percentage of the total area of all observed peaks.
Activity Validation
Confirming biological activity ensures the compound is functional and suitable for your experiments. Based on its mechanism, suitable assays include measuring T-cell proliferation or quantifying cytokine production.
Q5: How can I confirm the biological activity of this compound?
A cell-based assay is the most direct way to measure the immunomodulatory effects of Golotimod.[8] A recommended approach is to treat peripheral blood mononuclear cells (PBMCs) or a responsive T-cell line (e.g., Jurkat) with Golotimod and measure the resulting cytokine secretion.
Detailed Experimental Protocol: Cytokine Release Assay
This protocol describes how to measure IL-2 or IFN-γ release from human PBMCs after stimulation with this compound.
-
Cell Culture:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin) at a density of 1 x 10⁶ cells/mL.
-
-
Assay Procedure:
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound (e.g., from 0.1 µg/mL to 100 µg/mL final concentration).
-
Add 100 µL of the Golotimod dilutions or vehicle control (media) to the appropriate wells. Include a positive control such as Phytohemagglutinin (PHA) at 5 µg/mL.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IL-2 or IFN-γ in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Expected Outcome: A dose-dependent increase in the secretion of IL-2 and IFN-γ should be observed in the wells treated with active this compound compared to the vehicle control.
Troubleshooting Guide
Q6: My HPLC chromatogram shows a purity level significantly below 98% or multiple unexpected peaks. What should I do?
-
Check Storage and Handling: Improper storage (e.g., at room temperature, exposure to moisture) or multiple freeze-thaw cycles can lead to degradation.
-
Verify Solvent and Sample Prep: Ensure the compound was fully dissolved and that the solvent used is pure and compatible. Contaminants in the solvent can appear as extra peaks.
-
Review HPLC Method: The chromatographic method may not be optimal. Adjust the gradient, mobile phase composition, or column type. A forced degradation study can help identify potential degradation products.[7]
-
Contact Supplier: If handling and methodology are ruled out, the issue may be with the supplied batch. Contact the supplier with your data and the batch number.
Q7: I am not observing the expected biological activity in my cell-based assay. What are the possible reasons?
-
Confirm Purity and Identity: First, ensure the compound's purity and identity have been validated as described above. An inactive or impure compound is a primary suspect.
-
Review Assay Protocol:
-
Controls: Did your positive control (e.g., PHA) work as expected? If not, the issue lies with the assay system (cells, reagents, etc.), not the Golotimod.
-
Concentration Range: You may be using a concentration that is too low or too high (causing toxicity). Perform a wide dose-response curve.
-
Cell Health: Ensure the cells used are healthy, within a low passage number, and free from contamination. Cell responsiveness can decrease over time in culture.
-
-
Check Compound Preparation: Verify that the stock solution was prepared correctly and that the final concentration in the assay is accurate. Ensure the vehicle (solvent) itself has no effect on the cells at the concentration used.
References
- 1. What is the mechanism of Golotimod? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. virginiacancerspecialists.com [virginiacancerspecialists.com]
- 5. This compound | SCV 07 Hydrochloride | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. svarlifescience.com [svarlifescience.com]
Validation & Comparative
A Comparative Analysis of Golotimod Hydrochloride and Imiquimod in Melanoma Models
For Immediate Release
[City, State] – [Date] – In the landscape of immuno-oncology, the therapeutic potential of immunomodulatory agents in treating melanoma is a focal point of research. This guide provides a comparative overview of two such agents: Golotimod hydrochloride and Imiquimod. The following analysis is based on preclinical data to assist researchers, scientists, and drug development professionals in understanding their respective efficacies and mechanisms of action in melanoma models.
Executive Summary
This document synthesizes available preclinical data on this compound and Imiquimod in the context of melanoma. While direct head-to-head comparative studies are not available, this guide presents a side-by-side analysis of their individual performances in tumor growth inhibition and their distinct mechanisms of immune activation. The data presented is intended to provide a comprehensive resource for evaluating these compounds for future research and development.
Comparative Efficacy in B16 Melanoma Model
The B16 melanoma model is a widely utilized murine model for studying melanoma tumor growth and the efficacy of novel therapeutics. The following table summarizes the reported effects of this compound and Imiquimod on tumor growth in this model.
| Parameter | This compound (SCV-07) | Imiquimod | Control/Vehicle |
| Tumor Growth Inhibition | 16.5% (at 1.0 mg/kg) to 30.2% (at 5.0 mg/kg)[1] | Variable, with some studies showing significant inhibition[2][3] and others not[4] | Baseline tumor growth |
| Tumor Weight Reduction | 23.5% (at 1.0 mg/kg) to 30.8% (at 5.0 mg/kg)[1] | Data not consistently reported | Baseline tumor weight |
Immunomodulatory Effects
Both this compound and Imiquimod exert their anti-tumor effects by modulating the immune system. However, they target different aspects of the immune response.
| Immunological Parameter | This compound (SCV-07) | Imiquimod |
| Primary Target | T-lymphocytes, potentially Toll-like receptors[1] | Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[5][6] |
| Effect on Dendritic Cells (DCs) | Data not available | Promotes maturation (upregulation of CD80, CD86, CD40) and cytokine production (IL-12, IFN-α)[7][8][9] |
| Effect on T-cells | Stimulates T-lymphocyte production, particularly Th1 cells[1] | Enhances Th1 and Th17 responses, increases CD4+ and CD8+ T-cell numbers[8] |
| Key Cytokine Induction | IL-2, IFN-γ[1] | IFN-α, IL-12, TNF-α, IL-6[6][8][10] |
Signaling Pathways
The distinct mechanisms of action of this compound and Imiquimod are rooted in the signaling pathways they activate.
Figure 1: Proposed signaling pathway for this compound.
Figure 2: Signaling pathway for Imiquimod.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of immunomodulatory agents in melanoma models.
In Vivo Subcutaneous B16 Melanoma Model
This protocol outlines the establishment of a subcutaneous melanoma model in mice to evaluate the in vivo efficacy of therapeutic agents.
Figure 3: Workflow for in vivo B16 melanoma model.
Methodology:
-
Cell Culture: B16-F10 murine melanoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Cell Preparation: Cells are harvested, washed with sterile PBS, and resuspended to a final concentration (e.g., 1x10^6 cells/100 µL).
-
Implantation: A 100 µL cell suspension is injected subcutaneously into the flank of C57BL/6 mice.[1][11][12]
-
Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size, treatment with the investigational agent (e.g., this compound or Imiquimod) or vehicle control is initiated according to the study design.[1]
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and tumors are excised and weighed.[1]
In Vitro T-Cell Activation Assay
This assay is used to assess the ability of a compound to stimulate T-cell activation and proliferation.
Methodology:
-
T-Cell Isolation: T-cells are isolated from splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Cell Plating: Isolated T-cells are plated in 96-well plates.
-
Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals.
-
Treatment: The investigational compound is added to the wells at various concentrations.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).
-
Analysis: T-cell activation is assessed by:
-
Proliferation: Measured by assays such as CFSE or BrdU incorporation.
-
Activation Marker Expression: Surface markers like CD25 and CD69 are quantified using flow cytometry.[13][14]
-
Cytokine Production: The concentration of cytokines (e.g., IFN-γ, IL-2) in the culture supernatant is measured by ELISA.[15][16][17][18][19]
-
In Vitro Dendritic Cell Maturation Assay
This assay evaluates the effect of a compound on the maturation of dendritic cells (DCs).
Methodology:
-
DC Generation: Immature DCs are generated from bone marrow precursors or monocytes.
-
Treatment: Immature DCs are treated with the investigational compound at various concentrations.
-
Incubation: Cells are incubated for a specified time (e.g., 24-48 hours).
-
Analysis: DC maturation is assessed by:
Conclusion
The available preclinical data suggests that both this compound and Imiquimod have potential as immunotherapeutic agents for melanoma, albeit through different mechanisms. This compound appears to directly stimulate a T-cell-mediated anti-tumor response, leading to the production of key cytokines like IL-2 and IFN-γ. In contrast, Imiquimod primarily acts on dendritic cells through TLR7/8 activation, initiating a broader inflammatory cascade that subsequently activates T-cells.
The lack of direct comparative studies highlights a critical knowledge gap. Future research should aim to directly compare these two agents in the same melanoma models to definitively assess their relative efficacy and further elucidate their synergistic or differential effects. Such studies will be invaluable in guiding the clinical development of these promising immunotherapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll Like Receptor 7/8 agonists antitumor effects on NK cells in murine melanoma model | South East European Journal of Immunology [seejim.eu]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Imiquimod’s In Vitro effect on a clinically effective DCs based therapy against melanoma and its effect on the immunogenicity of melanoma cell lines. [frontiersin.org]
- 6. escholarship.org [escholarship.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Mouse melanoma model [bio-protocol.org]
- 12. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. bowdish.ca [bowdish.ca]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 18. h-h-c.com [h-h-c.com]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Golotimod Hydrochloride and Pidotimod as Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent immunomodulators, Golotimod hydrochloride and Pidotimod. The following sections detail their mechanisms of action, supporting experimental data from preclinical and clinical studies, and relevant experimental protocols.
Executive Summary
This compound and Pidotimod are both immunomodulatory agents designed to enhance the body's immune response, albeit through different primary mechanisms. Pidotimod has a long history of clinical use, particularly in preventing recurrent respiratory infections in pediatric populations, and is supported by a wealth of clinical data.[1][2] Its action is broad, affecting both innate and adaptive immunity. This compound, also known as SCV-07, is a newer investigational drug with a more targeted mechanism of action primarily involving the inhibition of STAT3 signaling and the promotion of a Th1-type immune response.[3][4] While preclinical data for Golotimod is promising, publicly available, extensive clinical trial data is less robust compared to Pidotimod.
Mechanism of Action
This compound
This compound is a synthetic dipeptide that primarily enhances T-cell and macrophage function.[4] A key aspect of its mechanism is the inhibition of the STAT3 signaling pathway, which is often constitutively activated in cancer cells and can lead to immunosuppression.[3][5] By inhibiting STAT3, Golotimod can reverse this immunosuppressive environment.[5] This leads to an increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for the activation and proliferation of T-helper 1 (Th1) cells and the activation of macrophages.[4] This targeted approach suggests its potential in oncology and chronic infections where a robust Th1 response is beneficial.[6]
dot
Caption: this compound signaling pathway.
Pidotimod
Pidotimod is a synthetic dipeptide that exerts a broad-spectrum immunomodulatory effect on both the innate and adaptive immune systems.[7][8] It promotes the maturation of dendritic cells (DCs), leading to an upregulation of co-stimulatory molecules like CD83 and CD86, and HLA-DR.[7] This enhanced antigen presentation stimulates T-cell proliferation and differentiation towards a Th1 phenotype.[7] Pidotimod also enhances the activity of natural killer (NK) cells and promotes phagocytosis.[7] Furthermore, it can upregulate Toll-like receptors (TLRs) on respiratory epithelial cells, improving the recognition of pathogens.[9]
dot
Caption: Pidotimod's multifaceted mechanism of action.
Quantitative Data from Experimental Studies
This compound: Preclinical Data
Quantitative clinical data for Golotimod is limited in publicly accessible literature. The available data is primarily from preclinical animal models.
| Parameter | Model | Treatment | Result | Citation |
| Oral Mucositis Score | Hamster model of radiation-induced oral mucositis | Golotimod (100 μg/kg) | Peak mucositis score of 2.2 vs. 3.0 in control. | [3] |
| Incidence of Genital Lesions | Guinea pig model of recurrent HSV-2 | Golotimod (100 μg/kg, oral) | Reduced incidence of lesions from 55% to 18%. | [3] |
Pidotimod: Clinical and Preclinical Data
Pidotimod has been the subject of numerous clinical trials, particularly for recurrent respiratory infections (RRIs) in children. A meta-analysis of 29 randomized controlled trials (RCTs) involving 4,344 pediatric patients provides robust quantitative data.[1][9]
Clinical Efficacy in Pediatric Recurrent Respiratory Infections (Meta-analysis)
| Outcome | Result | Confidence Interval (95% CI) | p-value | Citation |
| Rate Ratio for Fewer Infections | 1.59 | 1.45–1.74 | < 0.00001 | [1] |
| Reduction in Antibiotic Use | Significant reduction | - | - | [9] |
| Duration of Cough and Fever | Significantly decreased | - | - | [9] |
Impact on Immunological Parameters (Clinical Studies)
| Parameter | Population | Result | Citation |
| Serum Immunoglobulins (IgG, IgA, IgM) | Pediatric patients with RRIs | Increased levels | [1][9] |
| T-lymphocyte Subtypes (CD3+, CD4+) | Pediatric patients with RRIs | Enhanced levels | [1][9] |
| Relapse Risk in Recurrent UTIs | Pediatric patients | 69% reduction in relapse risk | [1] |
| Infection Resolution in Recurrent UTIs | Pediatric patients | 6.9 days vs. 8.3 days in placebo group | [1] |
Preclinical Immunomodulatory Effects
| Parameter | Model | Result | Citation |
| Dendritic Cell Maturation | In vitro human peripheral blood DCs | Upregulation of HLA-DR, CD83, and CD86 | [7] |
| Pro-inflammatory Molecule Release | In vitro human DCs | Increased release of MCP-1 and TNF-α | [7] |
| T-cell Differentiation | In vitro | Promotion of Th1 phenotype | [7] |
Experimental Protocols
This compound: STAT3 Inhibition Assay
A common method to assess STAT3 inhibition is through a luciferase reporter assay.
Objective: To quantify the inhibitory effect of Golotimod on STAT3 transcriptional activity.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: Transfected cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
STAT3 Activation: IL-6 is added to the cells to induce STAT3 phosphorylation and activation.
-
Luciferase Assay: After a defined incubation period, cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity (STAT3-dependent) is normalized to Renilla luciferase activity (transfection control).
-
Data Analysis: The reduction in normalized luciferase activity in Golotimod-treated cells compared to vehicle-treated controls indicates the level of STAT3 inhibition.
dot
Caption: STAT3 Inhibition Luciferase Assay Workflow.
Pidotimod: Dendritic Cell Maturation Assay
Flow cytometry is a standard method to evaluate the effect of Pidotimod on dendritic cell maturation.
Objective: To assess the expression of maturation markers on dendritic cells following Pidotimod treatment.
Methodology:
-
DC Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are cultured with GM-CSF and IL-4 to generate immature dendritic cells (imDCs).
-
Treatment: imDCs are treated with Pidotimod at various concentrations for a specified duration (e.g., 48 hours). A positive control (e.g., LPS) and a negative control (medium alone) are included.
-
Staining: Cells are harvested and stained with fluorescently labeled antibodies against DC maturation markers, such as anti-CD83, anti-CD86, and anti-HLA-DR.
-
Flow Cytometry Analysis: The expression levels of the maturation markers on the DC population are quantified using a flow cytometer.
-
Data Analysis: The percentage of cells expressing high levels of the maturation markers and the mean fluorescence intensity (MFI) are compared between Pidotimod-treated cells and controls.
dot
Caption: Dendritic Cell Maturation Assay Workflow.
Conclusion
Pidotimod is a well-established immunomodulator with a substantial body of clinical evidence supporting its efficacy, particularly in the prevention of recurrent respiratory infections. Its broad mechanism of action on both innate and adaptive immunity is well-characterized. This compound is a promising investigational immunomodulator with a more targeted mechanism centered on STAT3 inhibition. While preclinical data for Golotimod demonstrates its potential, further large-scale clinical trials are needed to establish its clinical efficacy and safety profile to the same extent as Pidotimod. For researchers and drug development professionals, Pidotimod represents a benchmark for a clinically validated immunomodulator, while Golotimod offers a more targeted approach that may be advantageous in specific therapeutic areas like oncology, pending further clinical validation.
References
- 1. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. minervamedica.it [minervamedica.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Golotimod? [synapse.patsnap.com]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Golotimod used for? [synapse.patsnap.com]
- 7. Pidotimod: the past and the present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sarpublication.com [sarpublication.com]
Validating Golotimod Hydrochloride's In Vivo Efficacy: A Comparative Analysis of Two Preclinical Animal Models
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the in vivo efficacy of Golotimod hydrochloride (formerly known as SCV-07) in two distinct animal models: radiation-induced oral mucositis in hamsters and recurrent genital herpes in guinea pigs. The data presented herein, derived from peer-reviewed studies, demonstrates the immunomodulatory potential of this compound in mitigating disease severity and progression in different pathological contexts.
Mechanism of Action: A Primer
This compound is a synthetic dipeptide with potent immunomodulatory properties.[1][2] Its primary mechanism of action involves the enhancement of the host immune response, predominantly through the stimulation of T-helper 1 (Th1) cells.[3] This leads to an increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which play a crucial role in activating macrophages and cytotoxic T-lymphocytes to combat infections and malignancies.[4][5] Additionally, Golotimod has been shown to inhibit the STAT3 signaling pathway, which is often implicated in immunosuppression within the tumor microenvironment.[5][6]
Caption: this compound's immunomodulatory signaling pathway.
Efficacy in a Hamster Model of Radiation-Induced Oral Mucositis
Oral mucositis (OM) is a severe and often dose-limiting side effect of radiation therapy and chemotherapy in cancer patients. A study by Watkins et al. (2010) investigated the efficacy of this compound in a well-established golden Syrian hamster model of radiation-induced OM.[2][3]
Experimental Protocol
Animal Model: Male golden Syrian hamsters.
Induction of Oral Mucositis: Three experimental arms were conducted:
-
Acute Radiation: A single dose of radiation was delivered to the buccal mucosa.
-
Fractionated Radiation: Eight fractionated doses of 7.5 Gy of radiation were administered over a 2-week period.
-
Chemoradiation: A combination of acute radiation and cisplatin was used.[2]
Treatment: Animals were treated with varying doses and schedules of this compound or a placebo. Administration was via subcutaneous injection.[6]
Assessment: Oral mucositis was scored in a blinded manner using digital images of the buccal pouch taken throughout the experimental period.
Caption: Experimental workflow for the hamster oral mucositis model.
Quantitative Data Summary
| Treatment Group | Outcome Measure | Result |
| Acute Radiation + Golotimod | Severity and Duration of OM | Reduced |
| Fractionated Radiation + Golotimod | Severity and Duration of OM | Reduced |
| Chemoradiation + Golotimod | Duration of Ulcerative OM | Significantly Reduced |
Data synthesized from Watkins et al. (2010). Specific quantitative scores were not available in the abstract.
The study concluded that this compound was effective in modifying the duration and severity of oral mucositis, with the therapeutic benefit being dependent on the dose and schedule of administration.[2]
Efficacy in a Guinea Pig Model of Recurrent Genital Herpes (HSV-2)
Herpes simplex virus type 2 (HSV-2) infection is a chronic condition characterized by recurrent genital lesions. A study by Rose et al. (2008) evaluated the therapeutic potential of this compound in the guinea pig model of recurrent genital HSV-2, which closely mimics the human disease.[1]
Experimental Protocol
Animal Model: Female Hartley guinea pigs.
Induction of Genital Herpes: Animals were infected with HSV-2 to establish a recurrent disease state.
Treatment:
-
This compound was administered orally or subcutaneously.
-
Dose-ranging studies were conducted for oral administration, with the optimal dose identified as 5 µg/kg delivered after an overnight fast.
-
A comparison was made with topical Acyclovir, a standard antiviral treatment.[1]
Assessment: The primary endpoint was the reduction in recurrent genital lesions.
Caption: Experimental workflow for the guinea pig genital herpes model.
Quantitative Data Summary
| Treatment Group | Route of Administration | Outcome on Recurrent Lesions | Comparison to Acyclovir |
| This compound (5 µg/kg) | Oral (fasted) | Significantly Reduced | Statistically Indistinguishable |
| This compound | Subcutaneous | No Significant Reduction | Not Applicable |
| Vehicle Control (fasted) | Oral | Significant Increase in Lesions | Not Applicable |
Data synthesized from Rose et al. (2008).
Interestingly, the study found that fasting alone induced a significant increase in recurrent lesions in the vehicle-treated group, yet oral this compound still significantly reduced lesion formation under these conditions. The efficacy of this oral regimen was comparable to that of topical Acyclovir.[1]
Comparison of Findings and Future Directions
The validation of this compound's efficacy in these two distinct animal models highlights its potential as a versatile immunomodulatory agent. In the hamster model, it demonstrated a protective effect against tissue damage induced by radiation and chemotherapy. In the guinea pig model, it showed therapeutic efficacy in controlling a chronic viral infection.
While these preclinical studies are promising, further research is warranted. Head-to-head comparative studies with other immunomodulators would provide a clearer picture of Golotimod's relative potency and therapeutic window. Additionally, exploring its efficacy in other animal models, such as murine cancer models, could further elucidate its potential as an anti-neoplastic agent. The data from these foundational studies provide a strong rationale for continued investigation into the clinical applications of this compound for a range of immune-related and infectious diseases.
References
- 1. An immunomodulating dipeptide, SCV-07, is a potential therapeutic for recurrent genital herpes simplex virus type 2 (HSV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of radiation- and chemoradiation-induced mucositis using gamma-D-glutamyl-L-tryptophan (SCV-07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Preclinical Studies on Treatment of Mucositis and Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Golotimod? [synapse.patsnap.com]
- 5. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Immunomodulatory Effects of Golotimod Hydrochloride and Resiquimod (a TLR7/8 Agonist)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunotherapy, the modulation of the immune system to combat disease is a cornerstone of modern drug development. This guide provides a comparative analysis of two immunomodulatory agents: Golotimod hydrochloride (also known as SCV-07) and Resiquimod (R848), a well-characterized Toll-like receptor (TLR) agonist. While both agents aim to enhance the immune response, they are understood to function through distinct mechanisms.
This compound is a synthetic dipeptide (gamma-D-glutamyl-L-tryptophan) with immunomodulatory properties.[1] Its mechanism is reported to involve the enhancement of T-cell function and the inhibition of the STAT3 signaling pathway.[2] In contrast, Resiquimod is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and TLR8, which are key pattern recognition receptors in the innate immune system. Activation of TLR7/8 by Resiquimod triggers a downstream signaling cascade, leading to the production of a variety of pro-inflammatory cytokines and the activation of innate and adaptive immune cells.
This guide aims to provide an objective comparison of their immunomodulatory effects based on publicly available data, with a focus on their mechanisms of action, impact on cytokine production, and effects on immune cell activation. It is important to note that while extensive quantitative data is available for Resiquimod from numerous preclinical studies, similar publicly available quantitative in vitro data for this compound is limited.
Mechanism of Action
This compound: T-Cell Modulation and STAT3 Inhibition
Golotimod's immunomodulatory activity is primarily associated with its effects on T-lymphocytes and the STAT3 signaling pathway. It is believed to enhance T-cell activation and proliferation, which are critical for an effective adaptive immune response against pathogens and malignant cells.[1] Furthermore, Golotimod has been reported to inhibit the phosphorylation of STAT3.[2] The STAT3 pathway is a crucial regulator of immune responses, and its persistent activation can be immunosuppressive and promote tumor progression. By inhibiting STAT3, Golotimod may help to reverse this immunosuppression.
Resiquimod (R848): TLR7/8 Agonist
Resiquimod is a small molecule that activates the innate immune system by binding to and stimulating TLR7 and TLR8. These receptors are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B-cells. Upon activation, TLR7/8 recruit the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the transcription and secretion of a wide array of pro-inflammatory cytokines and type I interferons, which bridge the innate and adaptive immune responses.
Data Presentation: A Comparative Overview
The following tables summarize the known immunomodulatory effects of this compound and Resiquimod. Due to the limited availability of quantitative data for Golotimod in the public domain, a direct numerical comparison is not feasible at this time. The information for Golotimod is therefore presented descriptively.
Table 1: Comparative Effects on Cytokine Production
| Cytokine | This compound | Resiquimod (R848) |
| IFN-γ | Reported to increase production, supporting a Th1-type immune response. Quantitative data not publicly available. | Induces IFN-γ production by T-cells and NK cells. |
| IL-2 | Reported to boost production, promoting T-cell growth and function.[3] Quantitative data not publicly available. | Can indirectly lead to IL-2 production through the activation of T-cells by antigen-presenting cells. |
| TNF-α | Effects on TNF-α production are not well-documented in publicly available literature. | Potent inducer of TNF-α from monocytes, macrophages, and dendritic cells. |
| IL-6 | Effects on IL-6 production are not well-documented in publicly available literature. | Strong inducer of IL-6 from various immune cells. |
| IL-12 | Effects on IL-12 production are not well-documented in publicly available literature. | Promotes IL-12 secretion by dendritic cells, which is crucial for Th1 cell differentiation. |
| IFN-α | Effects on IFN-α production are not well-documented in publicly available literature. | A hallmark of TLR7 activation, potent induction of IFN-α, particularly from plasmacytoid dendritic cells. |
Table 2: Comparative Effects on Immune Cell Activation
| Immune Cell Type | Activation Marker | This compound | Resiquimod (R848) |
| T-Cells | CD69, CD25 | Reported to enhance T-cell activation and proliferation.[1] Specific data on the percentage of activated T-cells is not publicly available. | Indirectly activates T-cells through the maturation of antigen-presenting cells. |
| Dendritic Cells (DCs) | CD80, CD86, MHC-II | Effects on dendritic cell activation are not well-documented in publicly available literature. | Upregulates the expression of co-stimulatory molecules CD80 and CD86, as well as MHC class II, leading to enhanced antigen presentation. |
| Macrophages | Not Specified | Reported to improve macrophage function.[4] Specific markers of activation are not detailed in publicly available literature. | Activates macrophages to produce pro-inflammatory cytokines. |
| NK Cells | Not Specified | Effects on NK cell activation are not well-documented in publicly available literature. | Can activate NK cells, contributing to anti-tumor and anti-viral immunity. |
Experimental Protocols
In Vitro Cytokine Release Assay (for TLR Agonists like Resiquimod)
This protocol provides a general framework for assessing the cytokine-inducing properties of an immunomodulatory compound in human peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL. Add Resiquimod (or other stimuli) at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS for TLR4 activation).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Western Blot for MyD88-Dependent Signaling (for TLR Agonists like Resiquimod)
This protocol outlines the general steps to detect the activation of the MyD88 pathway.
-
Cell Lysis: Treat immune cells (e.g., macrophages or dendritic cells) with Resiquimod for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a key signaling protein in the MyD88 pathway (e.g., phospho-IRAK1, MyD88) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Western Blot for STAT3 Phosphorylation (for compounds like Golotimod)
This protocol describes the general procedure to assess the phosphorylation status of STAT3.
-
Cell Treatment and Lysis: Treat relevant cells (e.g., cancer cell lines with constitutively active STAT3 or immune cells) with this compound for various times and concentrations. Lyse the cells as described above.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedures as outlined in the MyD88 Western blot protocol.
-
Blocking and Antibody Incubation: After blocking, incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, typically at Tyr705). To ensure equal protein loading, a parallel blot or stripping and re-probing of the same membrane with an antibody against total STAT3 is recommended.
-
Secondary Antibody and Detection: Proceed with the HRP-conjugated secondary antibody and ECL detection as described above.
Visualizations
References
- 1. The application of L‐glutaminase for the synthesis of the immunomodulatory γ‐D‐glutamyl‐L‐tryptophan and the kokumi‐imparting γ‐D‐glutamyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SciClone Pharmaceuticals, Inc. Presents New Preclinical Data Highlighting Potential Role of SCV-07 in Cancer Treatment at 2011 American Society of Clinical Oncology Annual Meeting - BioSpace [biospace.com]
- 3. Stimulating the Antitumor Immune Response Using Immunocytokines: A Preclinical and Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Golotimod Hydrochloride Against Standard-of-Care Chemotherapy in a Preclinical Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo performance of Golotimod hydrochloride (formerly known as SCV-07) against standard-of-care chemotherapy agents in select cancer models. The data presented is based on publicly available information and peer-reviewed research.
Executive Summary
This compound is an immunomodulatory peptide that has demonstrated anti-tumor activity in preclinical models. Its mechanism of action, primarily centered on the inhibition of STAT3 signaling and enhancement of the host immune response, presents a distinct therapeutic approach compared to traditional cytotoxic chemotherapies. This guide will focus on an indirect comparison of this compound with dacarbazine for melanoma and cisplatin for non-small cell lung cancer, two standard-of-care chemotherapeutic agents.
Comparative Efficacy Data
Due to the limited availability of direct head-to-head in vivo comparative studies, this section presents a summary of reported efficacy for this compound and standard-of-care chemotherapies in relevant preclinical models.
Table 1: In Vivo Efficacy of this compound in Various Tumor Models
| Cancer Type | Animal Model | Treatment | Key Findings |
| Melanoma | Nude Mice | This compound | Dose-dependent inhibition of tumor growth compared to control. |
| Head and Neck Cancer | Nude Mice | This compound | Slower tumor growth in treated animals versus control group. |
| Acute Promyelocytic Leukemia | Nude Mice | This compound | Inhibition of tumor cell line growth. |
| Acute Lymphoblastic Leukemia | Nude Mice | This compound | Inhibition of tumor cell line growth. |
| Murine T-cell Lymphoma | Nude Mice | This compound | Slower tumor growth in treated animals versus control group. |
Data synthesized from a 2011 press release from SciClone Pharmaceuticals regarding a poster presentation at the American Society of Clinical Oncology (ASCO) Annual Meeting. Specific quantitative data on tumor growth inhibition percentages and survival were not detailed in the available public information.
Table 2: Representative In Vivo Efficacy of Standard-of-Care Chemotherapies
| Cancer Type | Animal Model | Treatment | Representative Key Findings |
| Melanoma | C57BL/6 mice with B16-F10 cells | Dacarbazine | Can result in enhanced tumor growth and metastasis in vivo after long-term exposure. Short-term treatment shows modest, often unsustained, responses.[1][2] |
| Non-Small Cell Lung Cancer | Nude mice with K-RasG12V orthoallografts | Cisplatin plus Paclitaxel | Reduction in tumor burden compared to vehicle control.[3] |
| Non-Small Cell Lung Cancer | Xenograft mouse model with Lewis cells | Cisplatin plus Ionizing Radiation | Significant tumor suppression. |
| Non-Small Cell Lung Cancer | Nude mice with CR-A549 cells | Cisplatin (5 mg/kg) | Inhibition of tumor growth.[4] |
Signaling Pathways and Mechanisms of Action
The therapeutic strategies of this compound and standard chemotherapies diverge significantly at the molecular level.
This compound: As a gamma-D-glutamyl-L-tryptophan dipeptide, Golotimod's anti-tumor effects are believed to be mediated through immunomodulation and inhibition of the STAT3 signaling pathway.[5][6][7][8][9] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. By inhibiting STAT3, Golotimod may reverse immunosuppression within the tumor microenvironment and promote an anti-tumor immune response.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 4. MiR-204 reduces cisplatin resistance in non-small cell lung cancer through suppression of the caveolin-1/AKT/Bad pathway | Aging [aging-us.com]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics [mdpi.com]
- 7. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]
- 9. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Golotimod hydrochloride and other dipeptide immunomodulators
A Comparative Analysis of Golotimod Hydrochloride and Other Dipeptide Immunomodulators
Introduction
Dipeptide immunomodulators represent a class of synthetic molecules designed to modulate the body's immune response. These agents are utilized in a variety of clinical settings to enhance or suppress immune function to treat a range of conditions, including recurrent infections, autoimmune disorders, and as adjuncts in cancer therapy. This guide provides a comparative overview of this compound and other prominent dipeptide immunomodulators: Pidotimod, Thymopentin, and Bestatin. The comparison focuses on their mechanisms of action, supported by experimental data on their effects on key immunological parameters.
Mechanism of Action and Signaling Pathways
The immunomodulatory effects of these dipeptides are exerted through their interaction with specific cellular receptors and signaling pathways. While their downstream effects often converge on the activation of T-cells, macrophages, and the production of cytokines, their initial targets and signaling cascades differ.
This compound
This compound is a synthetic dipeptide with immunostimulating, antimicrobial, and antineoplastic properties.[1][2] Its mechanism of action is primarily associated with the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and modulation of the Toll-like receptor (TLR) pathway.[3][4] Persistent activation of STAT3 is implicated in tumorigenesis and immune suppression.[5] By inhibiting STAT3, Golotimod can reverse this immunosuppression and stimulate an anti-tumor immune response.[3] This leads to the enhanced production of T-lymphocytes, particularly T helper 1 (Th1) cells, activation of macrophages, and increased levels of interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[4]
Pidotimod
Pidotimod is a synthetic dipeptide that stimulates both innate and adaptive immunity.[6][7] It primarily acts on Toll-like receptors (TLRs), leading to the maturation of dendritic cells (DCs).[8][9] This, in turn, upregulates the expression of HLA-DR and other co-stimulatory molecules, driving T-cell proliferation and differentiation towards a Th1 phenotype.[6][8] Pidotimod has also been shown to upregulate the expression of the NOD-like receptor NLRP12, which can attenuate TLR-induced inflammation.[10][11]
Thymopentin
Thymopentin, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, primarily modulates T-cell function.[12] Its mechanism is thought to involve the activation of the NF-kappaB (NF-κB) signaling pathway.[13] Thymopentin can also bind to TLR2, initiating downstream signaling that contributes to its immunomodulatory effects.[14] This leads to the production of various cytokines, including IL-1α, IL-2, IL-6, IL-10, and IFN-γ.[13]
Bestatin (Ubenimex)
Bestatin is a potent inhibitor of aminopeptidases, particularly aminopeptidase N (CD13) and aminopeptidase B.[15][16] By inhibiting these enzymes, which are involved in the degradation of peptides, Bestatin can modulate various physiological processes, including the immune response.[15] Inhibition of these aminopeptidases can enhance the activity of certain endogenous peptides that regulate immune function. Bestatin has been shown to enhance the migration and phagocytic activity of granulocytes.[17]
Comparative Performance Data
The following tables summarize quantitative data from various studies on the effects of these dipeptide immunomodulators on key immune functions. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: T-Cell Proliferation
| Immunomodulator | Model System | Concentration/Dose | Effect on T-Cell Proliferation | Reference |
| Golotimod | Not specified | Not specified | Stimulates T-lymphocyte proliferation | [4] |
| Pidotimod | Human PBMCs (from cancer patients) | 10, 25, 50 µg/ml | Significantly enhanced proliferation in response to PHA and ConA | [18] |
| Children with Down's Syndrome | 400 mg daily for 6 months | Significantly increased in vitro B cell proliferation | [7] | |
| Thymopentin | Not specified | Not specified | Enhances the generation of T-cell lineage | [12] |
Table 2: Cytokine Release
| Immunomodulator | Model System | Concentration/Dose | Key Cytokines Affected | Quantitative Change | Reference |
| Golotimod | Not specified | Not specified | IL-2, IFN-γ | Increased levels | [4] |
| Pidotimod | Human PBMCs (from cancer patients) | 10, 25, 50 µg/ml | IL-2 | Significantly enhanced production | [18] |
| Thymopentin | Human Lymphocytes | 1 µg/ml | ACTH-LIR | Median release of 22 pg/ml | [19] |
| Mice (in vivo) | 1 mg/kg | IL-2, IL-4 | Significantly increased IL-2, significantly reduced IL-4 | [20] | |
| Mice (CTX-treated) | 10 mg/kg | TNF-α, IL-6, IL-1β | Marked increase in all cytokines | [14] |
Table 3: Phagocytosis
| Immunomodulator | Model System | Concentration/Dose | Effect on Phagocytosis | Reference |
| Golotimod | Not specified | Not specified | Improves macrophage function | Not specified |
| Pidotimod | Not specified | Not specified | Promotes phagocytosis | [7] |
| Bestatin | Human Granulocytes (in vitro) | Not specified | Augmented ingestion of yeast particles | |
| Patients with recurrent furunculosis | 40 mg (oral) | Significantly increased phagocytic function of granulocytes | [21] | |
| Murine model of periodontitis | Not specified | Promotes phagocytosis of periodontopathogens by neutrophils | [22] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for assessing immunomodulator activity.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to an immunomodulator by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Label the cells with CFSE dye according to the manufacturer's instructions.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate. Add the dipeptide immunomodulator at various concentrations, along with a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.
-
Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
Cytokine Release Assay (ELISA)
This assay quantifies the concentration of specific cytokines released into the cell culture supernatant following treatment with an immunomodulator.
Protocol:
-
Cell Culture: Culture immune cells (e.g., PBMCs) in the presence of the dipeptide immunomodulator and a stimulus for a defined period (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatant using a commercially available kit for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α).
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentration based on a standard curve.
Phagocytosis Assay (Flow Cytometry-based)
This assay measures the ability of phagocytic cells (e.g., macrophages, neutrophils) to engulf fluorescently labeled particles after treatment with an immunomodulator.
Protocol:
-
Cell Preparation: Isolate phagocytic cells and treat them with the dipeptide immunomodulator for a specified time.
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., zymosan beads, E. coli BioParticles) to the cell culture and incubate to allow for phagocytosis.
-
Quenching and Staining: Add a quenching solution to reduce the fluorescence of non-internalized particles. Stain the cells with a viability dye.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells that have engulfed fluorescent particles and the mean fluorescence intensity, which corresponds to the amount of phagocytosed material.
Conclusion
This compound, Pidotimod, Thymopentin, and Bestatin are dipeptide immunomodulators with distinct mechanisms of action that ultimately lead to the modulation of the immune response. Golotimod's inhibition of STAT3 presents a targeted approach for reversing immune suppression, particularly in oncology. Pidotimod and Thymopentin act on TLRs to activate both innate and adaptive immunity, making them suitable for preventing and treating recurrent infections. Bestatin's unique mechanism of aminopeptidase inhibition offers another avenue for enhancing immune function by preserving the activity of endogenous immune-regulating peptides. The choice of a specific dipeptide immunomodulator will depend on the desired immunological outcome and the underlying clinical condition. Further head-to-head comparative studies with standardized assays are needed to fully elucidate the relative potency and efficacy of these agents.
References
- 1. What is Golotimod used for? [synapse.patsnap.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Golotimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What is the mechanism of Golotimod? [synapse.patsnap.com]
- 5. Therapeutic modulators of STAT signalling for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pidotimod in pediatrics: new evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Pidotimod? [synapse.patsnap.com]
- 10. The immunomodulatory molecule pidotimod induces the expression of the NOD-like receptor NLRP12 and attenuates TLR-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]
- 15. Page loading... [guidechem.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Bestatin, a new immunomodulator, enhances migration and phagocytosis of human granulocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thymopentin induces release of ACTH-like immunoreactivity by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bestatin treatment for the correction of granulocyte dysfunction in patients with recurrent furunculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bestatin as a treatment modality in experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Golotimod Hydrochloride and Other Leading Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of Golotimod hydrochloride, an immunomodulatory agent, with other prominent immunotherapies, including checkpoint inhibitors (PD-1/PD-L1 inhibitors) and CAR-T cell therapies. This analysis is based on available clinical trial data and published research, with a focus on quantitative adverse event data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Immunotherapies have revolutionized the treatment of cancer and other diseases by harnessing the power of the immune system. However, their potent mechanisms of action can also lead to a unique spectrum of adverse events. Understanding the distinct safety profiles of different immunotherapeutic agents is crucial for risk-benefit assessment and the development of safer, more effective treatments. This guide offers a comparative look at the reported safety data for this compound, checkpoint inhibitors, and CAR-T cell therapies, highlighting key differences in their adverse event profiles. While extensive safety data is available for established checkpoint inhibitors and CAR-T therapies, publicly available, detailed quantitative safety data for this compound is limited.
Introduction to Compared Immunotherapies
This compound (SCV-07) is a synthetic dipeptide that acts as an immunomodulator. Its proposed mechanism involves the stimulation of T-cells and macrophages, and the inhibition of STAT3 signaling, which plays a role in immunosuppression. It has been investigated in clinical trials for indications such as oral mucositis in head and neck cancer patients and for viral infections like Hepatitis C.
Checkpoint Inhibitors (PD-1/PD-L1 Inhibitors) are monoclonal antibodies that block the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1). This blockade removes an inhibitory signal on T-cells, enhancing their ability to recognize and attack cancer cells.
CAR-T Cell Therapy is a form of adoptive cell therapy where a patient's own T-cells are genetically engineered to express chimeric antigen receptors (CARs) that target specific antigens on tumor cells. These engineered cells are then infused back into the patient to elicit a potent anti-tumor response.
Comparative Safety Profiles
The following tables summarize the reported adverse events for each immunotherapy class. It is important to note that the safety profile of this compound is based on limited publicly available data.
Table 1: Overview of Common Adverse Events
| Adverse Event Category | This compound | Checkpoint Inhibitors (PD-1/PD-L1) | CAR-T Cell Therapy |
| General | Reported to be "safe and well tolerated" in a Phase 2 study for oral mucositis with no drug-related serious adverse events.[1] A Data Monitoring Committee for a subsequent trial reported "no safety concerns".[2] | Fatigue, pruritus, rash, diarrhea, nausea, arthralgia, hypothyroidism.[3] | Cytokine Release Syndrome (CRS), fever, fatigue, nausea, headache, rash, aches and pains.[4] |
| Immune-Related | Data not available | Common: Dermatitis, colitis, pneumonitis, hepatitis, endocrinopathies (hypothyroidism, hyperthyroidism, hypophysitis, adrenal insufficiency), nephritis. Less Common: Myocarditis, myositis, neurological toxicities. | Cytokine Release Syndrome (CRS), Immune effector Cell-Associated Neurotoxicity Syndrome (ICANS). |
| Neurological | Data not available | Headache, peripheral neuropathy, encephalitis, Guillain-Barré syndrome (rare). | ICANS (presenting as confusion, delirium, aphasia, seizures, encephalopathy). |
| Hematological | Data not available | Anemia, lymphopenia, thrombocytopenia (less common than with chemotherapy). | Anemia, thrombocytopenia, neutropenia, B-cell aplasia. |
| Cardiovascular | Data not available | Myocarditis (rare but can be severe), pericarditis, arrhythmias. | Tachycardia, hypotension (often associated with CRS). |
Table 2: Incidence of Selected Grade 3/4 Adverse Events (Severe/Life-Threatening)
| Adverse Event | This compound | Checkpoint Inhibitors (PD-1/PD-L1) (Approx. Incidence) | CAR-T Cell Therapy (Approx. Incidence) |
| Pneumonitis | Data not available | 1-3% | Varies by product and trial |
| Colitis | Data not available | 1-2% | Varies by product and trial |
| Hepatitis | Data not available | 1-2% | Varies by product and trial |
| Hypophysitis | Data not available | <1% | Not a characteristic toxicity |
| Cytokine Release Syndrome (CRS) | Not a characteristic toxicity | Not a characteristic toxicity | 23-93% (any grade), 1-27% (Grade ≥3) |
| Neurotoxicity (ICANS) | Not a characteristic toxicity | Rare | 12-62% (any grade), 6-21% (Grade ≥3) |
Note: Incidence rates for checkpoint inhibitors and CAR-T cell therapies can vary depending on the specific agent, tumor type, and patient population.
Experimental Protocols for Safety Assessment in Immunotherapy Trials
The safety of immunotherapies in clinical trials is primarily assessed through the systematic collection and grading of adverse events (AEs).
Key Methodologies:
-
Adverse Event Monitoring and Reporting: All AEs experienced by trial participants are recorded, regardless of their perceived relationship to the study drug. This includes clinical symptoms, laboratory abnormalities, and changes in physical examination findings.
-
Common Terminology Criteria for Adverse Events (CTCAE): The severity of AEs is graded using the National Cancer Institute's CTCAE. This standardized system provides a five-point scale (Grade 1: Mild, Grade 2: Moderate, Grade 3: Severe, Grade 4: Life-threatening, Grade 5: Death) for a wide range of adverse events, ensuring consistency in reporting across different trials and therapies.[4][5][6][7][8]
-
Immune-Related Adverse Event (irAE) Identification: Given the mechanism of action of immunotherapies, there is a strong focus on identifying and characterizing irAEs. These are adverse events that are thought to be caused by the activation of the immune system against normal tissues. Specific protocols are often in place to manage these events, which may involve withholding the immunotherapy and administering corticosteroids or other immunosuppressive agents.
-
Dose-Escalation Studies (Phase 1): In early-phase trials, a key objective is to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). This involves treating small cohorts of patients with escalating doses of the drug and closely monitoring for dose-limiting toxicities (DLTs).
-
Expansion Cohorts and Larger Trials (Phase 2/3): In later-phase trials, the safety profile is further characterized in a larger patient population, allowing for the detection of less common adverse events.
Example of an Experimental Workflow for Safety Assessment:
Figure 1. A generalized workflow for safety assessment in immunotherapy clinical trials.
Signaling Pathways and Their Relation to Adverse Events
The distinct safety profiles of these immunotherapies are rooted in their different mechanisms of action and the signaling pathways they modulate.
This compound Signaling Pathway:
Golotimod is believed to exert its immunomodulatory effects through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that, when activated, can promote immunosuppression. By inhibiting STAT3, Golotimod may enhance the anti-tumor immune response.
Figure 2. Proposed signaling pathway of this compound.
Checkpoint Inhibitor (PD-1/PD-L1) Signaling Pathway:
PD-1 inhibitors block the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This disinhibits the T-cell, allowing for its activation and subsequent killing of the tumor cell. The widespread nature of this disinhibition can lead to immune-related adverse events in various organs.
Figure 3. Mechanism of action of PD-1 inhibitors.
CAR-T Cell Signaling Pathway:
The CAR construct on a T-cell recognizes a specific antigen on a tumor cell, leading to potent T-cell activation through intracellular signaling domains. This intense and rapid activation can lead to a massive release of cytokines, causing Cytokine Release Syndrome (CRS), and can also result in neurotoxicity.
Figure 4. Simplified signaling cascade in CAR-T cell activation.
Conclusion
The safety profiles of immunotherapies are intrinsically linked to their mechanisms of action. Checkpoint inhibitors and CAR-T cell therapies, while highly effective, are associated with significant and sometimes severe immune-related adverse events that require careful monitoring and management. Based on the limited available data, this compound appears to have a favorable safety profile, with reports of it being "safe and well tolerated" in early-phase trials. However, a comprehensive, quantitative comparison is hampered by the lack of detailed, publicly accessible safety data from its clinical trial program. Further publication of data from Golotimod's clinical trials is necessary to fully delineate its safety profile and to enable a more direct and detailed comparison with other immunotherapies. This will be crucial for positioning Golotimod within the evolving landscape of cancer treatment and other therapeutic areas.
References
- 1. SciClone Announces Topline Results From Phase 2 Clinical Trial Of SCV-07 For Prevention Of Oral Mucositis [bioprocessonline.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. fda.gov [fda.gov]
- 4. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 5. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. evs.nci.nih.gov [evs.nci.nih.gov]
- 8. bioportal.bioontology.org [bioportal.bioontology.org]
In Vitro Validation of Golotimod Hydrochloride's STAT3 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Golotimod hydrochloride's STAT3 inhibitory activity with other alternatives, supported by experimental data and detailed methodologies.
Introduction to STAT3 and Its Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting tumor growth and survival, as well as mediating immunosuppression.[2][3] This makes STAT3 an attractive target for cancer therapy.[4] The activation of STAT3 typically involves phosphorylation at Tyr705 and Ser727, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes.[5]
This compound (also known as SCV-07) is a synthetic dipeptide with potential immunostimulating and antineoplastic activities.[2] While its exact mechanism of action is not fully elucidated, it is suggested that this compound appears to inhibit the expression of STAT-3, contributing to an anti-tumor immune response.[2] Its primary mechanism is thought to be through the Toll-like receptor (TLR) pathway.[2]
This guide compares this compound with other known STAT3 inhibitors, focusing on their mechanisms and available in vitro validation data.
Comparative Analysis of STAT3 Inhibitors
This section provides a comparative overview of this compound and a selection of alternative STAT3 inhibitors. A key distinction lies in their proposed mechanisms of action: this compound is believed to act indirectly on STAT3 expression, while the alternatives listed are direct inhibitors that target specific domains of the STAT3 protein.
| Inhibitor | Type/Class | Mechanism of Action | Target Domain | IC50 |
| This compound (SCV-07) | Synthetic Dipeptide | Appears to inhibit the expression of STAT-3, potentially through indirect mechanisms involving the Toll-like receptor pathway.[2] | Not Applicable (indirect) | Not Reported |
| Stattic | Small Molecule | Inhibits STAT3-DNA binding.[6] | DNA-Binding Domain | 1.27 ± 0.38 μM (recombinant STAT3-DNA binding)[6] |
| S3I-201 | Small Molecule | Inhibits Stat3-Stat3 complex formation.[7] | SH2 Domain | ~100 μM (for inhibition of Stat3 DNA-binding activity in vitro)[7] |
| Niclosamide | Small Molecule | Inhibits STAT3-DNA binding.[6] | DNA-Binding Domain | 1.93 ± 0.70 μM (recombinant STAT3-DNA binding)[6] |
| Atovaquone | Small Molecule | STAT3 pathway inhibitor.[8] | Upstream/Pathway | IC50 values in MPM cell lines are within concentrations safely achievable in humans.[8] |
| Pyrimethamine | Small Molecule | STAT3 pathway inhibitor.[8] | Upstream/Pathway | IC50 values in MPM cell lines are within concentrations safely achievable in humans.[8] |
| WP1066 | Small Molecule | STAT3 inhibitor.[9] | Not specified | 10 μM (used in cell-based assays)[9] |
Experimental Protocols for In Vitro Validation
Accurate in vitro validation is critical to determine the efficacy and mechanism of potential STAT3 inhibitors. Below are detailed protocols for key experiments.
Western Blot for STAT3 Phosphorylation
This assay is used to determine if a compound inhibits the phosphorylation of STAT3 at key residues (Tyr705 and Ser727), which is a critical step in its activation.
a. Cell Culture and Treatment:
-
Culture a human cancer cell line with constitutively active STAT3 (e.g., DU145, HepG2) in appropriate media.[10]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., Stattic) for a specified time (e.g., 6-24 hours). Include a vehicle-treated control group.
b. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the Bradford assay (e.g., Bio-Rad Protein Assay Dye Reagent Concentrate).[10]
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705), phospho-STAT3 (Ser727), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
f. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3. A decrease in luciferase activity upon treatment with a compound indicates inhibition of the STAT3 signaling pathway.
a. Cell Line and Plasmids:
-
Use a cell line (e.g., HEK293T) that is co-transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.[5] The STAT3 reporter plasmid contains STAT3-specific DNA binding elements upstream of the luciferase gene.
b. Cell Seeding and Treatment:
-
Seed the transfected cells in a 96-well white-walled plate and allow them to attach.
-
Treat the cells with different concentrations of the test inhibitor or a known positive control.
c. Stimulation (if necessary):
-
In some cell lines, STAT3 activity may need to be induced. Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for a defined period.[5]
d. Luciferase Activity Measurement:
-
After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on STAT3 signaling.
a. Cell Seeding:
-
Seed cancer cells with constitutively active STAT3 in a 96-well plate at an appropriate density.
b. Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for 24-72 hours.
c. MTT Incubation:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
d. Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
e. Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.
Visualizing Key Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for inhibitor validation.
Figure 1: Simplified STAT3 Signaling Pathway.
Figure 2: Workflow for In Vitro Validation of STAT3 Inhibitors.
References
- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Golotimod | C16H19N3O5 | CID 6992140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Replicating Foundational Experiments on Golotimod Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive resource, this guide details the foundational experimental data and protocols for Golotimod hydrochloride (also known as SCV-07 and γ-D-glutamyl-L-tryptophan), an immunomodulatory peptide. This publication aims to facilitate the replication of key experiments and offer an objective comparison of Golotimod's performance based on available data.
This compound has demonstrated potential in various therapeutic areas, including oncology and the mitigation of treatment-induced side effects like oral mucositis.[1] Its mechanism of action is centered on its ability to modulate the body's immune response, primarily through the activation of T-cells and the regulation of key signaling pathways.
Key Immunomodulatory Effects of this compound
Foundational studies have identified several key mechanisms through which Golotimod exerts its effects. These include the stimulation of T-lymphocyte proliferation, enhancement of macrophage function, and the modulation of cytokine production.[1][2] A critical aspect of its molecular action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1]
Inhibition of STAT3 Signaling
A pivotal study demonstrated that Golotimod (SCV-07) significantly inhibits cytokine-induced STAT3 phosphorylation.[3] In this research, Jurkat cells, a human T-lymphocyte cell line, were stimulated with interleukin-10 (IL-10) or interferon-α (IFNα) to induce STAT3 phosphorylation. Treatment with Golotimod resulted in a marked reduction of tyrosine phosphorylated STAT3 (STAT3 PY).[3] This inhibitory effect is believed to be mediated through the activation of the tyrosine phosphatase SHP-2.[3]
Experimental Protocol: Western Blot for STAT3 Phosphorylation
The following is a generalized protocol based on the described experiment:[3]
-
Cell Culture and Treatment: Jurkat cells are cultured under standard conditions. For stimulation, cells are treated with either IL-10 or IFNα in the presence or absence of varying concentrations of this compound.
-
Lysis and Protein Quantification: After incubation, cells are lysed to extract total protein. The concentration of protein in each sample is determined using a standard protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A primary antibody for total STAT3 should be used on a separate blot or after stripping the initial antibodies to serve as a loading control.
-
Detection: The signal is visualized using a chemiluminescent substrate, and the resulting bands are imaged. Densitometry analysis is performed to quantify the relative levels of p-STAT3 normalized to total STAT3.
Modulation of Cytokine Production
In in vivo studies, Golotimod has been shown to alter the cytokine profile. In a study involving mice with B16F0 tumors, treatment with Golotimod led to a significant decrease in the plasma levels of STAT3-induced cytokines, specifically MCP-1 and IL-12p40.[3] This modulation of cytokines is consistent with a shift from a Th2 to a Th1 T-cell response, which is beneficial for anti-tumor immunity.[3] Golotimod has also been shown to boost the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), both crucial for T-cell activation and function.[2]
Experimental Protocol: Multiplex Cytokine Assay
The following protocol is a general guide for measuring cytokine levels in plasma samples:[3]
-
Sample Collection: Blood samples are collected from control and Golotimod-treated animals. Plasma is separated by centrifugation.
-
Assay Performance: A multiplex bead-based immunoassay (e.g., Luminex) is used to simultaneously measure the concentration of multiple cytokines in each plasma sample. The assay is performed according to the manufacturer's instructions.
-
Data Analysis: The concentrations of individual cytokines are determined by comparing the fluorescence intensity of the samples to a standard curve. Statistical analysis is then performed to identify significant differences between the treatment and control groups.
Anti-Tumor Efficacy in Xenograft Models
Preclinical studies have demonstrated the anti-tumor activity of Golotimod in various cancer cell line xenograft models. In a study evaluating its effect on leukemia, lymphoma, and head and neck cancer models, Golotimod treatment resulted in a dose-dependent and statistically significant reduction in tumor growth.[4]
| Cell Line | Golotimod Dose | P-value |
| EL-4 | 20 mg/kg | p=0.001 |
| 40 mg/kg | p<0.001 | |
| MOLT-4 | 10 mg/kg | p=0.003 |
| 20 mg/kg | p=0.002 | |
| 40 mg/kg | p<0.001 | |
| HL-60 | 20 mg/kg | p=0.025 |
| 40 mg/kg | p=0.005 | |
| FADU | 20 mg/kg | p=0.004 |
| 40 mg/kg | p=0.004 | |
| Table 1: Statistical Significance of Tumor Growth Inhibition by Golotimod in Xenograft Models. [4] |
Experimental Protocol: Xenograft Tumor Model
A generalized protocol for assessing in vivo anti-tumor efficacy is as follows:[4]
-
Cell Implantation: A specified number of tumor cells (e.g., EL-4, MOLT-4, HL-60, or FADU) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups. Golotimod is administered at various doses (e.g., 10, 20, 40 mg/kg) via a specified route (e.g., oral gavage or subcutaneous injection) for a defined period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, statistical analysis is performed to compare the tumor volumes between the control and treated groups.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of Golotimod, the following diagrams illustrate its signaling pathway and a typical experimental workflow for assessing its activity.
Caption: Golotimod's mechanism of action on the STAT3 signaling pathway.
Caption: General experimental workflow for evaluating Golotimod's efficacy.
Comparison with Other Alternatives
While direct comparative studies with other immunomodulators or STAT3 inhibitors are not extensively available in the public domain, the data from foundational studies on this compound provide a strong basis for its continued investigation. Its dual action of inhibiting the pro-tumorigenic STAT3 pathway while simultaneously promoting a beneficial Th1 immune response presents a compelling profile for an immunomodulatory agent. Further research is warranted to directly compare its efficacy and safety profile against other established and emerging therapies.
This guide provides a foundational overview for researchers. For detailed, step-by-step protocols and comprehensive datasets, it is recommended to consult the full-text publications of the cited foundational studies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
